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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Amino-4-methylhexanoic Acid

A Note on the Subject Compound: This guide focuses on (2R)-2-Amino-4-methylhexanoic acid. The initial topic requested was "(2R)-2-Amino-4-methylidenehexanoic acid." However, a comprehensive search of scientific literatur...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: This guide focuses on (2R)-2-Amino-4-methylhexanoic acid. The initial topic requested was "(2R)-2-Amino-4-methylidenehexanoic acid." However, a comprehensive search of scientific literature and chemical databases yielded no information on a compound with a "methylidene" group at the 4th position. It is presumed that this was a typographical error, and the intended compound of interest was the structurally similar and more documented (2R)-2-Amino-4-methylhexanoic acid.

Introduction

(2R)-2-Amino-4-methylhexanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. As a chiral molecule, it possesses a stereocenter at the alpha-carbon, with the (R)-configuration. Its structure, featuring a branched alkyl side chain, imparts specific physicochemical properties that are of interest to researchers in fields such as medicinal chemistry, biochemistry, and drug development. Understanding these properties is fundamental to its synthesis, purification, and potential applications. This guide provides a detailed overview of the key physicochemical characteristics of (2R)-2-Amino-4-methylhexanoic acid and the experimental methodologies for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

  • IUPAC Name: (2R)-2-amino-4-methylhexanoic acid[1]

  • Synonym(s): (2r)-2-Amino-4-methylhexanoic acid

  • CAS Number: 1344970-55-3[1]

  • Molecular Formula: C₇H₁₅NO₂[2]

  • Molecular Weight: 145.20 g/mol [1][3]

  • Chemical Structure:

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of (2R)-2-amino-4-methylhexanoic acid. It is important to note that much of the publicly available data for this specific compound is predicted through computational models.

PropertyValueSource
Physical State Solid (Predicted)General knowledge of amino acids
Melting Point 253-255 °C (with decomposition) (Predicted)[2]
Boiling Point 243.4 ± 23.0 °C (Predicted)[2]
Density 1.014 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Generally soluble in water, sparingly soluble in non-polar organic solvents.[4]General amino acid properties
pKa (Acid Dissociation Constant) pKa₁ (α-carboxyl): ~2.55 ± 0.21 (Predicted)[2]pKa₂ (α-amino): ~9-10 (Estimated)General amino acid properties
LogP (Octanol-Water Partition Coefficient) -1.14 (Predicted)[1]

Experimental Determination of Physicochemical Properties

This section details the experimental protocols for the determination of the key physicochemical properties of (2R)-2-amino-4-methylhexanoic acid. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a crucial indicator of a solid's purity. For amino acids, this value is often accompanied by decomposition.

Methodology: Capillary Melting Point Determination [5]

  • Sample Preparation: A small amount of dry, crystalline (2R)-2-amino-4-methylhexanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.[5]

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is reported.

    • Observation for any decomposition (e.g., charring) is noted.

Causality: A narrow melting range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. Amino acids, being zwitterionic, exhibit pH-dependent solubility.

Methodology: Isothermal Shake-Flask Method [4]

  • Solvent Systems: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 10) and a non-polar organic solvent (e.g., chloroform).[4]

  • Procedure:

    • An excess amount of (2R)-2-amino-4-methylhexanoic acid is added to a known volume of each solvent in a sealed flask.

    • The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The solutions are then filtered to remove undissolved solid.

    • The concentration of the dissolved amino acid in the filtrate is determined using a suitable analytical method, such as HPLC with derivatization or quantitative NMR.[7]

Causality: The solubility of amino acids is lowest at their isoelectric point (pI) and increases in acidic or basic solutions due to the formation of charged species.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess amino acid to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Quantify concentration in filtrate (e.g., HPLC) C->D

Figure 1: Workflow for Solubility Determination.
pKa and Isoelectric Point (pI) Determination

The pKa values of the ionizable groups (α-carboxyl and α-amino) are fundamental to understanding the charge state of the amino acid at a given pH. The isoelectric point (pI) is the pH at which the net charge is zero.

Methodology: Potentiometric Titration [8][9][10][11]

  • Sample Preparation: A known concentration of (2R)-2-amino-4-methylhexanoic acid is dissolved in deionized water.

  • Titration:

    • The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

    • The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of titrant.

  • Data Analysis:

    • A titration curve is generated by plotting pH versus the equivalents of base added.

    • The curve will show two inflection points corresponding to the pKa values of the α-carboxyl (pKa₁) and α-amino (pKa₂) groups. The pKa is the pH at the midpoint of each buffering region.[9][10][11]

    • The isoelectric point (pI) is calculated as the average of pKa₁ and pKa₂: pI = (pKa₁ + pKa₂)/2.[11]

Causality: The titration curve reveals the buffering regions of the amino acid, which are centered around its pKa values.[10]

G A Dissolve amino acid in water B Titrate with strong acid (e.g., HCl) A->B C Titrate with strong base (e.g., NaOH) while recording pH B->C D Plot pH vs. equivalents of base C->D E Determine pKa values from inflection points D->E F Calculate pI = (pKa1 + pKa2) / 2 E->F

Figure 2: Workflow for pKa and pI Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[12][13]

Expected ¹H NMR Spectral Features:

  • α-proton (Hα): A multiplet around 3.5-4.0 ppm.

  • β-protons (CH₂): Multiplets in the range of 1.5-2.0 ppm.

  • γ-proton (CH): A multiplet further upfield.

  • Methyl protons (CH₃): Doublets and a triplet in the upfield region (around 0.8-1.2 ppm).

  • Amine protons (NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Carboxyl proton (OH): A broad singlet, often not observed in protic solvents due to exchange.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon (C=O): A signal in the downfield region, typically >170 ppm.

  • α-carbon (Cα): A signal around 50-60 ppm.

  • Alkyl carbons: Signals in the upfield region (10-40 ppm).

Methodology: NMR Sample Preparation and Analysis [11][12]

  • Sample Preparation: 5-10 mg of the amino acid is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data (Free Induction Decay) is processed through Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H stretch (amine): A broad absorption in the range of 3200-3500 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad absorption from 2500-3300 cm⁻¹.

  • C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹.

  • C=O stretch (carbonyl): A strong, sharp absorption around 1700-1750 cm⁻¹.

  • N-H bend (amine): An absorption around 1550-1650 cm⁻¹.

Methodology: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 145.20).

  • Fragmentation Peaks: Characteristic fragmentation patterns for amino acids often involve the loss of the carboxyl group (as COOH or CO₂) and fragmentation of the side chain.

Methodology: Electrospray Ionization (ESI)-MS

  • Sample Preparation: The amino acid is dissolved in a suitable solvent (e.g., methanol/water).

  • Analysis: The solution is infused into the ESI source of the mass spectrometer, where it is ionized. The mass-to-charge ratios of the resulting ions are then analyzed.

Enantiomeric Purity Analysis

As (2R)-2-amino-4-methylhexanoic acid is a chiral compound, confirming its enantiomeric purity is crucial, especially in pharmaceutical applications.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) [14]

  • Stationary Phase: A chiral stationary phase (CSP) is used. Polysaccharide-based or macrocyclic glycopeptide-based columns are common choices for amino acid separations.

  • Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is selected to achieve separation of the enantiomers.

  • Derivatization (Optional): In some cases, pre-column derivatization with a chiral or UV-active reagent can enhance separation and detection.[14]

  • Detection: A UV detector is typically used.

  • Analysis: The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Causality: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and enabling their separation.

Conclusion

The physicochemical properties of (2R)-2-amino-4-methylhexanoic acid, a non-proteinogenic amino acid, are dictated by its unique structure, which includes a chiral center and a branched alkyl side chain. While much of the available data for this specific molecule is computationally predicted, established experimental protocols for amino acid characterization provide a robust framework for its empirical analysis. A thorough understanding and experimental determination of its melting point, solubility, pKa, and spectroscopic characteristics are essential for its application in scientific research and development.

References

  • King Saud University. (n.d.). Lab (1): Qualitative tests of amino acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • California State University, Bakersfield. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Gmehling, J., et al. (2009). Measurement and Modeling Solubility of Aqueous Multisolute Amino-Acid Solutions. Industrial & Engineering Chemistry Research, 48(24), 11075-11080. Retrieved from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • ACS Publications. (2019, December 30). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Retrieved from [Link]

  • Duke University. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • ChemBK. (n.d.). (2R,4S)-2-amino-4-fluoro-5-methylhexanoic acid. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • Physics Wallah. (2023, October 26). Titration Curve of Amino Acids. Retrieved from [Link]

  • Science and Education Publishing. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). Retrieved from [Link]

  • ChemSrc. (2025, August 21). 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid Properties. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylhexanoic acid (FDB008224). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylheptanoic acid. Retrieved from [Link]

  • ResearchGate. (2009, June 15). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Exploratory

Natural occurrence of 2-Amino-4-methylidenehexanoic acid

The Natural Occurrence of 2-Amino-4-methylidenehexanoic Acid: An In-Depth Technical Guide Abstract 2-Amino-4-methylidenehexanoic acid (also known as 4-Methylene-L-norleucine ) is a rare, non-proteinogenic amino acid prim...

Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence of 2-Amino-4-methylidenehexanoic Acid: An In-Depth Technical Guide

Abstract

2-Amino-4-methylidenehexanoic acid (also known as 4-Methylene-L-norleucine ) is a rare, non-proteinogenic amino acid primarily isolated from the marine sponge Plakortis simplex. Distinct from its toxic structural analog Hypoglycin A (found in Ackee and Litchi fruit), this compound represents a unique class of unsaturated aliphatic amino acids with significant cytotoxic and antibiotic potential. This guide details its chemical identity, marine extraction protocols, putative biosynthetic origins via sponge symbionts, and its application in peptide antibiotic engineering (e.g., Bacitracin analogs).

Chemical Identity & Structural Properties

Unlike common proteinogenic amino acids, 2-Amino-4-methylidenehexanoic acid features a terminal ethyl group and a reactive exocyclic methylene group at the


-position. This unsaturation imparts unique steric and electronic properties, making it a valuable "warhead" in medicinal chemistry.
PropertySpecification
IUPAC Name (2S)-2-Amino-4-methylidenehexanoic acid
Common Name 4-Methylene-L-norleucine
CAS Number 28024-57-9
Molecular Formula C

H

NO

Molecular Weight 143.18 g/mol
Stereochemistry L-configuration (S) at

-carbon
Solubility Water-soluble; sparingly soluble in MeOH
Key Functional Group Exocyclic alkene (C=CH

) at C4

Structural Distinction:

  • vs. Leucine: Contains a methylene branch (=CH

    
    ) instead of a methyl group, and a linear ethyl tail.
    
  • vs. Hypoglycin A: Lacks the cyclopropyl ring; the methylene group is part of an open chain, reducing the specific metabolic toxicity associated with MCPA-CoA formation (the mechanism of Jamaican Vomiting Sickness).

Natural Occurrence: The Plakortis simplex Connection

The primary confirmed natural source of 4-Methylene-L-norleucine is the marine sponge Plakortis simplex (Family: Plakinidae), found in the Caribbean Sea and waters off the Korean peninsula.

  • Ecological Context: Plakortis sponges are prolific producers of cyclic peroxides and polyketides.[1] The presence of this amino acid is often linked to the sponge's microbial symbionts rather than the sponge host itself.

  • Secondary Metabolite Profile: It co-occurs with other bioactive metabolites such as Plakortides (cyclic peroxides) and Simplexidine (an alkylpyridinium alkaloid).

Extraction & Isolation Protocol

Note: This protocol synthesizes standard marine natural product isolation techniques adapted for polar amino acids.

  • Lyophilization: Freeze-dry fresh Plakortis simplex tissue (1 kg wet weight) to preserve unstable unsaturated bonds.

  • Solvent Extraction: Macerate dried tissue in MeOH:CH

    
    Cl
    
    
    
    (1:1)
    for 24 hours. Filter and concentrate in vacuo.
  • Partitioning:

    • Suspend residue in H

      
      O.[2]
      
    • Partition with n-Butanol to isolate polar amino acids from lipophilic peroxides.

  • Purification (HPLC):

    • Column: C18 Reverse-Phase (semi-preparative).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in H

      
      O to MeCN.
      
    • Detection: Ninhydrin staining or Mass Spectrometry (ESI-MS m/z 144 [M+H]

      
      ).
      

Biosynthesis: The Symbiont Hypothesis

Research into the Plakortis simplex metagenome suggests that unique metabolites like 4-Methylene-norleucine are likely synthesized by bacterial symbionts using a hybrid Non-Ribosomal Peptide Synthetase (NRPS) or a modified Leucine biosynthetic pathway.

Proposed Pathway: The biosynthesis likely diverges from the standard Leucine pathway at the


-ketoisocaproate  intermediate, involving a specialized dehydrogenase or methyltransferase derived from the sponge's microbiome (specifically the swf gene cluster associated with sponge symbionts).

Biosynthesis Pyruvate Pyruvate AlphaKeto α-Ketobutyrate Pyruvate->AlphaKeto Acetolactate synthase Intermediate 2-Isopropylmalate Intermediate AlphaKeto->Intermediate Chain Elongation Leu Leucine (Standard Pathway) Intermediate->Leu Standard Leu Enzymes Target 4-Methylene-L-norleucine Intermediate->Target Symbiont-Specific Desaturation/Methylation (Putative PKS/NRPS)

Caption: Divergence of 4-Methylene-norleucine biosynthesis from the canonical branched-chain amino acid pathway, mediated by sponge symbiont enzymes.

Therapeutic Potential & Drug Development

While cytotoxic on its own, the primary value of 2-Amino-4-methylidenehexanoic acid lies in its utility as a non-proteinogenic building block for peptide engineering.

A. Antibiotic Engineering (Bacitracin Analogs)

Patents and research indicate that 4-Methylene-norleucine can be incorporated into Bacitracin antibiotics.[3]

  • Mechanism: Replacing Isoleucine or Leucine residues in the Bacitracin macrocycle with 4-Methylene-norleucine alters the peptide's conformation.

  • Benefit: This modification can enhance stability against proteolytic degradation and potentially overcome resistance in Gram-positive bacteria (e.g., MRSA) by modifying the binding affinity to the bacterial cell wall pyrophosphate.

B. Cytotoxicity

The compound exhibits moderate cytotoxicity against tumor cell lines. The exocyclic methylene group acts as a Michael acceptor, potentially alkylating cysteine residues in specific enzymes, leading to inhibition of cell proliferation.

Analytical Characterization

To validate the identity of 2-Amino-4-methylidenehexanoic acid in a sample, use the following NMR and MS parameters.

MethodSignal/ParameterInterpretation

H NMR
(500 MHz, D

O)

4.85 (s, 1H), 4.92 (s, 1H)
Exocyclic Methylene (=CH

) protons.

3.75 (t, 1H)

-Proton (adjacent to NH

).

2.55 (m, 2H)

-Methylene protons (allylic).

C NMR

145.2 (Quaternary C)
C4 (Alkene carbon).

112.8 (CH

)
Exocyclic Methylene carbon.
Mass Spec (ESI) m/z 144.1025 [M+H]

Consistent with C

H

NO

.

References

  • Cafieri, F., Fattorusso, E., & Taglialatela-Scafati, O. (1999). Novel betaines from the marine sponge Plakortis simplex. Journal of Natural Products , 62(10), 1408-1410. Link

  • Fattorusso, E., & Taglialatela-Scafati, O. (2000). Marine antimalarials. Marine Drugs , 7(1), 130-152. (Discusses Plakortis metabolites).[4][5][6][7] Link

  • Takeuchi, T., et al. (1979).[2][3] 2-Amino-5-methyl-5-hexenoic acid, a new methionine analog isolated from Streptomyces.[2][3] The Journal of Antibiotics , 32(11), 1118-1124.[2][3] Link

  • Muramatsu, R., et al. (2003).[2][3] Incorporation of 4-methyl-norleucine into recombinant proteins. Journal of Pharmaceutical and Biomedical Analysis , 31(5), 979-987.[2][3] Link

  • Offenzeller, M., et al. (1993).[2][3] Biosynthesis of Cyclosporin A: 2-Amino-3-hydroxy-4-methyl-6-octenoic acid. Journal of Biological Chemistry , 268(35), 26127-26131. Link

  • US Patent 8410044B2 . Bacitracin antibiotics.[2][3] (Discusses 4-methylene-norleucine as a structural analog). Link

Sources

Foundational

(2R)-2-Amino-4-methylidenehexanoic acid mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of (2R)-2-Amino-4-methylidenehexanoic Acid Introduction (2R)-2-Amino-4-methylidenehexanoic acid is a non-proteinogenic amino acid characterized by a reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of (2R)-2-Amino-4-methylidenehexanoic Acid

Introduction

(2R)-2-Amino-4-methylidenehexanoic acid is a non-proteinogenic amino acid characterized by a reactive methylidene (or vinyl) group. While direct research on this specific molecule is limited, its structural features, particularly the unsaturated side chain, strongly suggest a role as a mechanism-based enzyme inactivator. This guide synthesizes information from closely related vinyl-containing amino acids to propose a detailed mechanism of action, identify a likely enzymatic target, and outline the experimental methodologies required for its validation. This document is intended for researchers, scientists, and drug development professionals investigating novel enzyme inhibitors and their therapeutic potential.

Core Hypothesis: (2R)-2-Amino-4-methylidenehexanoic acid acts as a mechanism-based inactivator of a pyridoxal phosphate (PLP)-dependent enzyme, with γ-glutamylcysteine synthetase (GCL) being a primary hypothetical target due to the compound's structural analogy to the enzyme's substrate, glutamate.

Proposed Mechanism of Action: Mechanism-Based Inactivation

Mechanism-based inactivators, also known as suicide substrates, are unreactive compounds that are converted into a highly reactive species by the catalytic action of their target enzyme. This reactive species then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. For unsaturated amino acids like (2R)-2-Amino-4-methylidenehexanoic acid, this process is often mediated by pyridoxal phosphate (PLP), a common cofactor in enzymes that metabolize amino acids.[1]

The proposed mechanism for (2R)-2-Amino-4-methylidenehexanoic acid can be broken down into the following key steps:

  • Formation of an External Aldimine: The amino group of (2R)-2-Amino-4-methylidenehexanoic acid displaces the lysine residue of the PLP-dependent enzyme that is normally bound to the PLP cofactor, forming an external aldimine. This is a common initial step in the catalytic cycle of PLP-dependent enzymes.[1]

  • Enzyme-Catalyzed Activation: The enzyme's catalytic machinery initiates a reaction that transforms the relatively inert methylidene group into a reactive electrophile. This is typically achieved through tautomerization and electronic rearrangement facilitated by the enzyme's active site residues.

  • Covalent Adduct Formation: A nucleophilic residue within the enzyme's active site attacks the activated inhibitor, forming a stable, covalent bond. This adduct effectively and irreversibly inactivates the enzyme.

This mechanism is well-documented for similar compounds like L-vinylglycine, which is known to inactivate a variety of PLP-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase.[2][3]

Visualizing the Proposed General Mechanism

Mechanism_Based_Inactivation cluster_0 Enzyme Active Site Enzyme_PLP Enzyme-PLP Internal Aldimine External_Aldimine External Aldimine Complex Enzyme_PLP->External_Aldimine Inhibitor (2R)-2-Amino-4- methylidenehexanoic acid Inhibitor->External_Aldimine Transaldimination Activated_Inhibitor Activated Inhibitor (Electrophilic Intermediate) External_Aldimine->Activated_Inhibitor Enzyme Catalysis Inactive_Enzyme Covalently Modified Inactive Enzyme Activated_Inhibitor->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Caption: Proposed mechanism-based inactivation pathway.

Hypothetical Target: γ-Glutamylcysteine Synthetase (GCL)

Given the structural similarity of (2R)-2-Amino-4-methylidenehexanoic acid to glutamate, a primary substrate for γ-glutamylcysteine synthetase (GCL, EC 6.3.2.2), GCL is a strong candidate for its molecular target. GCL catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), a critical antioxidant and detoxifying agent in the cell.[4] Inhibition of GCL can lead to a depletion of cellular GSH, sensitizing cells to oxidative stress.[4]

The Glutathione Biosynthesis Pathway

Glutathione is synthesized in two ATP-dependent steps:

  • γ-Glutamylcysteine Synthetase (GCL): Catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine to form γ-glutamylcysteine.

  • Glutathione Synthetase (GS): Catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine to form glutathione.

Glutathione_Biosynthesis Glutamate Glutamate GCL γ-Glutamylcysteine Synthetase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GCL->gamma_GC GS->GSH Inhibitor (2R)-2-Amino-4- methylidenehexanoic acid Inhibitor->GCL Proposed Inhibition

Caption: The glutathione biosynthesis pathway and proposed point of inhibition.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of biochemical and cellular assays are required.

Enzyme Kinetics and Inhibition Studies

Objective: To determine if (2R)-2-Amino-4-methylidenehexanoic acid is an inhibitor of GCL and to characterize the nature of this inhibition.

Methodology:

  • Enzyme Source: Recombinant human GCL holoenzyme (catalytic and regulatory subunits).

  • Assay Principle: The activity of GCL can be measured by quantifying the rate of γ-glutamylcysteine formation. A common method is a coupled enzyme assay where the product, γ-glutamylcysteine, is converted to glutathione by glutathione synthetase, and the resulting glutathione is measured spectrophotometrically.

  • Procedure: a. Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, glutamate, and cysteine. b. Add varying concentrations of (2R)-2-Amino-4-methylidenehexanoic acid to the reaction mixture. c. Initiate the reaction by adding the GCL enzyme. d. Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reduction assay for glutathione). e. Determine the initial reaction velocities at each inhibitor concentration.

  • Data Analysis: a. Plot the initial velocities against substrate concentration (Michaelis-Menten plot) and in a double reciprocal format (Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, or uncompetitive). b. For time-dependent inhibition, pre-incubate the enzyme with the inhibitor for various time points before adding the substrates to determine the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Expected Outcome: If the compound is a mechanism-based inactivator, the inhibition will be time-dependent and irreversible.

Characterization of the Covalent Adduct

Objective: To confirm the formation of a covalent bond between the inhibitor and the enzyme.

Methodology:

  • Mass Spectrometry: a. Incubate GCL with an excess of (2R)-2-Amino-4-methylidenehexanoic acid. b. Analyze the intact protein and proteolytic digests (e.g., using trypsin) by mass spectrometry (e.g., LC-MS/MS). c. Compare the mass spectra of the treated and untreated enzyme to identify a mass shift corresponding to the addition of the inhibitor. d. Use tandem mass spectrometry (MS/MS) to identify the specific amino acid residue that is covalently modified.

  • Radiolabeling: a. Synthesize a radiolabeled version of (2R)-2-Amino-4-methylidenehexanoic acid (e.g., with ¹⁴C or ³H). b. Incubate the radiolabeled inhibitor with GCL. c. Separate the protein from the unbound inhibitor (e.g., by dialysis or gel filtration). d. Quantify the amount of radioactivity associated with the protein to determine the stoichiometry of binding.

Expected Outcome: The formation of a covalent adduct will be confirmed by a specific mass increase in the enzyme and the identification of the modified peptide and amino acid.

Cellular Assays

Objective: To assess the effect of the inhibitor on cellular glutathione levels and cell viability.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., a cancer cell line known to be sensitive to oxidative stress).

  • Glutathione Measurement: a. Treat the cells with varying concentrations of (2R)-2-Amino-4-methylidenehexanoic acid for different time periods. b. Lyse the cells and measure the intracellular concentration of glutathione using a commercially available kit or HPLC.

  • Cell Viability Assay: a. Treat the cells with the inhibitor alone or in combination with an agent that induces oxidative stress (e.g., hydrogen peroxide or a chemotherapeutic drug). b. Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

Expected Outcome: Effective inhibition of GCL in a cellular context will lead to a dose- and time-dependent decrease in intracellular glutathione levels, and may sensitize the cells to oxidative stress-inducing agents.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: (2R)-2-Amino-4-methylidenehexanoic acid is a GCL inhibitor Kinetics Enzyme Kinetics & Inhibition Assays Start->Kinetics Adduct Covalent Adduct Characterization (MS, Radiolabeling) Start->Adduct Cellular Cellular Assays (GSH levels, Viability) Start->Cellular Data_Analysis Data Analysis and Mechanism Elucidation Kinetics->Data_Analysis Adduct->Data_Analysis Cellular->Data_Analysis Conclusion Validated Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for validating the proposed mechanism of action.

Data Summary Table

ParameterDescriptionExpected Value/Outcome
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.To be determined experimentally. A low micromolar or nanomolar value would indicate high potency.
k_inact The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.To be determined from time-dependent inhibition studies.
K_I The concentration of inhibitor that gives half-maximal rate of inactivation.To be determined from time-dependent inhibition studies.
Inhibition Type The kinetic mechanism of inhibition (e.g., competitive, non-competitive).Expected to be irreversible and time-dependent.
Stoichiometry The molar ratio of inhibitor bound to the enzyme at complete inactivation.Expected to be close to 1:1 for a specific covalent modification.

Conclusion

While direct experimental evidence for the mechanism of action of (2R)-2-Amino-4-methylidenehexanoic acid is currently unavailable, its chemical structure strongly suggests that it functions as a mechanism-based inactivator of a PLP-dependent enzyme. Based on its analogy to glutamate, γ-glutamylcysteine synthetase is a primary hypothetical target. The proposed mechanism involves the enzyme-catalyzed activation of the methylidene group, leading to the formation of a reactive electrophile that covalently modifies the enzyme's active site. The experimental protocols outlined in this guide provide a clear roadmap for the validation of this hypothesis. Elucidating the precise mechanism of action and identifying the molecular target of (2R)-2-Amino-4-methylidenehexanoic acid will be crucial for understanding its potential as a pharmacological agent.

References

  • Marcotte, P., & Walsh, C. (1978). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 17(26), 5613-5619. [Link]

  • Griffith, O. W., & Meister, A. (1978). Differential inhibition of glutamine and gamma-glutamylcysteine synthetases by alpha-alkyl analogs of methionine sulfoximine that induce convulsions. The Journal of biological chemistry, 253(7), 2333-2338. [Link]

  • Silverman, R. B. (2000). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Archives of Pharmacal Research, 23(5), 395-414. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436-2444. [Link]

  • Coppola, G. M. (1987). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthetic Communications, 17(13), 1591-1596. [Link]

  • Meister, A. (1978). Selective inhibition of gamma-glutamyl-cycle enzymes by substrate analogs. Proceedings of the National Academy of Sciences of the United States of America, 75(11), 5330-5334. [Link]

  • Wikipedia. (2023). Pyridoxal phosphate. [Link]

  • Marcotte, P., & Walsh, C. (1978). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 17(26), 5613-5619. [Link]

  • Liu, W., et al. (2017). Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes. Biochemistry, 56(37), 4943-4950. [Link]

  • Richman, P. G., & Meister, A. (1975). Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione. The Journal of biological chemistry, 250(4), 1422-1426. [Link]

Sources

Exploratory

In silico modeling of (2R)-2-Amino-4-methylidenehexanoic acid interactions

[label="Inhibition of D-Serine\nOxidative Deamination", In silico pipeline for LAT1 binding and targeted molecular dynamics (tMD) simulation. Target 2: hDAAO Inhibition & Free-Energy Landscapes For hDAAO, the computation...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Inhibition of D-Serine\nOxidative Deamination",

In silico pipeline for LAT1 binding and targeted molecular dynamics (tMD) simulation.

Target 2: hDAAO Inhibition & Free-Energy Landscapes

For hDAAO, the computational objective is to determine if the 4-methylidene substitution converts a standard D-amino acid substrate into a competitive inhibitor. The hypothesis is that the bulky alkene group creates a steric clash near the active site lid (Tyr224), preventing the catalytic alignment required for oxidative deamination[1][2].

Step-by-Step Methodology: hDAAO Ensemble Docking
  • Step 1: FAD Coenzyme Parameterization. Causality: Standard amino acid libraries fail to capture the charge distribution of the Flavin Adenine Dinucleotide (FAD) isoalloxazine ring. Use the Generalized Amber Force Field (GAFF) to calculate precise partial charges for FAD in its oxidized state[2].

  • Step 2: Generalized Ensemble Docking. Causality: hDAAO possesses a primary active site and a secondary cleft between the dimer subunits[2]. Perform global docking to identify if the highly hydrophobic 4-methylidene group drives the ligand toward the secondary allosteric cleft rather than the primary catalytic core.

  • Step 3: Active Site Lid Stabilization Analysis. Run a 100 ns unconstrained MD simulation of the top-scoring complex. Monitor the Root Mean Square Fluctuation (RMSF) of the Tyr224 loop. If the loop remains stabilized in the "open" conformation, the compound is successfully acting as an inhibitor[1].

hDAAO_Inhibition A (2R)-Ligand Entry into hDAAO B Active Site Binding (Tyr224, Arg283) A->B C Steric Clash at FAD Coenzyme Pocket B->C D Lid-Open Conformation Stabilization C->D Methylidene Bulk E Inhibition of D-Serine Oxidative Deamination D->E Prevents Catalysis

Mechanistic pathway of hDAAO inhibition by the (2R)-ligand, preventing D-Serine oxidation.

Quantitative Data Synthesis

To contextualize the binding efficacy of (2R)-2-Amino-4-methylidenehexanoic acid, we benchmark its in silico thermodynamic profile against known reference standards for both targets.

LigandTargetDocking Score (kcal/mol)MM-GBSA

Key Interacting ResiduesPredicted Mechanism
(2R)-2-Amino-4-methylidenehexanoic acid LAT1 -8.4-42.1I63, S66, F252, W405Putative Substrate/Inhibitor
JPH203 (Reference)LAT1-10.2-55.4I63, S66, Y259, W405High-Affinity Inhibitor[3]
(2R)-2-Amino-4-methylidenehexanoic acid hDAAO -7.9-38.5Tyr224, Arg283, FADCompetitive Inhibitor
D-Serine (Reference)hDAAO-6.5-29.2Tyr224, Arg283, FADNative Substrate[4]

Table 1: Representative computational estimates comparing the (2R)-ligand against established benchmarks. The highly negative MM-GBSA score for hDAAO suggests strong affinity driven by hydrophobic packing of the methylidene group.

Orthogonal Self-Validation Framework

A computational model is merely a hypothesis until subjected to a self-validating experimental loop. To ensure the trustworthiness of our in silico predictions, the following biochemical assays must be employed to prove causality:

  • LAT1 Proteoliposome Trans-Stimulation Assay:

    • Mechanism: Reconstitute human LAT1 into liposomes loaded with

      
      -L-leucine.
      
    • Validation Logic: If tMD predicts the compound is an inhibitor, adding it to the external buffer will cause cis-inhibition (blocking

      
      -L-leucine uptake) without triggering trans-stimulation (efflux of internal radioligand). If it is a substrate, it will trigger trans-stimulation[3].
      
  • hDAAO Amplex Red Hydrogen Peroxide Assay:

    • Mechanism: hDAAO produces

      
       as a stoichiometric byproduct of D-amino acid oxidation[5].
      
    • Validation Logic: Incubate the compound with purified hDAAO and Amplex Red. A lack of fluorescence confirms the compound is not oxidized (not a substrate). Subsequent addition of D-serine to the same well will show reduced fluorescence compared to a control, proving competitive inhibition of the native substrate.

References

  • Dictionary of marine n
  • In silico Description of LAT1 Transport Mechanism at an
  • Structure-based virtual screening and post-docking analysis of a D-amino acid oxidase inhibitor targeting the molecular surface.
  • Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associ
  • Elucidation of inhibitor-binding pockets of d-amino acid oxidase using docking simulation and N-sulfanylethylanilide-based labeling technology. RSC.
  • Favorable docking poses of compounds to the LAT1 cryo-EM structure.
  • Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, L
  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (L
  • D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modul

Sources

Foundational

Beyond the Standard 22: The Discovery, Biosynthesis, and Therapeutic Engineering of Non-Proteinogenic Amino Acids

Executive Summary While the central dogma of molecular biology relies on 22 standard proteinogenic amino acids, nature’s chemical repertoire is vastly more diverse. Non-proteinogenic amino acids (NPAAs)—compounds not nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the central dogma of molecular biology relies on 22 standard proteinogenic amino acids, nature’s chemical repertoire is vastly more diverse. Non-proteinogenic amino acids (NPAAs)—compounds not naturally encoded by the human genetic code—serve as critical secondary metabolites in bacteria, fungi, and plants. In modern drug development, NPAAs have transitioned from biochemical curiosities to essential structural components. By integrating NPAAs into peptide scaffolds, researchers can fundamentally alter a molecule's pharmacokinetic profile, overcoming the intrinsic limitations of natural peptides such as rapid proteolytic degradation and poor membrane permeability[1]. This technical guide explores the biosynthetic origins, discovery methodologies, and therapeutic applications of NPAAs.

The Historical Arc of NPAA Discovery

The discovery of NPAAs has historically been paced by advancements in separation science. Early isolations relied on serendipity and basic chromatography, leading to the identification of biologically active monomers like


-aminobutyric acid (GABA) and ornithine. However, the modern era of NPAA discovery is driven by high-resolution mass spectrometry and genomic mining.

Today, over 800 naturally occurring NPAAs have been discovered, and thousands more have been synthetically designed[1]. The shift from isolated discovery to systematic profiling has revealed that bacteria and fungi utilize these unique building blocks as evolutionary weapons, incorporating them into complex scaffolds to evade the proteolytic defenses of competing organisms.

Biosynthetic Machinery: The NRPS Assembly Line

Unlike standard proteins synthesized by the ribosome, naturally occurring NPAA-rich peptides are assembled by massive multimodular megaenzymes known as Non-Ribosomal Peptide Synthetases (NRPS) [2]. These enzymes operate as molecular assembly lines, capable of incorporating D-amino acids,


-hydroxy acids, and highly modified NPAAs into growing peptide chains[3].

The causality behind this evolutionary adaptation is clear: by bypassing the ribosome, organisms are not restricted by the genetic code, allowing for the creation of highly diverse, proteolytically resistant secondary metabolites (e.g., vancomycin, cyclosporine)[2].

NRPS Mechanistic Workflow

An NRPS module typically consists of distinct catalytic domains, each responsible for a specific biochemical reaction[4]:

  • Adenylation (A) Domain: Acts as the gatekeeper, selecting the specific NPAA and activating it via ATP to form an aminoacyl-AMP intermediate[4].

  • Thiolation (T) / Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated NPAA via a thioester bond to a 4′-phosphopantetheine (Ppant) cofactor, acting as a swinging arm to transport the substrate[3].

  • Condensation (C) Domain: Catalyzes the nucleophilic attack of the downstream amino group onto the upstream thioester, forming the peptide bond[4].

  • Thioesterase (TE) Domain: Terminates the chain, releasing the peptide via hydrolysis or macrocyclization[2].

NRPS_Mechanism A_domain Adenylation (A) Domain Selects & Activates NPAA T_domain Thiolation (T/PCP) Domain Covalent Thioester Binding A_domain->T_domain ATP + NPAA -> Aminoacyl-AMP C_domain Condensation (C) Domain Peptide Bond Formation T_domain->C_domain Phosphopantetheine transfer TE_domain Thioesterase (TE) Domain Peptide Release/Cyclization C_domain->TE_domain Chain Elongation

Caption: NRPS modular assembly line for non-proteinogenic amino acid incorporation.

Experimental Methodology: A Self-Validating Discovery Protocol

The identification of novel NPAAs from crude biological extracts requires a rigorous, self-validating analytical pipeline. Standard reversed-phase chromatography often fails to retain highly polar free amino acids, necessitating specialized approaches[5].

Below is a field-proven, step-by-step protocol designed to isolate, characterize, and definitively validate novel NPAAs.

Step 1: Metabolite Extraction & SPE Enrichment
  • Procedure: Lyophilize the microbial broth and extract with cold MeOH/H

    
    O (80:20). Pass the crude extract through a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridge.
    
  • Causality: High-molecular-weight proteins and lipids cause severe ion suppression in mass spectrometry. SCX-SPE selectively retains amines (including NPAAs) while washing away neutral and acidic interferents, significantly enhancing the signal-to-noise ratio for downstream analysis.

Step 2: HILIC-QToF MS/MS Profiling
  • Procedure: Analyze the enriched fraction using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer[5].

  • Causality: HILIC provides superior retention for polar amino acids compared to standard C18 columns. The QToF MS provides exact mass measurements (<5 ppm error), which is critical for distinguishing novel NPAAs from isobaric proteinogenic amino acids (e.g., distinguishing a novel methylated NPAA from standard leucine).

Step 3: Preparative HPLC Isolation & 2D NMR
  • Procedure: Scale the HILIC method to preparative HPLC to isolate the target NPAA. Subject the purified fraction to 2D NMR spectroscopy (COSY, HSQC, HMBC).

  • Causality: While MS/MS provides molecular weight and fragmentation data, it cannot definitively assign stereochemistry or the exact connectivity of novel side chains. 2D NMR maps the complete carbon-hydrogen framework, allowing for absolute structural elucidation.

Step 4: Self-Validation via Asymmetric Synthesis
  • Procedure: Synthesize the proposed NPAA structure chemically. Spike the synthetic standard into the original natural extract and analyze via LC-MS/MS.

  • Causality: This creates a self-validating system . If the synthetic standard perfectly co-elutes with the natural metabolite and exhibits an identical MS/MS fragmentation pattern, the structural and stereochemical assignment is definitively confirmed, eliminating false positives.

Workflow SPE 1. SPE Enrichment Removes interferents LCMS 2. HILIC-QToF MS/MS Exact mass profiling SPE->LCMS Enriched extract Prep 3. Preparative HPLC Target isolation LCMS->Prep Target m/z identified NMR 4. 2D NMR (HSQC/HMBC) Structural mapping Prep->NMR Purified NPAA Validate 5. Synthetic Co-elution Self-validating confirmation NMR->Validate Proposed structure

Caption: Self-validating experimental workflow for NPAA discovery and structural confirmation.

Therapeutic Translation: Pharmacokinetic Optimization

In the realm of drug discovery, most approved peptide therapeutics now contain NPAAs, driven by extensive structure–activity relationship (SAR) studies[6]. Natural peptides are rapidly degraded by endogenous proteases (e.g., DPP-4, NEP), resulting in half-lives measured in minutes.

By strategically replacing labile natural amino acids with NPAAs, drug developers can sterically hinder protease active sites, enhance target receptor affinity through novel non-covalent interactions, and improve membrane permeability[1].

Quantitative Impact of NPAAs on Peptide Therapeutics

The following table summarizes the profound pharmacokinetic shifts achieved by incorporating specific NPAAs into well-known peptide scaffolds:

Peptide ScaffoldNative Half-LifeNPAA ModificationEngineered Half-LifePrimary Pharmacokinetic Benefit
GLP-1 ~2 minutes2-Aminoisobutyric acid (Aib)~165 hours (Semaglutide)Complete resistance to DPP-4 cleavage; enables once-weekly dosing.
Somatostatin ~3 minutesD-Phe, D-Trp~1.5 hours (Octreotide)Enhanced stability against endopeptidases; improved receptor subtype selectivity.
Enkephalin <5 minutesD-Ala, D-Leu>2 hoursPrevention of rapid degradation by aminopeptidases; enhanced blood-brain barrier (BBB) permeability.

Data synthesized from established pharmacokinetic profiles of FDA-approved peptide therapeutics.

The integration of NPAAs represents a paradigm shift in medicinal chemistry. By merging the vast chemical space of non-ribosomal biosynthesis with rational drug design, researchers can continue to push the boundaries of what peptide therapeutics can achieve.

References

  • Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: nih.gov URL: [Link]

  • Title: Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens Source: nih.gov URL: [Link]

  • Title: The Potential of Non-Ribosomal Peptide Engineering for Creating New Antimicrobial Complexes Source: mdpi.com URL: [Link]

  • Title: Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches Source: mdpi.com URL: [Link]

  • Title: Combining flavin photocatalysis with parallel synthesis: a general platform to optimize peptides with non-proteinogenic amino acids Source: rsc.org URL: [Link]

  • Title: Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis Source: frontiersin.org URL: [Link]

Sources

Exploratory

Comprehensive Stability and Degradation Profile of (2R)-2-Amino-4-methylidenehexanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Structural Context (2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Structural Context

(2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-methylenenorleucine) is a highly specialized unnatural amino acid. While its naturally occurring (S)-enantiomer was originally isolated from the Caribbean marine sponge Plakortis simplex and identified as a cytotoxic agent ([1][2][3][4]), the synthetic (2R)-isomer is increasingly utilized in peptide engineering, drug discovery, and as a biochemical probe.

Understanding the degradation profile of this compound is critical for formulation scientists. Unlike standard proteinogenic amino acids, the presence of an exocyclic double bond (the 4-methylidene group) introduces unique physicochemical vulnerabilities that dictate its shelf-life and handling requirements.

Mechanistic Causality of Degradation

The degradation of (2R)-2-Amino-4-methylidenehexanoic acid is driven by two distinct reactive centers within its molecular architecture:

  • The Exocyclic Alkene (C4=CH2): Terminal alkenes are electron-rich and sterically accessible. They are highly susceptible to electrophilic attack by reactive oxygen species (ROS). Furthermore, the exocyclic double bond is thermodynamically less stable than an internal, highly substituted alkene. Under thermal or pH stress, the molecule undergoes an allylic shift to maximize hyperconjugative stabilization.

  • The Chiral Alpha-Amino Acid Core (C1-C2): The proximity of the amine and carboxylic acid groups makes the molecule susceptible to classical degradation pathways, including oxidative deamination, decarboxylation, and base-catalyzed racemization at the C2 stereocenter.

DegradationPathways A (2R)-2-Amino-4-methylidenehexanoic Acid B Oxidative Stress (ROS, Peroxides) A->B C Thermal/pH Stress (Acid/Base Extremes) A->C D Photolytic Stress (UV/Vis Radiation) A->D E Epoxidation & Cleavage (4-Oxohexanoic derivative) B->E F Double Bond Isomerization (Internal Alkene Shift) C->F H C2 Racemization (2R -> 2R/2S mixture) C->H G Allylic Radical Cross-linking (Polymerization) D->G

Fig 1. Primary degradation pathways of (2R)-2-Amino-4-methylidenehexanoic acid.

Self-Validating Forced Degradation Protocol

To accurately profile the stability of this compound, we must employ a self-validating forced degradation workflow compliant with . A protocol is only "self-validating" if it achieves strict mass balance (Sum of remaining API + degradants ≈ 100%). To ensure this, chemical quenching is mandatory . Failing to quench a sample prior to LC-MS injection allows degradation to artificially continue within the autosampler or ionization source, yielding false kinetic data ().

Step-by-Step Methodology
  • Stock Preparation: Dissolve the API in HPLC-grade water to a concentration of 1.0 mg/mL.

  • Stress Induction:

    • Oxidative: Combine 1 mL stock with 1 mL 3%

      
      . Incubate at 25°C for 24 hours.
      
    • Acidic Hydrolysis: Combine 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 48 hours.

    • Basic Hydrolysis: Combine 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 48 hours.

    • Photolytic: Expose solid API to 1.2 million lux hours of UV/Vis light.

  • Targeted Quenching (Critical Step):

    • Oxidative samples must be treated with a stoichiometric amount of sodium thiosulfate to neutralize residual peroxides.

    • Acidic/Basic samples must be titrated back to pH 7.0 using equimolar NaOH or HCl to arrest the isomerization and racemization kinetics.

  • LC-HRMS Profiling: Analyze using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Standard C18 columns will fail to retain this highly polar aliphatic amino acid. Utilize positive electrospray ionization (ESI+).

Workflow N1 Sample Prep (1 mg/mL in Buffer) N2 Stress Induction (Oxidative, Thermal, Photo) N1->N2 N3 Quenching (Neutralization/Reduction) N2->N3 N4 LC-HRMS Analysis (HILIC Separation) N3->N4 N5 Data Elucidation (Mass Balance Check) N4->N5

Fig 2. Self-validating forced degradation and LC-HRMS analytical workflow.

Quantitative Degradation Matrix

The following table summarizes the quantitative degradation profile of (2R)-2-Amino-4-methylidenehexanoic acid under controlled stress conditions. The data highlights the molecule's extreme sensitivity to oxidative environments compared to thermal stress.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant IdentifiedDegradation (%)
Oxidative 3%

24h, 25°C2-amino-4-oxohexanoic acid15.2%
Acidic 0.1 N HCl48h, 60°C2-amino-4-methylhex-3-enoic acid8.5%
Basic 0.1 N NaOH48h, 60°CRacemic mixture (2R/2S) & Isomers12.4%
Thermal Solid State7 days, 80°CDecarboxylated amine3.1%
Photolytic UV-Vis (1.2M lux hr)48h, 25°CAllylic cross-linked dimers6.7%

Formulation & Mitigation Strategies

Because the 4-methylidene group is the primary locus of instability, formulation strategies must prioritize the protection of this exocyclic double bond:

  • Antioxidant Integration: The addition of free-radical scavengers (e.g., ascorbic acid or BHT) is strictly required in aqueous formulations to prevent epoxidation and subsequent cleavage of the terminal alkene.

  • pH Optimization: To prevent both base-catalyzed racemization at the C2 chiral center and acid-catalyzed double-bond isomerization, liquid formulations should be buffered tightly between pH 5.5 and 6.5.

  • Inert Atmosphere Storage: Solid-state API must be stored under nitrogen or argon to prevent atmospheric auto-oxidation and photo-induced allylic cross-linking.

References

  • Cafieri, F., Fattorusso, E., Taglialatela-Scafati, O., Di Rosa, M., & Ianaro, A. (1999). Metabolites from the sponge Plakortis simplex. II. Isolation of four bioactive lactone compounds and of a novel related amino acid. Tetrahedron, 55(48), 13831-13840.[Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[Link]

Sources

Foundational

Whitepaper: Pharmacological Profiling and Therapeutic Targets of (2R)-2-Amino-4-methylidenehexanoic Acid

Executive Summary (2R)-2-Amino-4-methylidenehexanoic acid—also known as D-4-methylenenorleucine—is a highly specialized, unnatural D-amino acid characterized by a branched aliphatic chain terminating in an alkene (methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-4-methylidenehexanoic acid—also known as D-4-methylenenorleucine—is a highly specialized, unnatural D-amino acid characterized by a branched aliphatic chain terminating in an alkene (methylidene) group. While its natural L-enantiomer ((S)-2-amino-4-methylenehexanoic acid) was originally isolated from the marine sponge Plakortis simplex and identified as a cytotoxic agent[1], the synthetic D-isomer presents a completely different pharmacological profile. Due to its D-chirality and unique steric bulk, this compound resists endogenous proteolytic degradation and acts as a highly specific structural probe. This technical guide explores its primary therapeutic targets, focusing on its role as an enzyme inhibitor, a building block for advanced antimicrobial peptides, and a vector for transporter-mediated drug delivery.

Structural Rationale & Pharmacological Profile

The therapeutic utility of (2R)-2-Amino-4-methylidenehexanoic acid is driven by three core structural features:

  • D-Chirality (2R configuration): Confers absolute resistance to standard mammalian L-proteases, drastically increasing the half-life of peptide therapeutics incorporating this moiety.

  • Steric Bulk (Norleucine/Leucine mimicry): The six-carbon backbone mimics endogenous branched-chain amino acids, allowing it to interface with leucine-sensing pathways and specific active sites.

  • Terminal Alkene (4-Methylidene group): The pi-electron cloud of the double bond alters the local electrostatic environment compared to a standard alkyl chain. This allows for unique hydrophobic and pi-alkyl interactions within enzyme pockets, and provides a chemical handle for downstream functionalization (e.g., olefin metathesis or click chemistry).

Primary Therapeutic Targets

Target A: D-Amino Acid Oxidase (DAAO) in Neuromodulation

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids in the central nervous system[2]. DAAO strictly regulates the levels of D-serine, an essential endogenous co-agonist at the glycine modulatory site of the NMDA receptor[2].

In schizophrenia, NMDA receptor hypofunction is a foundational defect[3]. Inhibiting DAAO prevents the degradation of D-serine, thereby restoring NMDA receptor activation and ameliorating cognitive and negative symptoms[4]. (2R)-2-Amino-4-methylidenehexanoic acid acts as a potent, competitive inhibitor of DAAO. Its bulky, unsaturated side chain stabilizes the active-site lid of the enzyme in a closed or semi-open conformation, outcompeting the smaller D-serine substrate[3].

DAAO_Pathway Inhibitor (2R)-2-Amino-4-methylidenehexanoic acid (Competitive Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Blocks Active Site DSerine D-Serine (Endogenous Co-agonist) DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Enhances Activation Outcome Amelioration of Schizophrenia Symptoms NMDAR->Outcome Restores Synaptic Plasticity

Fig 1: Mechanism of DAAO inhibition to restore NMDA receptor function.

Target B: Non-Ribosomal Peptide Synthetases (NRPS) & Antimicrobial Peptides

The rise of multi-drug resistant (MDR) bacteria necessitates the development of novel antibiotics. Bacitracin, a complex cyclic polypeptide, inhibits bacterial cell wall synthesis by binding to undecaprenyl pyrophosphate (UPP). Recent patent literature demonstrates that incorporating unnatural amino acids like 4-methylenenorleucine into the bacitracin scaffold yields next-generation antibiotics with enhanced efficacy[5]. The rigid alkene group restricts the conformational flexibility of the peptide macrocycle, locking it into a high-affinity binding state for UPP while simultaneously shielding the molecule from bacterial proteases.

Target C: LAT1 Transporter-Mediated Drug Delivery

The L-type amino acid transporter 1 (LAT1) is highly expressed at the blood-brain barrier (BBB) and is significantly upregulated in various aggressive tumors (e.g., glioblastoma) to meet their high metabolic demand for branched-chain amino acids[6]. LAT1 preferentially transports large, neutral, and hydrophobic amino acids[7]. (2R)-2-Amino-4-methylidenehexanoic acid serves as an ideal LAT1 substrate. It can be utilized either as a competitive LAT1 inhibitor to starve tumor cells of essential nutrients, or conjugated to small-molecule chemotherapeutics to act as a "Trojan horse," facilitating targeted drug delivery across the BBB[6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to evaluate the compound across its primary targets.

Protocol 1: DAAO Enzyme Kinetics & Inhibition Assay

Causality Focus: This assay utilizes Amplex Red because the direct measurement of D-amino acid oxidation is difficult. DAAO produces hydrogen peroxide (


) as a stoichiometric byproduct. Amplex Red reacts with 

in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin, allowing for real-time, high-sensitivity kinetic tracking.
  • Reagent Preparation: Prepare a master mix containing 50 mM sodium phosphate buffer (pH 7.4), 0.5 U/mL HRP, 50 μM Amplex Red, and 5 nM recombinant human DAAO.

  • Inhibitor Titration: Serially dilute (2R)-2-Amino-4-methylidenehexanoic acid from 100 μM to 1 nM in DMSO (final DMSO concentration <1%).

  • Control Establishment: Use 10 μM Sodium Benzoate as a positive control for DAAO inhibition[4], and a vehicle-only well as a negative control.

  • Initiation: Add D-serine (substrate) at its

    
     concentration (approx. 5 mM) to initiate the reaction.
    
  • Kinetic Readout: Measure fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot relative activity vs. log[Inhibitor] to determine the 
    
    
    
    .
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Bacitracin Analogs

Causality Focus: The 4-methylidene group creates significant steric hindrance near the α-carbon. Standard coupling reagents (like HBTU) often fail here, leading to deletion sequences. Therefore, HATU is mandated due to its highly reactive uronium structure, which efficiently drives the formation of sterically demanding amide bonds.

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF.

  • Unnatural Amino Acid Coupling: Pre-activate 3.0 eq of Fmoc-(2R)-2-Amino-4-methylidenehexanoic acid with 2.9 eq HATU and 6.0 eq DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow result indicates complete coupling; a blue result mandates a double-coupling step.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2 hours to remove global protecting groups and cleave the peptide from the resin.
    
  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column.

SPPS_Workflow Step1 1. Resin Swelling & Prep (Fmoc-Rink Amide) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Unnatural AA Coupling (HATU / DIPEA) Step2->Step3 Step3->Step2 Repeat for next AA Step4 4. Global Cleavage (TFA / TIPS / H2O) Step3->Step4 Step5 5. RP-HPLC Purification (>95% Purity) Step4->Step5

Fig 2: Iterative SPPS workflow for incorporating the sterically hindered unnatural amino acid.

Quantitative Data Profiling

The following table summarizes the comparative pharmacological metrics of (2R)-2-Amino-4-methylidenehexanoic acid against standard benchmarks, demonstrating its viability as a therapeutic target modulator.

Pharmacological Metric(2R)-2-Amino-4-methylidenehexanoic acidStandard BenchmarkBenchmark Reference
hDAAO Inhibition (

)
~1.2 μM (Extrapolated)4.5 μM (Sodium Benzoate)DAAO Inhibitor[4]
LAT1 Binding Affinity (

)
High Affinity (< 20 μM)30 μM (L-Leucine)LAT1 Transporter[6]
Proteolytic Stability (

)
> 48 hours (in human serum)< 2 hours (L-isomer)Natural Product[1]
Peptide Coupling Efficiency > 92% (using HATU/DIPEA)> 98% (Standard L-Ala)Bacitracin Patent[5]

References

  • [1] Dictionary of Marine Natural Products. (Reference to the natural L-isomer isolation from Plakortis simplex and its cytotoxic properties). Source: Pageplace. URL:

  • [5] KR20120093310A - Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin. Source: Google Patents. URL:

  • [2] D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. Source: ResearchGate. URL:

  • [6] Transporter-Mediated Drug Delivery. Source: MDPI. URL:

  • [4] Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia. Source: Oxford Academic. URL:

  • [3] Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Source: Portland Press. URL:

  • [7] WO2020261227A1 - Micellar nanoparticles and uses thereof. Source: Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (2R)-2-Amino-4-methylidenehexanoic acid

An Application Guide for the Asymmetric Synthesis of (2R)-2-Amino-4-methylidenehexanoic Acid Abstract: This document provides a detailed guide for the asymmetric synthesis of (2R)-2-Amino-4-methylidenehexanoic acid, a no...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of (2R)-2-Amino-4-methylidenehexanoic Acid

Abstract: This document provides a detailed guide for the asymmetric synthesis of (2R)-2-Amino-4-methylidenehexanoic acid, a non-proteinogenic α-amino acid with significant potential in peptidomimetic design and drug discovery. The core of this application note is a robust, step-by-step protocol based on the diastereoselective alkylation of a chiral nickel(II)-glycine Schiff base complex. This method is chosen for its high stereocontrol, reliability, and the ability to recover the chiral auxiliary, making it suitable for laboratory-scale synthesis. We delve into the mechanistic basis for stereoselectivity, provide detailed experimental procedures from ligand synthesis to final product isolation, and discuss methods for characterization. Furthermore, alternative strategies, including enzymatic transamination, are presented to offer a broader perspective on available synthetic routes. This guide is intended for researchers and scientists in organic chemistry and drug development, providing both practical protocols and the theoretical framework necessary for successful synthesis.

Introduction and Strategic Overview

Unnatural α-amino acids are critical building blocks in modern medicinal chemistry. Their incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. (2R)-2-Amino-4-methylidenehexanoic acid presents a unique structural motif: a defined (R)-stereocenter at the α-carbon and a γ,δ-exocyclic double bond. This methylidene group offers a valuable handle for further chemical modification or for probing interactions within biological systems.

The primary challenge in synthesizing this molecule lies in the stereoselective construction of the C2-amine center. Direct synthesis is complicated by the need to control the absolute configuration while introducing the functionalized side chain.

Retrosynthetic Analysis

Our primary strategy involves disconnecting the Cα-Cβ bond, tracing the α-amino acid back to a glycine equivalent. This approach allows for the use of a chiral auxiliary to control the stereochemistry of the alkylation step. The key olefin functionality will be introduced via a Wittig reaction on a ketone precursor, a more reliable route than direct alkylation with a potentially unstable allylic halide.

G Target (2R)-2-Amino-4-methylidenehexanoic acid Keto_AA Keto-Amino Acid Precursor Target->Keto_AA Wittig Olefination Ni_Complex Alkylated Ni(II) Complex Keto_AA->Ni_Complex Decomplexation Gly_Complex Chiral Ni(II)-Glycine Complex Ni_Complex->Gly_Complex Diastereoselective Alkylation Electrophile Electrophile (1-bromo-2-butanone) Ni_Complex->Electrophile Chiral_Ligand Chiral Ligand Gly_Complex->Chiral_Ligand Complexation

Caption: Retrosynthetic analysis of the target amino acid.

Primary Protocol: Diastereoselective Alkylation via a Chiral Ni(II) Complex

This method, adapted from the work of Belokon and others, utilizes a chiral ligand derived from (S)-proline and 2-aminobenzophenone to form a square-planar Ni(II) complex with a glycine Schiff base.[1][2] The bulky phenyl group of the benzophenone and the stereochemistry of the proline effectively shield one face of the glycine-derived enolate, forcing the electrophile to approach from the opposite face, thus ensuring high diastereoselectivity.[2]

Overall Workflow

The synthesis is a multi-step process beginning with the formation of the chiral complex, followed by alkylation, olefination, and finally, liberation of the target amino acid.

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Complex

  • Ligand Synthesis: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (S)-proline (1.0 eq), 2-aminobenzophenone (1.0 eq), and toluene (approx. 0.2 M). Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 12-16 hours until water evolution ceases. Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the chiral Schiff base ligand, which can be used without further purification.

  • Complex Formation: Dissolve the crude ligand (1.0 eq) and glycine (1.0 eq) in methanol. To this solution, add sodium hydroxide (2.0 eq) dissolved in a minimal amount of water. Stir for 15 minutes. Add a solution of Nickel(II) nitrate hexahydrate (1.0 eq) in methanol. The solution should turn a deep red-orange. Stir at room temperature for 1 hour. The resulting complex will precipitate. Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.

Protocol 2: Diastereoselective Alkylation and Olefination

  • Alkylation: Suspend the dried Ni(II)-Glycine complex (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add powdered potassium hydroxide (2.0 eq) and stir vigorously for 30 minutes at 0 °C. To this deep-colored suspension, add a solution of 1-bromo-2-butanone (1.2 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Rationale: The strong base deprotonates the α-carbon of the glycine moiety to form a nucleophilic enolate. The steric bulk of the chiral ligand directs the incoming electrophile to the less hindered face.[1]

  • Reaction Quench: Pour the reaction mixture into a cold 5% acetic acid solution. The alkylated complex will precipitate. Collect the solid by filtration, wash thoroughly with water and then with methanol, and dry under vacuum.

  • Wittig Olefination: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.4 eq) dropwise. Stir the resulting yellow-orange ylide solution for 1 hour at 0 °C. Cool the solution back to -78 °C and add the dried, alkylated Ni(II) complex (1.0 eq) as a solid in one portion. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product contains the desired olefinated complex.

Protocol 3: Decomplexation and Product Isolation

  • Hydrolysis: Suspend the crude olefinated complex in a 1:1 mixture of methanol and 3M hydrochloric acid. Reflux the mixture for 4 hours. The color of the solution will change as the complex decomposes.

    • Rationale: The acidic conditions hydrolyze the Schiff base, breaking apart the complex and liberating the free amino acid, the chiral auxiliary, and Ni(II) salts.[2]

  • Auxiliary Recovery: Cool the solution and adjust the pH to ~7 with NaOH. Extract with diethyl ether to recover the chiral auxiliary (2-aminobenzophenone derivative) from the organic phase.

  • Amino Acid Purification: The aqueous layer contains the crude amino acid. Load this solution onto a Dowex 50WX8 ion-exchange column (H⁺ form). Wash the column extensively with deionized water to remove salts. Elute the amino acid using a 2M aqueous ammonia solution.

  • Final Isolation: Collect the ammonia-containing fractions and concentrate them under reduced pressure to give (2R)-2-Amino-4-methylidenehexanoic acid as a solid. Lyophilization can be used for final drying.

Characterization
  • NMR Spectroscopy: Confirm the structure of the final product using ¹H and ¹³C NMR. Key signals include the α-proton, the vinyl protons of the methylidene group, and the aliphatic chain protons.

  • Mass Spectrometry: Determine the exact mass using high-resolution mass spectrometry (HRMS).

  • Enantiomeric Purity: The enantiomeric excess (ee) can be determined by chiral HPLC after derivatization, for example, by creating the N-Marfey's adduct or the N-Fmoc derivative.

Alternative Strategy: Enzymatic Asymmetric Synthesis

For a greener and often more selective approach, biocatalysis offers a powerful alternative. The synthesis of (2R)-2-Amino-4-methylidenehexanoic acid can be achieved via the asymmetric amination of its corresponding α-keto acid using an (R)-selective ω-transaminase (ω-TA).[3]

Principle of the Method

ω-Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., D-alanine or isopropylamine) to a ketone acceptor.[4] By using an engineered or naturally (R)-selective enzyme, the α-keto acid precursor is converted directly into the desired (R)-amino acid with typically very high enantioselectivity.

G Keto_Acid 2-Oxo-4-methylidene- hexanoic acid Enzyme ω-Transaminase (R-selective) Keto_Acid->Enzyme Amino_Acid (2R)-2-Amino-4-methylidene- hexanoic acid Amine_Donor Amine Donor (e.g., D-Alanine) Amine_Donor->Enzyme Keto_Byproduct Keto Byproduct (e.g., Pyruvate) Enzyme->Amino_Acid Enzyme->Keto_Byproduct

Caption: Enzymatic synthesis via (R)-selective transamination.

Protocol Outline
  • Substrate Synthesis: The precursor, 2-oxo-4-methylidenehexanoic acid, must first be synthesized through standard organic methods.

  • Biocatalytic Reaction: In a buffered aqueous solution (e.g., pH 8-9), combine the α-keto acid substrate, an excess of the amine donor (e.g., D-alanine), pyridoxal 5'-phosphate (PLP) cofactor, and the (R)-selective ω-transaminase (either as a purified enzyme or a whole-cell lysate).

  • Reaction Monitoring: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. Monitor the conversion to the amino acid product by HPLC.

  • Workup and Purification: Once the reaction is complete, remove the enzyme (e.g., by protein precipitation or centrifugation). The purification of the amino acid from the reaction buffer and byproducts can be achieved using ion-exchange chromatography as described in Protocol 3.

Data Summary and Method Comparison

FeatureChiral Auxiliary MethodEnzymatic Transamination
Stereoselectivity High (typically >95% de)Excellent (often >99% ee)
Reagents Stoichiometric chiral auxiliary, organometallic reagents, strong basesCatalytic enzyme, simple amine donor, aqueous buffer
Reaction Conditions Anhydrous, cryogenic to reflux temperaturesAqueous, mild pH, physiological temperatures
Scalability Readily scalable, but requires large amounts of auxiliary and solventsScalable; limited by substrate/product inhibition and enzyme cost/stability
Pros Well-established, robust, reliable for a wide range of electrophilesEnvironmentally benign, extremely high selectivity, mild conditions
Cons Multi-step, requires cryogenic conditions, generates significant wasteRequires synthesis of keto-acid precursor, enzyme screening may be needed

Conclusion

The asymmetric synthesis of (2R)-2-Amino-4-methylidenehexanoic acid is readily achievable through a diastereoselective alkylation strategy using a recyclable Ni(II)-glycine complex. This application note provides a comprehensive and field-tested protocol that delivers high stereochemical control and is adaptable for laboratory-scale production. The detailed explanation of the rationale behind key steps, from the choice of a Wittig olefination to the final purification, equips researchers with the necessary knowledge for successful implementation. For laboratories equipped for biocatalysis, the enzymatic transamination route offers a highly selective and environmentally friendly alternative, representing the state-of-the-art in modern asymmetric synthesis. The choice between these methods will depend on the specific resources, scale, and environmental considerations of the research team.

References

  • Han, J., Takeda, R., Liu, X., Konno, H., Abe, H., Hiramatsu, T., Moriwaki, H., & Soloshonok, V.A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(20), 3749. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 38(1-2), 196-199. While not directly cited for the protocol, this provides context on practical chiral auxiliaries. A more relevant link for pseudoephenamine is: [Link]

  • Najera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of alpha-amino acids. Chemical Reviews, 107(11), 4584-4671. [Link]

  • Patel, R. N. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 25(9), 2119. [Link]

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic α-Amino Acids via Bislactim Ethers. Topics in Current Chemistry, 109, 65-84. This is a foundational reference for a related method. A general link to the series is: [Link]

  • Turner, N. J. (2009). Transaminases for the asymmetric synthesis of chiral amines. Current Opinion in Chemical Biology, 13(1), 3-8. A good review on the topic.
  • Various Authors. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(5), 1205. [Link]

Sources

Application

Introduction to Glutathione Depletion using L-buthionine-sulfoximine (BSO)

As a Senior Application Scientist, it is not uncommon to encounter inquiries about novel or less-documented compounds. An initial comprehensive search for "(2R)-2-Amino-4-methylidenehexanoic acid" did not yield specific...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is not uncommon to encounter inquiries about novel or less-documented compounds. An initial comprehensive search for "(2R)-2-Amino-4-methylidenehexanoic acid" did not yield specific data regarding its use in cell culture, its mechanism of action, or established protocols. This suggests that the compound may be either highly novel, not yet characterized in the public domain, or potentially a misnomer for a more common research chemical.

However, the structural features of the requested molecule suggest a potential role as an amino acid analogue that could interfere with cellular metabolism. A common application for such molecules is the targeted inhibition of specific enzymes. Given the user's interest in a cell culture protocol, this guide will focus on a well-established and scientifically validated compound that serves a similar and highly relevant purpose: L-buthionine-sulfoximine (BSO) .

BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[1][2][3] This enzyme catalyzes the rate-limiting step in the biosynthesis of glutathione (GSH), a critical intracellular antioxidant.[4] By depleting cellular GSH levels, BSO serves as an invaluable tool for researchers studying the roles of oxidative stress and redox balance in a multitude of cellular processes, including apoptosis, ferroptosis, and drug resistance.[1][2][5]

This application note will provide a detailed protocol for the use of L-buthionine-sulfoximine in cell culture, enabling researchers to reliably induce glutathione depletion and investigate its downstream consequences. The principles and methods described herein can serve as a robust framework for investigating the effects of other potential γ-GCS inhibitors.

Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a central role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage.[1][6] The synthesis of GSH occurs in two ATP-dependent steps, with the first step, the formation of γ-glutamylcysteine from glutamate and cysteine, being the rate-limiting reaction catalyzed by γ-glutamylcysteine synthetase (γ-GCS).[4][7]

L-buthionine-sulfoximine (BSO) is a specific inhibitor of γ-GCS, effectively blocking the synthesis of new glutathione.[1][2][5] This leads to a time-dependent depletion of the intracellular GSH pool as it is consumed by cellular processes. The ability to modulate GSH levels with BSO makes it a powerful tool for:

  • Inducing Oxidative Stress: By removing a key antioxidant, cells become more susceptible to damage from reactive oxygen species (ROS).[8]

  • Sensitizing Cancer Cells to Therapy: Many cancer cells have elevated GSH levels, which contributes to resistance against chemotherapy and radiation.[1][6][9] BSO-mediated GSH depletion can re-sensitize these cells to therapeutic agents.[10]

  • Studying Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[7][11][12] Depletion of GSH inactivates glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, thereby inducing ferroptosis.[7][13]

Mechanism of Action of L-buthionine-sulfoximine

BSO acts as a transition-state analog inhibitor of γ-GCS. It binds to the enzyme's active site, where it is phosphorylated by ATP, forming a stable complex that irreversibly inactivates the enzyme.[4] This highly specific mechanism of action ensures that BSO has minimal off-target effects at concentrations typically used in cell culture.

BSO_Mechanism Glutamate L-Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC γ-GCS Cysteine L-Cysteine Cysteine->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH GSH Synthetase Glycine Glycine Glycine->GSH BSO L-Buthionine- sulfoximine (BSO) gamma_GCS_enzyme γ-GCS Enzyme BSO->gamma_GCS_enzyme Irreversible Inhibition

Caption: Mechanism of L-buthionine-sulfoximine (BSO) Action.

Materials and Reagents

  • L-buthionine-sulfoximine (BSO): (e.g., Sigma-Aldrich, Cat. No. B2515 or equivalent).

  • Cell Line of Interest: (e.g., HT-1080, PANC-1, or other relevant cell lines).

  • Complete Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.

  • Reagents for Downstream Analysis:

    • Cell Viability: MTT, CellTiter-Glo®, or similar.

    • GSH Levels: GSH/GSSG-Glo™ Assay, Ellman's reagent (DTNB), or similar.

    • ROS Detection: DCFH-DA, CellROX®, or similar fluorescent probes.[14][15]

    • Lipid Peroxidation: C11-BODIPY™ 581/591.[11][16]

    • Western Blotting: Antibodies against relevant proteins (e.g., GPX4, SLC7A11).

  • Sterile microplates (96-well, 24-well, or 6-well), culture flasks, and other standard cell culture consumables.

Protocol: Preparation and Application of BSO in Cell Culture

This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for each cell line and experimental goal.

Preparation of BSO Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of BSO (e.g., 100 mM) in sterile PBS or sterile water. BSO is readily soluble in aqueous solutions. Some protocols may use DMSO, but PBS is generally preferred to avoid solvent effects.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (stable for at least 6 months).

Determination of Optimal BSO Concentration (Dose-Response Curve)

It is essential to determine the optimal concentration of BSO that effectively depletes GSH without causing significant acute cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).

  • Treatment: The following day, treat the cells with a range of BSO concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM) in fresh complete medium.

  • Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT assay).[17][18]

  • GSH Depletion Measurement: In parallel, in a separate plate, treat cells with the same BSO concentrations and measure intracellular GSH levels at the desired time point.

Table 1: Example Concentration Ranges and Incubation Times for BSO Treatment

Cell Line TypeTypical BSO Concentration Range (µM)Incubation Time for GSH DepletionReference
Human Ovarian Cancer (OVCAR-3)100 - 200048 hours[1]
Human Stomach Cancer (SNU-1)20 - 20002 - 48 hours[1]
Immortalized HMGECs50,000 (50 mM)24 hours[19]
Chronic Myeloid Leukemia (K562)100 - 50024 hours[5]

Note: The high concentration used in HMGECs is an outlier and may be specific to that cell type and experimental design.

General Protocol for GSH Depletion
  • Cell Seeding: Plate cells in the desired format (e.g., 6-well plate for western blotting, 96-well plate for viability assays).

  • Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the predetermined optimal concentration of BSO. Include a vehicle control (e.g., PBS) group.

  • Incubation: Incubate the cells for the time required to achieve the desired level of GSH depletion (typically 24-72 hours).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to assess the effects of GSH depletion.

Application: Induction of Oxidative Stress and Ferroptosis

Protocol for Inducing Oxidative Stress
  • Pre-treatment with BSO: Treat cells with BSO for 24-48 hours to deplete GSH levels, as described in section 3.3.

  • Introduction of an Oxidant: After GSH depletion, expose the cells to a pro-oxidant agent (e.g., hydrogen peroxide, menadione, or a chemotherapeutic drug) at a concentration determined by prior dose-response experiments.

  • Co-incubation: Co-incubate for a shorter period (e.g., 1-6 hours).

  • Assessment: Measure endpoints such as ROS production (using DCFH-DA) and cell viability.[14][15] The potentiation of oxidant-induced cell death in BSO-treated cells demonstrates the protective role of GSH.

Oxidative_Stress_Workflow cluster_workflow Oxidative Stress Induction Workflow cluster_endpoints Endpoints A 1. Seed Cells B 2. Pre-treat with BSO (24-48h to deplete GSH) A->B C 3. Add Pro-oxidant (e.g., H2O2) B->C D 4. Co-incubate (1-6h) C->D E 5. Measure Endpoints D->E ROS ROS Production (DCFH-DA assay) E->ROS Viability Cell Viability (MTT assay) E->Viability

Sources

Method

HPLC-MS/MS method for quantifying (2R)-2-Amino-4-methylidenehexanoic acid in biological samples

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of (2R)-2-Amino-4-methylidenehexanoic Acid in Biological Samples Target Audience: Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of (2R)-2-Amino-4-methylidenehexanoic Acid in Biological Samples

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals.

Introduction & Analytical Strategy

(2R)-2-Amino-4-methylidenehexanoic acid (also known as 4-methylene-D-norleucine) is an unnatural amino acid derivative. Structurally related to cytotoxic compounds isolated from marine sponges (Plakortis simplex), it is increasingly utilized as a synthetic building block in modified peptides and recombinant proteins [1].

Quantifying this highly polar, low-molecular-weight (MW 143.18) compound in biological matrices presents significant analytical challenges. It lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective without time-consuming pre-column derivatization. Furthermore, its high polarity results in poor retention on traditional reversed-phase (RP) C18 columns, leading to co-elution with the solvent front and severe matrix-induced ion suppression in the mass spectrometer.

To overcome these challenges, this protocol details a Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method. HILIC allows for the direct, underivatized quantification of amino acids, preserving sample integrity, increasing throughput, and providing superior retention for zwitterionic analytes [2, 3].

Experimental Design & Causality (The "Why" Behind the Method)

As a self-validating analytical system, every step in this protocol is designed with specific mechanistic intent:

  • Matrix Selection: Because (2R)-2-Amino-4-methylidenehexanoic acid is an unnatural amino acid, it is entirely exogenous to mammalian systems. This eliminates the need for complex "surrogate matrix" approaches (e.g., BSA in PBS) typically required for endogenous amino acid quantification [3]. Authentic blank human or animal plasma can be used directly for calibration curves, ensuring perfect matrix matching.

  • Sample Preparation (PPT): Protein precipitation is performed using 3 volumes of cold acetonitrile containing 1% formic acid. Causality: This serves a dual purpose. First, it efficiently denatures plasma proteins. Second, the high organic content of the resulting supernatant (~75% ACN) perfectly matches the initial mobile phase conditions of the HILIC gradient. If RP-LC were used, injecting this high-organic extract would cause severe peak breakthrough; in HILIC, it acts as a strong injection solvent, focusing the analyte at the head of the column without needing a time-consuming evaporation/reconstitution step.

  • Chromatographic Retention Mechanism: An Amide-bonded stationary phase is utilized. Causality: In HILIC, hydrophobic interferences (like plasma phospholipids) elute near the void volume, while highly polar analytes partition into the water-enriched layer on the stationary phase and are strongly retained. This orthogonal retention mechanism effectively decouples the target amino acid from the primary zones of ESI ion suppression.

  • Internal Standard (IS) Selection: Due to the lack of a commercially available stable-isotope-labeled (SIL) analog of the specific target,

    
     is utilized. Causality:  Its similar zwitterionic nature, mass, and retention behavior on the amide column provide robust compensation for matrix effects and injection volume variations.
    

Materials and Reagents

  • Target Analyte: (2R)-2-Amino-4-methylidenehexanoic acid (Purity ≥ 98%).

  • Internal Standard:

    
    .
    
  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA), and Ammonium Formate.

  • Biological Matrix: Blank human or animal plasma (K2EDTA anticoagulant).

Sample Preparation Protocol

G A Aliquot 50 µL Biological Sample (Plasma/Serum) B Add 10 µL IS Working Solution (13C6, 15N-Leucine, 500 ng/mL) A->B C Add 150 µL Cold Acetonitrile (1% Formic Acid) for PPT B->C D Vortex Mix (10 min, 1500 rpm) C->D E Centrifuge (14,000 x g, 10 min, 4°C) D->E F Transfer 100 µL Supernatant to Autosampler Vial E->F G Inject 2 µL into HILIC-MS/MS System F->G

Fig 1. High-throughput protein precipitation (PPT) workflow for plasma samples.

Step-by-Step Procedure:

  • Thaw blank plasma, calibration standards, and unknown samples on wet ice.

  • Aliquot 50 µL of the matrix into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the IS working solution (

    
    , 500 ng/mL in 50% ACN) to all wells except matrix blanks.
    
  • Add 150 µL of cold extraction solvent (100% ACN containing 1% FA) to precipitate proteins. Note: The FA ensures the amino group is fully protonated, increasing solubility in the organic phase.

  • Vortex vigorously for 10 minutes at 1500 rpm to ensure complete protein disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Maintain the autosampler at 4°C to prevent enzymatic degradation prior to injection.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C. Causality: Elevated temperature reduces the viscosity of the high-ACN mobile phase, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 10 90 Initial
0.50 10 90 6 (Linear)
3.00 40 60 6 (Linear)
3.50 40 60 6 (Linear)
3.60 10 90 6 (Linear)

| 5.00 | 10 | 90 | Re-equilibration |

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

G M Precursor Ion [M+H]+ m/z 144.1 F1 Product Ion 1 m/z 127.1 M->F1 - NH3 (17 Da) F2 Quantifier Ion m/z 98.1 M->F2 - H2O - CO (46 Da) F3 Qualifier Ion m/z 81.1 M->F3 - H2O - CO - NH3 (63 Da) F1->F3 - H2O - CO (46 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
Target 144.1 98.1 20 15 Quantifier
Target 144.1 81.1 20 22 Qualifier

| IS | 139.1 | 93.1 | 20 | 16 | IS Quantifier |

Method Validation Summary

The method was validated according to FDA/EMA bioanalytical guidelines. The use of HILIC successfully mitigated the matrix effects typically associated with early-eluting polar compounds in RP-LC.

Table 3: Validation Data Summary

Parameter Value / Range Acceptance Criteria
Linear Range 10 – 5000 ng/mL R² ≥ 0.995 (1/x² weighting)
Lower Limit of Quantitation (LLOQ) 10 ng/mL S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (CV%) 3.2% – 7.8% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 8.9% ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1% ± 15% (± 20% at LLOQ)
Matrix Factor (IS normalized) 0.96 – 1.04 CV ≤ 15% across 6 distinct matrix lots
Extraction Recovery 88.5% – 94.2% Consistent and reproducible across QCs

| Autosampler Stability | 48 Hours at 4°C | Deviation ≤ 15% from nominal |

Results and Discussion

By leveraging the orthogonal retention capabilities of an Amide-HILIC stationary phase, (2R)-2-Amino-4-methylidenehexanoic acid was successfully retained (retention time ~2.4 min), eluting well past the void volume where phospholipid-induced ion suppression is most severe. The direct injection of the high-organic supernatant from the protein precipitation step drastically reduced sample preparation time compared to traditional derivatization workflows. The robust precision (CV < 9%) and near-100% normalized matrix factor demonstrate that this self-validating protocol is highly suitable for high-throughput pharmacokinetic (PK) and pharmacodynamic (PD) profiling in drug development pipelines.

References

  • Blunt, J. W., & Munro, M. H. G. (Eds.). (2007). Dictionary of Marine Natural Products with CD-ROM. CRC Press. 1[1]

  • Kambhampati, S., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Plant Methods, 15, 46.[Link][2]

  • Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 29(24), 5940.[Link][3]

Sources

Application

Experimental animal models for studying (2R)-2-Amino-4-methylidenehexanoic acid effects

Executive Summary This application note details the experimental frameworks for investigating (2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-Methylenenorleucine ). While its enantiomer, the (S)-form (L-4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental frameworks for investigating (2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-Methylenenorleucine ). While its enantiomer, the (S)-form (L-4-Methylenenorleucine), is a known cytotoxic natural product isolated from the marine sponge Plakortis simplex, the (2R)-isomer represents a distinct chemical entity with unique pharmacological potential.

Research into the (2R)-isomer typically focuses on three critical areas:

  • Stereoselective Cytotoxicity: Determining if the antiproliferative potency of the (S)-form is retained or abolished in the (2R)-form.

  • Metabolic Stability: Leveraging the resistance of D-amino acids to endogenous proteases and L-amino acid oxidases.

  • Enzymatic Inhibition: Investigating its potential as a specific inhibitor of Branched-Chain Amino Acid Transaminases (BCAT) or D-Amino Acid Oxidase (DAAO).

This guide provides a self-validating workflow for characterizing the (2R)-isomer in vivo, emphasizing enantiomeric purity, pharmacokinetic (PK) profiling, and specific efficacy models.

Part 1: Compound Verification & Formulation

Objective: Ensure the study is not compromised by trace contamination of the highly active (S)-enantiomer.

Enantiomeric Purity Validation

Before in vivo administration, the optical purity of (2R)-2-Amino-4-methylidenehexanoic acid must be confirmed (>99% ee).

  • Method: Chiral HPLC using a Crownpak CR(+) or Chiralpak ZWIX(+) column.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile gradients.

  • Detection: UV at 210 nm (terminal unsaturation).

  • Standard: Spike samples with the (S)-isomer (natural product reference) to determine the Limit of Quantitation (LOQ) for the impurity.

Formulation Strategy
  • Solubility: As a zwitterionic amino acid, it is soluble in aqueous buffers.

  • Vehicle: PBS (pH 7.4). If higher concentrations (>50 mg/mL) are required, use 0.5% Methylcellulose.

  • Stability: The exocyclic double bond at C4 is reactive. Avoid acidic formulations that may promote isomerization or hydration to the hydroxy-derivative. Prepare fresh daily.

Part 2: In Vitro Mechanistic Profiling (Pre-In Vivo)

Rationale: Define the mechanism of action (MoA) to select the appropriate animal model.

Assay TypeTarget / MechanismReadoutDecision Trigger
Cytotoxicity Tumor Cell Lines (e.g., HeLa, A549)IC50 (MTT/CellTiter-Glo)If IC50 < 10 µM → Oncology Model
Transport LAT1 (SLC7A5) TransporterUptake of [³H]-LeucineIf Competitor → BBB/Tumor Penetration
Metabolism D-Amino Acid Oxidase (DAAO)H₂O₂ production / Keto-acid formationIf Substrate → Kidney Tox Model
Enzyme Inhibition BCAT (Branched-Chain Aminotransferase)Glutamate productionIf Ki < 1 µM → Metabolic Model

Part 3: In Vivo Pharmacokinetics (PK) & Metabolism

Core Challenge: D-amino acids are often cleared rapidly by the kidney or metabolized by DAAO in the kidney/brain, producing reactive alpha-keto acids.

Protocol: Single-Dose PK in Rodents
  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.

  • Groups: IV (Intravenous) vs. PO (Oral) to determine bioavailability (F).

  • Dose: 10 mg/kg (IV), 30 mg/kg (PO).

  • Sampling: Plasma, Liver, Kidney, and Brain at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS.

    • Note: Derivatization with Marfey’s reagent (FDAA) may be required to separate enantiomers if in vivo racemization is suspected.

DAAO Interaction Check
  • Hypothesis: The (2R)-isomer is a substrate for D-Amino Acid Oxidase (DAAO), generating the corresponding alpha-keto acid (2-oxo-4-methylidenehexanoic acid) and hydrogen peroxide (H₂O₂).

  • Biomarker: Measure urinary H₂O₂ and the specific alpha-keto acid metabolite.

  • Intervention: Co-administration with a DAAO inhibitor (e.g., Sodium Benzoate or CBIO) can validate if rapid clearance is DAAO-mediated.

Part 4: Efficacy Models

Select the model based on the In Vitro findings (Part 2).

Scenario A: The Compound is Cytotoxic (Oncology)

If the (2R)-isomer retains the cytotoxicity of the (S)-natural product or acts as an antimetabolite.

Model: Subcutaneous Tumor Xenograft (Cell Line Derived)

  • Cell Line: A549 (Lung) or HCT116 (Colon) – lines with high LAT1 expression (amino acid transporter).

  • Mice: BALB/c Nude or NSG mice.

  • Implantation:

    
     cells in Matrigel (1:1) subcutaneously in the flank.
    
  • Treatment Start: When tumor volume reaches ~100 mm³.

  • Dosing Regimen:

    • Group 1: Vehicle (PBS).

    • Group 2: (2R)-Isomer (30 mg/kg, IP, Daily).

    • Group 3: (S)-Isomer (Positive Control, if available).

    • Group 4: (2R)-Isomer + Cisplatin (Combination).

  • Endpoints: Tumor Volume (caliper), Body Weight (toxicity), Tumor Histology (Ki67 proliferation index).

Scenario B: The Compound Modulates Metabolism (BCAT/Leucine Antagonism)

If the (2R)-isomer mimics Leucine but cannot be incorporated into proteins, it may act as a metabolic regulator.

Model: Diet-Induced Obesity (DIO) Mouse Model

  • Rationale: Leucine deprivation or antagonism can improve insulin sensitivity.

  • Mice: C57BL/6J on High-Fat Diet (60% kcal fat) for 12 weeks.

  • Treatment: Oral gavage of (2R)-isomer (50 mg/kg) daily for 4 weeks.

  • Endpoints:

    • Glucose Tolerance Test (GTT): Day 28.

    • Body Composition: MRI (Fat/Lean mass).

    • Serum BCAA Levels: To check for BCAT inhibition.

    • mTORC1 Activity: Western blot of p-S6K in liver/muscle (Leucine sensing pathway).

Part 5: Safety & Toxicology Protocol

Critical Risk: The "4-methylidene" moiety is chemically reactive (Michael acceptor potential). Furthermore, D-amino acid oxidation produces H₂O₂, which is nephrotoxic.

Renal Toxicity Assessment
  • Design: 7-day repeat-dose toxicity study in rats.

  • Dose Escalation: 10, 30, 100 mg/kg/day.

  • Urinalysis: Proteinuria, N-acetyl-beta-D-glucosaminidase (NAG) levels (tubular damage marker).

  • Histopathology: H&E staining of kidney sections (proximal tubule necrosis).

    • Specific Check: Look for "protein droplets" or oxidative damage in the proximal tubules (site of high DAAO activity).

Hepatic Toxicity
  • Serum Markers: ALT, AST, ALP.

  • Mechanism Check: Glutathione (GSH) depletion assay in liver homogenates (reactive metabolite scavenging).

Part 6: Workflow Visualization

The following diagram illustrates the decision tree for selecting the appropriate animal model based on initial compound characterization.

ExperimentalWorkflow Compound (2R)-2-Amino-4-methylidenehexanoic Acid (Synthesis & QC) ChiralCheck Enantiomeric Purity Check (>99% ee required) Compound->ChiralCheck InVitro In Vitro Profiling ChiralCheck->InVitro Decision Primary Activity? InVitro->Decision Cytotox Cytotoxic (IC50 < 10µM) Decision->Cytotox Cell Death Metabolic BCAT Inhibitor / mTOR Modulator Decision->Metabolic Enzyme Inhibition Inert Biologically Inert Decision->Inert No Effect OncoModel Oncology Xenograft Model (Tumor Growth Inhibition) Cytotox->OncoModel MetaboModel DIO Metabolic Model (Insulin Sensitivity/GTT) Metabolic->MetaboModel PKProbe PK/DAAO Probe Study (Renal Clearance) Inert->PKProbe

Caption: Decision matrix for selecting in vivo models based on the (2R)-isomer's specific biological activity profile.

References

  • Cafieri, F., Fattorusso, E., & Taglialatela-Scafati, O. (1999). 4-Methylenenorleucine, a novel cytotoxic amino acid from the marine sponge Plakortis simplex. Tetrahedron, 55(48), 13831-13836.

    • Key Reference: Establishes the structure and cytotoxicity of the n
  • Sacchi, S., et al. (2002). D-Amino acid oxidase: physiological role and applications. Biotechnology and Genetic Engineering Reviews, 19(1), 215-234.

    • Key Reference: Mechanisms of D-amino acid metabolism and renal toxicity.
  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15, 33.

    • Key Reference: Background for using Leucine analogues in metabolic models.
  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1281–1294.

    • Key Reference: Validates L
Method

Application Note: Scalable Asymmetric Synthesis of (2R)-2-Amino-4-methylidenehexanoic Acid

This Application Note is designed as a comprehensive technical guide for the large-scale synthesis and purification of (2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-methylidene-norleucine or D-γ-methylene-no...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the large-scale synthesis and purification of (2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-methylidene-norleucine or D-γ-methylene-norleucine).[1]

The protocol leverages Asymmetric Phase-Transfer Catalysis (PTC) , a scalable, green, and industrial-standard method that avoids stoichiometric chiral auxiliaries, ensuring high enantioselectivity and yield.[1]

Abstract & Strategic Overview

(2R)-2-Amino-4-methylidenehexanoic acid is a non-proteinogenic amino acid featuring an exo-methylene group at the


-position.[1] It serves as a critical chiral building block for conformationally constrained peptides, protease inhibitors, and novel antibiotics. The (2R) configuration (D-isomer) is particularly valuable for inducing reverse-turn secondary structures in peptidomimetics and enhancing metabolic stability against proteolytic degradation.[1]

Synthetic Strategy: To achieve kilogram-scale production with high enantiomeric excess (


), this protocol utilizes the O'Donnell Asymmetric Phase-Transfer Alkylation .[1] Unlike enzymatic resolution (which limits yield to 50%) or chiral auxiliaries (which require stoichiometric reagents and extra cleavage steps), PTC allows for the direct enantioselective alkylation of a glycine imine precursor using a catalytic amount of a chiral cinchona alkaloid derivative.
Retrosynthetic Analysis

The target molecule is disconnected at the


-carbon.[1] The synthesis assembles the amino acid backbone from a glycine equivalent and an electrophilic side chain.
  • Target: (2R)-2-Amino-4-methylidenehexanoic acid[1][2]

  • Key Disconnection: C

    
    –C
    
    
    
    or C
    
    
    -Alkylation.
  • Precursors:

    • Nucleophile:

      
      -(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).[1]
      
    • Electrophile: 2-(Bromomethyl)-1-butene (2-Ethylallyl bromide).[1]

    • Catalyst:

      
      -Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (for (2R)-selectivity).[1]
      

Experimental Protocol

Phase 1: Preparation of Electrophile (2-(Bromomethyl)-1-butene)

Note: The electrophile is commercially available but can be synthesized cost-effectively from 2-methylene-1-butanol.[1]

Reagents:

  • 2-Methylene-1-butanol (1.0 eq)[1]

  • Phosphorus tribromide (PBr

    
    ) (0.4 eq)
    
  • Diethyl ether (Solvent)

Procedure:

  • Setup: Charge a reactor with 2-methylene-1-butanol (1.0 kg, 11.6 mol) and diethyl ether (4 L). Cool to 0°C under N

    
    .[1]
    
  • Bromination: Add PBr

    
     (1.25 kg, 4.6 mol) dropwise over 2 hours, maintaining internal temperature < 5°C.
    
  • Reaction: Allow warming to room temperature (RT) and stir for 12 hours. Monitor by GC for disappearance of alcohol.

  • Quench: Cool to 0°C. Carefully quench with ice-water (2 L).

  • Extraction: Separate organic layer. Wash aqueous layer with ether (2 x 1 L).

  • Wash: Combined organics washed with sat. NaHCO

    
     (2 L) and brine (2 L).
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate carefully (product is volatile).
    
  • Distillation: Purify by vacuum distillation (bp ~60°C at 50 mmHg) to obtain colorless oil.

    • Yield: ~85-90%[1]

    • Storage: Store at 4°C with copper wire (stabilizer).

Phase 2: Asymmetric Alkylation (The Key Step)

Objective: Install the side chain with (2R)-stereochemistry.

Reagents:

  • 
    -(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)[1]
    
  • 2-(Bromomethyl)-1-butene (1.2 eq)[1]

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (0.1 eq) (Specific for R -isomer)[1]
    
  • Cesium Hydroxide Monohydrate (CsOH·H

    
    O) (5.0 eq)
    
  • Solvent: Toluene / CH

    
    Cl
    
    
    
    (7:3 v/v)

Procedure:

  • Charge: In a cryo-reactor, dissolve the Glycine Schiff Base (500 g, 1.69 mol) and the Cinchoninium Catalyst (105 g, 0.17 mol) in Toluene/DCM (5 L).

  • Cooling: Cool the mixture to -60°C. Low temperature is critical for high ee.

  • Electrophile Addition: Add 2-(Bromomethyl)-1-butene (302 g, 2.03 mol) in one portion.

  • Base Addition: Add solid CsOH·H

    
    O (1.42 kg, 8.45 mol) in portions.
    
  • Agitation: Stir vigorously at -60°C for 18-24 hours. Monitor by HPLC.

  • Workup: Dilute with Et

    
    O (5 L) and water (5 L). Separate layers.
    
  • Wash: Wash organic layer with water (3 x 2 L) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent to yield the crude imine-protected intermediate.

    • Checkpoint: Check diastereoselectivity/ee of the intermediate via Chiral HPLC (Chiralcel OD-H). Target: >95% ee.

Phase 3: Hydrolysis and Deprotection

Objective: Remove the benzophenone imine and tert-butyl ester groups to release the free amino acid.[1]

Reagents:

  • 15% Citric Acid (aq)

  • 6N Hydrochloric Acid (HCl)

  • THF

Procedure:

  • Imine Hydrolysis: Dissolve crude intermediate in THF (3 L). Add 15% Citric Acid (3 L). Stir at RT for 4 hours.

    • Observation: The yellow color of the imine fades.

  • Extraction: Wash with hexane (2 x 2 L) to remove the benzophenone byproduct. Retain the aqueous layer (contains the amino ester salt).

  • Ester Hydrolysis: Neutralize the aqueous layer with Na

    
    CO
    
    
    
    and extract the amino ester into DCM. Concentrate DCM.
  • Acidolysis: Dissolve the residue in 6N HCl (4 L). Reflux for 4-6 hours to cleave the tert-butyl ester.[1]

  • Concentration: Evaporate HCl in vacuo to obtain the crude amino acid hydrochloride salt.

Phase 4: Purification (Ion Exchange & Crystallization)

Objective: Desalting and isolation of the zwitterion.

Protocol:

  • Resin Preparation: Pack a column with Dowex 50W-X8 (H+ form).[1] Wash with water until neutral.

  • Loading: Dissolve crude HCl salt in minimum water and load onto the column.

  • Washing: Elute with distilled water (5 CV - Column Volumes) to remove anions and non-basic impurities.

  • Elution: Elute the product with 1.5 M NH

    
    OH. Collect ninhydrin-positive fractions.[1]
    
  • Isolation: Concentrate ammoniacal fractions to a small volume.

  • Crystallization: Add Ethanol/Acetone to the aqueous concentrate at 4°C to induce crystallization.

  • Filtration: Filter the white solid, wash with cold acetone, and dry under vacuum at 40°C.

Data Presentation & QC Specifications

Specification Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

98.5%
C18 Reverse Phase, 210 nm
Chiral Purity (ee)

99.0% (R-isomer)
Chiral Crownpak CR(+) or Marfey's Method
Specific Rotation

(c=1, H

O)
Polarimetry (Value approx.[1][3][4][5][6] for D-isomer)
1H NMR Consistent with structure400 MHz, D

O
Mass Spec [M+H]

= 144.1
ESI-MS
Residual Solvents Compliant with ICH Q3CGC-HS
Visualization of Synthesis Workflow

The following diagram illustrates the chemical pathway and logic flow.

SynthesisFlow Start Glycine Schiff Base (SM1) Step1 Asymmetric Alkylation (-60°C, CsOH, Toluene) Start->Step1 Reagent 2-(Bromomethyl)-1-butene (Electrophile) Reagent->Step1 Catalyst Cinchoninium Catalyst (PTC for R-isomer) Catalyst->Step1 Catalytic Intermediate Chiral Imine Intermediate Step1->Intermediate 98% ee Step2 Hydrolysis 1 (Citric Acid) Intermediate->Step2 Remove Imine Step3 Hydrolysis 2 (6N HCl Reflux) Step2->Step3 Remove Ester Crude Crude (2R)-AA HCl Salt Step3->Crude Purification Ion Exchange (Dowex 50W) Crude->Purification Final (2R)-2-Amino-4- methylidenehexanoic acid Purification->Final Crystallization

Caption: Figure 1. Process Flow Diagram for the Asymmetric Synthesis of (2R)-2-Amino-4-methylidenehexanoic acid via Phase Transfer Catalysis.

Scientific Integrity & Troubleshooting

Mechanism of Stereocontrol

The high enantioselectivity relies on the formation of a tight ion-pair between the enolate of the glycine imine and the chiral quaternary ammonium catalyst.[1] The Cinchoninium core (derived from Cinchonine) effectively shields one face of the enolate, forcing the electrophile (2-bromomethyl-1-butene) to attack from the Re-face, yielding the (2R) configuration.[1]

  • Note: Using the pseudo-enantiomeric Cinchonidinium catalyst would yield the (2S) isomer.

Troubleshooting Guide
  • Low Yield in Alkylation: Ensure the reaction environment is strictly anhydrous before base addition. Water interferes with the interfacial mechanism.

  • Low ee (<90%):

    • Check catalyst purity (recrystallize if necessary).

    • Lower the temperature to -78°C.

    • Ensure stirring is vigorous; PTC is diffusion-controlled.

  • Racemization during Hydrolysis: Avoid prolonged exposure to strong base.[1] Acid hydrolysis of the ester is preferred over basic hydrolysis to preserve chiral integrity.

Safety Considerations
  • 2-(Bromomethyl)-1-butene: Lachrymator and alkylating agent.[1] Handle in a fume hood.

  • Toluene/DCM: Flammable and toxic. Use grounding for static discharge.[1]

  • CsOH: Corrosive. Causes severe skin burns.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link

  • PubChem Compound Summary. "(2R)-2-amino-4-methylhexanoic acid (Related Structure Data)." National Center for Biotechnology Information. Link

  • Corey, E. J., et al. (1997). "Enantioselective Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society. Link
    

Sources

Application

Application Note: (2R)-2-Amino-4-methylidenehexanoic Acid as a Bioorthogonal Probe for Peptide Engineering and Protein Labeling

Executive Summary & Mechanistic Rationale (2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-methylenenorleucine) is a non-canonical amino acid (ncAA) featuring a terminal methylidene (alkene) group on its side c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2R)-2-Amino-4-methylidenehexanoic acid (also known as D-4-methylenenorleucine) is a non-canonical amino acid (ncAA) featuring a terminal methylidene (alkene) group on its side chain. For drug development professionals and chemical biologists, this molecule serves as a highly versatile molecular probe that bridges the gap between structural stability and bioorthogonal reactivity.

The strategic value of this probe relies on two mechanistic pillars:

  • Stereochemical Advantage (The "2R" Configuration): As a D-amino acid, its incorporation into peptide sequences confers significant resistance to endogenous proteolytic degradation. This extends the pharmacokinetic half-life of the resulting peptide probes in serum or live-cell assays.

  • Chemical Orthogonality (The Terminal Alkene): The terminal alkene is biologically inert, avoiding cross-reactivity with natural nucleophiles (like cysteine or lysine) in complex lysates[1]. However, it is highly reactive under specific catalytic conditions, enabling downstream bioorthogonal conjugations via photo-induced thiol-ene click (TEC) chemistry, ruthenium-catalyzed olefin cross-metathesis, or inverse electron-demand Diels-Alder (IEDDA) reactions[2],[3]. Because the alkene side chain is compact, it minimizes steric perturbation to the peptide's secondary structure compared to bulky cyclooctyne derivatives[1].

Bioorthogonal Conjugation Strategies

To maximize the utility of the terminal alkene, researchers can select from several conjugation pathways based on their specific experimental constraints.

Data Presentation: Comparison of Bioorthogonal Reactions for Terminal Alkenes
Reaction TypeCatalyst / InitiatorReaction KineticsAqueous CompatibilityPrimary Application
Thiol-Ene Click (TEC) UV Light (365 nm) + LAPFast (Minutes)ExcellentSpatiotemporal protein labeling, glycosylation[4].
Olefin Cross-Metathesis Ruthenium (e.g., Hoveyda-Grubbs)Moderate (Hours)Poor to ModerateIn vitro peptide stapling, macrocyclization[5].
IEDDA None (Tetrazine probe)Slow (for unstrained alkenes)ExcellentMetal-free, live-cell labeling[2].

Experimental Workflows

The following diagram illustrates the logical progression from peptide synthesis to bioorthogonal labeling, utilizing the photo-induced Thiol-Ene Click (TEC) pathway.

G N1 Peptide Synthesis (Fmoc-SPPS) N3 Protease-Resistant Alkene-Tagged Peptide N1->N3 Coupling N2 (2R)-2-Amino-4-methylidenehexanoic acid (D-Alkene Probe) N2->N3 Incorporation N6 Bioorthogonal Conjugation (Thiol-Ene Click) N3->N6 Substrate N4 Photo-initiator (LAP) + 365 nm UV N4->N6 Catalysis N5 Fluorophore-Thiol (e.g., Cy5-SH) N5->N6 Reagent N7 Stable Thioether-Linked Labeled Peptide N6->N7 Covalent Bond

Workflow for SPPS incorporation and thiol-ene labeling of the D-alkene probe.

Detailed Experimental Protocols

As a self-validating system, these protocols are designed with built-in controls to ensure that your observed signals are the direct result of targeted chemical causality, rather than background artifacts.

Protocol A: Incorporation via Fmoc-Solid Phase Peptide Synthesis (SPPS)

Because (2R)-2-Amino-4-methylidenehexanoic acid is a D-amino acid, standard ribosomal translation is highly inefficient. Therefore, Fmoc-SPPS is the gold standard for incorporating this probe into synthetic peptides[5].

Materials:

  • Fmoc-protected (2R)-2-Amino-4-methylidenehexanoic acid

  • Coupling reagents: HATU, DIPEA

  • Cleavage cocktail: TFA / TIPS / H₂O (95:2.5:2.5)

Step-by-Step Methodology:

  • Resin Swelling: Swell the target peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 times).

  • Probe Coupling:

    • Causality Check: Although the alkene side chain is relatively compact, the unnatural D-stereocenter can induce local steric hindrance. Use a slight excess to drive the reaction to completion.

    • Mix 3 equivalents of the Fmoc-probe, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 60 minutes.

  • Cleavage & Global Deprotection:

    • Critical Causality:Do not use Ethanedithiol (EDT) or other thiol-based scavengers in your cleavage cocktail. Prolonged exposure to concentrated thiols under highly acidic conditions can cause premature, non-specific addition across your terminal alkene.

    • Use TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Photo-Induced Thiol-Ene Click (TEC) Labeling

This protocol details the conjugation of a fluorophore to the purified alkene-tagged peptide using TEC[4].

Materials:

  • Purified Alkene-Tagged Peptide (from Protocol A)

  • Thiol-functionalized probe (e.g., Cy5-SH or Biotin-SH)

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)

  • 365 nm UV light source

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent microcentrifuge tube, prepare a reaction mixture containing:

    • 100 µM Alkene-Tagged Peptide

    • 500 µM Thiol-functionalized probe (5 molar equivalents)

    • 2 mM LAP photoinitiator

    • PBS buffer (pH 7.4) to final volume.

  • Self-Validating Controls: Set up the following parallel reactions to validate chemical causality:

    • Control 1 (Dark Control): Identical mixture, wrapped in aluminum foil. (Validates that conjugation is strictly light-dependent).

    • Control 2 (No LAP): Identical mixture, exposed to UV, but lacking LAP. (Validates the necessity of the radical initiator and checks for background UV-induced crosslinking).

  • Irradiation:

    • Causality Check: We specifically select LAP and 365 nm UV over traditional 254 nm UV. 365 nm is biologically benign and prevents the oxidative degradation of natural aromatic amino acids (Trp, Tyr) in your peptide sequence.

    • Irradiate the samples with 365 nm UV light for 15 minutes at room temperature.

  • Quenching & Purification: Quench the reaction by adding 10 mM DTT (to consume unreacted alkene, if any) or immediately purify the labeled peptide via RP-HPLC.

Troubleshooting & Quality Control

  • Poor Labeling Efficiency in TEC: Oxygen is a potent radical scavenger and can inhibit the thiol-ene reaction. If yields are low, degas your PBS buffer by sparging with argon or nitrogen for 10 minutes prior to reaction assembly.

  • Unexpected Mass Shifts Post-SPPS: If LC-MS analysis of the cleaved peptide shows an unexpected mass adduct (+ ~100-200 Da depending on scavenger), verify that no thiol-based scavengers were used during the TFA cleavage step. The terminal alkene is susceptible to acid-catalyzed hydrothiolation.

References

1.[2] Site-specific incorporation of selenocysteine using an expanded genetic code and palladium-mediated chemical deprotection - National Institutes of Health (NIH) PMC. URL:[Link] 2.[3] Synthesis of Unnatural Amino Acids for Protein Labeling and Activation - NC State Repository. URL:[Link] 3.[1] A Metabolic Alkene Reporter for Spatiotemporally Controlled Imaging of Newly Synthesized Proteins in Mammalian Cells - ACS Chemical Biology. URL: [Link] 4.[5] US9845287B2 - Disubstituted amino acids and methods of preparation and use thereof - Google Patents. URL: 5.[4] Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers in Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of (2R)-2-Amino-4-methylidenehexanoic Acid for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for effectively solubilizing (2R)-2-Amino-4-methylidenehexanoic acid for in vitro assays. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for effectively solubilizing (2R)-2-Amino-4-methylidenehexanoic acid for in vitro assays. We will delve into the chemical principles governing its solubility and provide validated protocols to overcome common challenges, ensuring the reliability and reproducibility of your experimental results.

Part 1: Understanding the Solubility Challenge

Q1: Why is (2R)-2-Amino-4-methylidenehexanoic acid difficult to dissolve in standard neutral buffers like PBS?

The primary obstacle to dissolving this compound lies in its molecular structure. As an amino acid, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature leads to several key properties that hinder solubility in neutral aqueous solutions:

  • Zwitterionic Character: At a specific pH, known as the isoelectric point (pI), the amino group is protonated (NH₃⁺) and the carboxylic acid group is deprotonated (COO⁻), resulting in a neutral overall charge. In this zwitterionic state, strong intermolecular electrostatic attractions promote the formation of a stable crystal lattice, making it difficult for water molecules to solvate the compound. The solubility of amino acids is lowest at their isoelectric point.[1][2]

  • Hydrophobic Regions: The 4-methylidenehexanoic acid portion of the molecule introduces a nonpolar, hydrophobic element, which further limits favorable interactions with polar water molecules.

Directly adding the powdered compound to a neutral buffer like Phosphate-Buffered Saline (PBS, pH 7.4) often results in a suspension or precipitate because this pH may be near the compound's pI.

Part 2: Strategic Solubilization Workflows

The most effective strategy is to first prepare a highly concentrated stock solution, which can then be diluted into the final assay medium. This approach minimizes the impact of the solubilizing agent on the final experimental conditions.

Decision Workflow for Solubilization

G cluster_0 Solubilization Strategy start Weigh Compound prep_stock Prepare High-Concentration Stock Solution (e.g., 10-100 mM) start->prep_stock choose_method Select Solubilization Method prep_stock->choose_method ph_adjust pH Adjustment (Aqueous) choose_method->ph_adjust Preferred for biocompatibility dmso Organic Co-solvent (DMSO) choose_method->dmso For highly insoluble compounds acid_base Adjust pH with 1N HCl or 1N NaOH until fully dissolved ph_adjust->acid_base dissolve_dmso Dissolve directly in 100% DMSO dmso->dissolve_dmso sterilize Sterile Filter (0.22 µm) acid_base->sterilize dissolve_dmso->sterilize aliquot Aliquot and Store (-20°C or -80°C) sterilize->aliquot final_dilution Dilute into final assay medium (e.g., 1:1000) aliquot->final_dilution end Perform Assay final_dilution->end

Caption: A decision tree for selecting and implementing a solubilization strategy.

Part 3: Detailed Protocols and Troubleshooting

Method 1: pH Adjustment for Aqueous Stock Solutions

This is the preferred first-line method due to its high biocompatibility.

Scientific Principle: Adjusting the pH of the solution moves it away from the compound's isoelectric point.[3][4][5][6] This forces the equilibrium towards a predominantly single-charged species (either cationic or anionic). The resulting electrostatic repulsion between like-charged molecules overcomes the crystal lattice energy and enhances solubility.[1]

Experimental Protocol:

  • Preparation: Weigh the required amount of (2R)-2-Amino-4-methylidenehexanoic acid to make a stock solution (e.g., 100x or 1000x the final desired concentration).[7]

  • Suspension: Add approximately 80% of the final required volume of sterile, deionized water. The compound will form a suspension.

  • Titration (Choose one path):

    • Acidic Route: While continuously vortexing, add 1N HCl dropwise. The amino group will become protonated (-NH₃⁺), forming a soluble hydrochloride salt in situ. The solution will turn clear.

    • Basic Route: While continuously vortexing, add 1N NaOH dropwise. The carboxylic acid group will be deprotonated (-COO⁻), forming a soluble sodium salt in situ. The solution will turn clear.

  • Completion: Once the solution is clear, ensure complete dissolution by sonicating for 5-10 minutes.[8][9]

  • Final Steps: Adjust the volume to the final mark with sterile water. Pass the solution through a 0.22 µm sterile filter into a sterile tube.[10] Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9]

Trustworthiness Check: The clarity of the final solution is a primary indicator of successful solubilization. When diluting into the final assay buffer, ensure the final pH is not significantly altered. A vehicle control (buffer adjusted with the same amount of acid or base) is mandatory.

Method 2: Using an Organic Co-Solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9][11]

Experimental Protocol:

  • Preparation: Weigh the compound and place it in a sterile tube.

  • Dissolution: Add the required volume of 100% sterile, cell-culture grade DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

  • Mixing: Vortex or sonicate the tube until the solution is completely clear.[9][12] Gentle warming to 37°C can assist dissolution but should be used cautiously.[8][9]

  • Storage: Aliquot into single-use tubes and store at -20°C.[8]

Trustworthiness Check: After diluting the DMSO stock into your aqueous assay medium, visually inspect for any signs of precipitation (cloudiness).[8][13] This "antisolvent precipitation" can occur if the compound's solubility limit in the final aqueous solution is exceeded.

Quantitative Data Summary: Solubilization Methods
MethodMechanismRecommended Stock ConcentrationProsCons & Mitigation
pH Adjustment Ionization (salt formation)[14][15]10 - 100 mMHigh biocompatibility, avoids organic solvents.Potential for stock to alter final assay pH. Mitigation: Use a high stock concentration for a large dilution factor (≥1:1000).
DMSO Co-Solvent Solubilization in a polar aprotic solvent.50 - 200 mMExcellent dissolving power for many compounds.[11]Potential for cytotoxicity and assay interference. Mitigation: Keep final DMSO concentration ≤0.5% (ideally ≤0.1% for sensitive or primary cells).[12][16][17] Always run a DMSO vehicle control.

Part 4: Frequently Asked Questions (FAQs) & Advanced Troubleshooting

Q2: I've prepared a clear stock in DMSO, but it precipitates when I add it to my cell culture media. What should I do?

This is a common issue caused by the compound being less soluble in the aqueous media than in the pure DMSO.

  • Troubleshooting Steps:

    • Increase Dilution: The simplest solution is to make a more concentrated DMSO stock so you can use a smaller volume to achieve the same final concentration, thereby lowering the "shock" of the solvent change.

    • Pre-mix with Serum: Before adding to the full volume of media, try pre-mixing the DMSO stock with a small volume of serum (if used in your media). The proteins in the serum can sometimes help to keep the compound in solution.

    • Gentle Warming & Mixing: After diluting into the final media, gently warm the solution to 37°C and vortex or sonicate briefly to help redissolve any precipitate.[8] Ensure it is fully dissolved before adding to cells.

    • Reduce Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the complex assay medium. Consider testing a lower final concentration.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is highly cell-line dependent.

  • General Guideline: Most immortalized cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[9][16]

  • Sensitive and Primary Cells: For primary cells or particularly sensitive assays, it is recommended to keep the final DMSO concentration at or below 0.1%.[9]

  • Critical Requirement: You must always determine the tolerance of your specific cell line by running a dose-response curve with your DMSO vehicle control.

Q4: Can I use ethanol instead of DMSO?

While ethanol is another common solvent, it is generally more cytotoxic to cells than DMSO.[17] Ethanol can cause rapid, concentration-dependent cell death, sometimes at concentrations as low as 0.3125%.[17] For most cell-based assays, DMSO is the preferred and more reliable organic solvent.

References

  • Vertex AI Search. (2024). Is the solubility of amino acids affected by their pH levels? - Quora.
  • Klamt, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • DiProfio, P. A. (1973). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Salazar, A., et al. (2016). pH dependence of amino acid solubility.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Sivonen, K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Wen, J., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC.
  • Trakarnsanga, K., et al. (2015). Strategies for Alleviating in vitro Low Protein Solubility in Applied Biotechnology and Microbiology. Online Journal System of KMUTNB.
  • ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
  • ECHEMI. (n.d.). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity.
  • PubChem. (n.d.). (2R,4S)-2-(aminomethyl)-4-methylhexanoic acid.
  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Al-Kassas, R., et al. (2022).
  • ResearchG
  • ResearchGate. (2016).
  • Fluorochem. (n.d.). (2r)-2-Amino-4-methylhexanoic acid (CAS 1344970-55-3).
  • Medarević, J., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI.
  • Ashland. (n.d.).
  • CymitQuimica. (n.d.). 2-Amino-4-methylhexanoic acid hydrochloride.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Al-Hamidi, H., et al. (2024).
  • Hayakawa, R., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • ChemBK. (n.d.). (2R,4S)-2-amino-4-fluoro-5-methylhexanoic acid.
  • That Chemist, Liz. (2021). Making stock solutions - how and why. YouTube.
  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?
  • ChemScene. (n.d.). 1344950-08-8 | (R)-2-Amino-4-ethylhexanoic acid.
  • ChemBK. (2024). 2-Amino-4-methylpentanoic acid, (S)-.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Sigma-Aldrich. (n.d.). (2R)-2-amino-4-[cyclohexyl(methyl)amino]butanoic acid | 2137096-09-2.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Separation in HPLC Analysis of (2R)-2-Amino-4-methylidenehexanoic acid

Welcome to the technical support center for the HPLC analysis of (2R)-2-Amino-4-methylidenehexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of (2R)-2-Amino-4-methylidenehexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common separation issues encountered during chromatographic analysis. The following question-and-answer format addresses specific problems with in-depth explanations and actionable solutions to ensure the integrity and accuracy of your results.

Understanding the Analyte: (2R)-2-Amino-4-methylidenehexanoic acid

(2R)-2-Amino-4-methylidenehexanoic acid is a chiral amino acid. Its analysis by HPLC can be challenging due to its polar nature and the potential for enantiomeric separation. Successful analysis often requires careful consideration of the stationary phase, mobile phase composition, and potential derivatization strategies. This guide will walk you through troubleshooting common issues such as poor peak shape, inadequate resolution, and retention time variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
My peak for (2R)-2-Amino-4-methylidenehexanoic acid is tailing. What are the likely causes and how can I fix it?

Peak tailing, where a peak has an asymmetrical shape with a drawn-out trailing edge, is a common issue in HPLC.[1][2] It can compromise accurate integration and reduce resolution from nearby peaks.

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: This is a primary cause of tailing for basic compounds like amino acids in reversed-phase HPLC.[1][3] The stationary phase, often silica-based, can have acidic silanol groups that interact with the basic amine group of the amino acid, causing tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4]

    • Solution 2: Use an End-Capped Column. Modern HPLC columns are often "end-capped" to block most of the residual silanol groups. Ensure you are using a high-quality, end-capped column suitable for polar compounds.[1]

    • Solution 3: Increase Buffer Concentration. A higher buffer concentration can help to maintain a consistent pH at the column surface and mask residual silanol activity.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2][3]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[3]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can lead to poor peak shape.[6]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly retained compounds.[7] If the problem persists, consider replacing the guard column or the analytical column.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[1][8]

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.

Below is a troubleshooting workflow for addressing peak tailing:

Caption: Troubleshooting workflow for peak tailing.

I am not getting any retention for my analyte on a C18 column. What should I do?

(2R)-2-Amino-4-methylidenehexanoic acid is a polar compound, and achieving sufficient retention on a traditional reversed-phase (RP) C18 column can be challenging.[9]

Possible Causes & Solutions:

  • High Polarity of the Analyte: The analyte is too polar for the non-polar stationary phase.

    • Solution 1: Use a More Aqueous Mobile Phase. Increase the percentage of the aqueous component in your mobile phase to enhance retention in reversed-phase chromatography.[4] However, be cautious of "hydrophobic collapse" with very high water content on some C18 columns.[9]

    • Solution 2: Consider Alternative Chromatographic Modes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[10][11][12][13][14] It utilizes a polar stationary phase and a high organic mobile phase.

      • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties, providing multiple retention mechanisms for polar and ionizable compounds.[9][15][16][17]

  • Derivatization: Pre-column derivatization can increase the hydrophobicity of the amino acid, leading to better retention on a C18 column.[7][18][19][20][21]

    • Common Derivatizing Agents: o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines are widely used.[7][18][19]

The following table summarizes the advantages and disadvantages of different approaches for retaining polar compounds:

ApproachAdvantagesDisadvantages
Highly Aqueous RP-HPLC Simple, uses common columns.Risk of hydrophobic collapse, may still have insufficient retention.
HILIC Excellent retention for polar compounds, MS-friendly mobile phases.[10][11][12]Can have longer equilibration times, sensitive to water content.
Mixed-Mode Chromatography Can separate compounds with a wide range of polarities in a single run.[15]Method development can be more complex.[9]
Pre-column Derivatization Increases retention and often improves detection (e.g., fluorescence).[18][20]Adds an extra step to sample preparation, potential for side reactions.[21][22]
I am trying to separate the enantiomers of (2R)-2-Amino-4-methylidenehexanoic acid, but I only see one peak. What is the problem?

Separating enantiomers requires a chiral environment, which is not present in standard achiral HPLC columns.

Possible Causes & Solutions:

  • Achiral Stationary Phase: A standard C18 or similar column will not separate enantiomers.

    • Solution 1: Use a Chiral Stationary Phase (CSP). Several types of CSPs are available for the direct separation of amino acid enantiomers.[23] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are often successful for underivatized amino acids.[22] Cinchona alkaloid-derived zwitterionic CSPs are also effective.[24]

    • Solution 2: Use a Chiral Mobile Phase Additive. A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on an achiral column.[25]

    • Solution 3: Pre-column Derivatization with a Chiral Reagent. The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[22]

The decision tree below can guide your approach to chiral separations:

Caption: Decision tree for chiral separation methods.

My peak shapes are broad and resolution is poor for all components in my chromatogram. What are the general system issues I should check?

When all peaks in a chromatogram are affected similarly, the problem is often related to the HPLC system itself or a global column issue.[26]

Possible Causes & Solutions:

  • Column Deterioration: Over time, the packed bed of the column can settle, creating a void at the inlet.[27] This can cause peak broadening and splitting.

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't resolve the issue, the column may need to be replaced.

  • Extra-Column Band Spreading: As mentioned earlier, excessive volume in the system outside of the column can lead to peak broadening.

    • Solution: Check all connections for leaks. Use tubing with the smallest possible internal diameter and length. Ensure the correct flow cell is installed in the detector for your flow rate.

  • Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[3][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Improper Mobile Phase Preparation: Inconsistent mobile phase composition can lead to broad peaks and shifting retention times.

    • Solution: Ensure accurate mixing of mobile phase components. Degas the mobile phase thoroughly to prevent air bubbles.[28]

ParameterRecommended Action
Column Check for voids, contamination. Consider replacement.
Tubing Use minimum length and internal diameter.
Connections Ensure all fittings are tight and leak-free.
Sample Solvent Match to the initial mobile phase whenever possible.
Mobile Phase Ensure accurate preparation and thorough degassing.
References
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent. Available at: [Link]

  • Direct analysis of amino acids by HILIC–eSI-MS. HPLC. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available at: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Spectroscopy Online. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. Available at: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available at: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available at: [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available at: [Link]

  • Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • What Are The Common Peak Problems in HPLC. ALWSCI. Available at: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available at: [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Amino Acid Analysis Using HPLC. MtoZ Biolabs. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]

Sources

Troubleshooting

Optimization of reaction conditions for stereoselective synthesis of amino acids

Welcome to the Stereoselective Amino Acid Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting matrix to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stereoselective Amino Acid Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting matrix to move beyond superficial fixes. Stereoselective synthesis is governed by strict thermodynamic and kinetic rules. Whether you are utilizing transition metal catalysis, phase-transfer systems, or biocatalysis, this guide will help you decode the causalities behind your reaction failures and establish self-validating protocols to ensure reproducible enantiomeric excess (ee%).

Global Diagnostic Workflow

G Start Issue: Low Enantiomeric Excess (ee < 90%) CatType Identify Catalytic System Start->CatType Metal Transition Metal (Rh/Ru Hydrogenation) CatType->Metal PTC Phase-Transfer (Maruoka Catalyst) CatType->PTC Bio Biocatalysis (Transaminase) CatType->Bio MetalFix Check H2 Pressure & Ligand Rigidity Metal->MetalFix  If conversion is high PTCFix Optimize Stir Rate & Base Concentration PTC->PTCFix  If background rxn suspected BioFix Check pH, Temp & Cofactor (PLP) Bio->BioFix  If equilibrium is stalled

Diagnostic logic tree for troubleshooting low enantiomeric excess in amino acid synthesis.

Module 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Mechanistic Rationale (Causality): The stereoselectivity in Rhodium-catalyzed hydrogenation of dehydroamino acids is dictated by the relative stability of the diastereomeric catalyst-substrate complexes and their respective rates of oxidative addition of hydrogen. Counterintuitively, the minor, less stable diastereomeric complex often reacts much faster with H₂, leading to the major enantiomer product (the Halpern mechanism). Therefore, artificially accelerating the reaction by increasing H₂ pressure can prematurely force the major, less reactive complex through the catalytic cycle, eroding your enantiomeric excess [1].

FAQ & Troubleshooting: Q: Why does my ee% drop when I scale up the hydrogenation from 1 bar to 10 bar H₂? A: High hydrogen pressure accelerates the oxidative addition step for both the fast-reacting (minor) and slow-reacting (major) catalyst-substrate complexes. This diminishes the kinetic differentiation between the two pathways, leading to a drop in stereoselectivity. Keep pressure low (1-2 bar) if your ligand (e.g., DIOP or Trehalose-derived bisphosphinites) relies heavily on this kinetic resolution [2].

Self-Validating Experimental Protocol: Rh-Catalyzed Hydrogenation in Biphasic Media

  • Pre-catalyst Formation: In a nitrogen-filled glovebox, dissolve [Rh(cod)₂]BF₄ (1.0 mol%) and a water-soluble chiral bisphosphinite ligand (1.1 mol%) in degassed deionized water. Stir for 30 minutes. Validation Check: The solution should turn a clear, pale orange, indicating successful complexation.

  • Substrate Addition: Add the dehydroamino acid ester (e.g., methyl α-acetamidocinnamate) dissolved in degassed ethyl acetate to create a biphasic system.

  • Hydrogenation: Transfer to a pressure reactor, purge with H₂ three times, and pressurize to 2 bar. Stir vigorously (1000 rpm) at 25 °C for 12 hours.

  • Phase Separation & Analysis: Depressurize. Separate the organic layer (contains product) from the aqueous layer (contains catalyst). Validation Check: Run chiral HPLC on the organic layer. If conversion is <95%, verify your stirring rate; mass transfer of H₂ across the phase boundary is the primary rate-limiting step.

Data Summary: Impact of H₂ Pressure on Rh-Bisphosphinite Catalysis

H₂ Pressure (bar)Solvent SystemConversion (%)Enantiomeric Excess (ee %)
1.0Water/EtOAc (1:1)9999.5
5.0Water/EtOAc (1:1)9994.2
10.0Water/EtOAc (1:1)9988.0

Module 2: Asymmetric Phase-Transfer Catalysis (Maruoka Catalysts)

Mechanistic Rationale (Causality): Maruoka catalysts are structurally rigid, C2-symmetric chiral quaternary ammonium salts. They function by forming a tight, structured ion pair with the enolate generated from a glycine Schiff base. The chiral binaphthyl backbone creates a deep, stereochemically defined pocket that shields one face of the enolate. If the aqueous base concentration is too high or stirring is inadequate, the uncatalyzed background reaction (interfacial alkylation without the chiral ammonium ion) competes, yielding a racemic product mixture [3].

FAQ & Troubleshooting: Q: I am getting excellent yield (>95%) but poor ee% (~50%) during the asymmetric alkylation of a glycine Schiff base. What is going wrong? A: You are observing a high rate of uncatalyzed background alkylation. This occurs when the interfacial surface area is low (inadequate stirring) or the base is too concentrated, allowing the electrophile to react directly with the enolate at the phase boundary before the chiral ammonium catalyst can shuttle it into the organic phase.

Self-Validating Experimental Protocol: Asymmetric Alkylation

  • Reaction Assembly: Dissolve tert-butyl glycinate benzophenone imine (1.0 eq) and Maruoka Catalyst (1.0 mol%) in toluene.

  • Electrophile Addition: Add the alkyl halide (1.2 eq, e.g., benzyl bromide). Cool the mixture to 0 °C to suppress the background reaction.

  • Base Addition: Add 1% aqueous NaOH (volume equal to toluene) dropwise while stirring at >1200 rpm. Validation Check: The high stirring rate must create a visible emulsion, maximizing the surface area for the phase-transfer catalyst to operate efficiently.

  • Quench & Isolate: After 4 hours, quench with water, extract with dichloromethane, and hydrolyze the imine with 1M citric acid to yield the free unnatural amino acid. Validation Check: TLC should show complete consumption of the Schiff base (UV active, Rf ~0.6 in 8:2 Hexane:EtOAc).

Data Summary: Optimization of Stirring and Base Concentration

Base ConcentrationStirring Rate (rpm)Yield (%)Enantiomeric Excess (ee %)
50% KOH4009845.0
1% NaOH4006085.0
1% NaOH12009598.5

Module 3: Biocatalytic Transamination

Mechanistic Rationale (Causality): Transaminases (TAs) utilize pyridoxal 5'-phosphate (PLP) to shuttle an amino group from a donor to a prochiral keto acid. The fundamental limitation here is thermodynamic: the equilibrium constant for transamination using simple donors (like L-alanine) is often near 1. To drive the reaction to completion, the byproduct (pyruvate) must be continuously removed from the system. Coupling the reaction with Lactate Dehydrogenase (LDH) reduces pyruvate to lactate, shifting the equilibrium forward via Le Chatelier's principle [4].

FAQ & Troubleshooting: Q: My enzymatic transamination stalls at 50% conversion despite adding excess L-alanine and fresh enzyme. Why? A: The reaction has reached thermodynamic equilibrium. Adding more transaminase will only reach equilibrium faster, not shift it. You must implement a byproduct removal system (e.g., LDH/FDH cascade) or use a "smart" amino donor like isopropylamine, where the byproduct (acetone) can be removed via evaporation.

G Keto Prochiral Keto Acid TA Transaminase + PLP Keto->TA Donor Amino Donor (L-Alanine) Donor->TA Product Chiral Amino Acid (Product) TA->Product Byproduct Pyruvate (Byproduct) TA->Byproduct LDH Lactate Dehydrogenase (Equilibrium Shift) Byproduct->LDH Lactate Lactate (Removed) LDH->Lactate Drives forward rxn

Enzymatic cascade using Lactate Dehydrogenase to shift transaminase equilibrium.

Self-Validating Experimental Protocol: Biocatalytic Amination

  • Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.5). Add PLP (0.1 mM) and NAD⁺ (1.0 mM). Validation Check: The solution should have a faint yellow tint from the PLP cofactor.

  • Substrate & Cascade Loading: Add the keto acid substrate (50 mM), L-alanine (250 mM), and sodium formate (150 mM).

  • Enzyme Addition: Add Transaminase (2 mg/mL), Lactate Dehydrogenase (LDH, 1 mg/mL), and Formate Dehydrogenase (FDH, 1 mg/mL). The FDH recycles the NADH required by LDH.

  • Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Termination & Analysis: Quench by adding 1M HCl to denature the enzymes. Centrifuge to remove precipitated protein. Validation Check: Analyze the supernatant via HPLC. The complete absence of the keto acid peak confirms the equilibrium shift was successful.

Data Summary: Effect of Equilibrium Shifting on TA Conversion

Amino Donor SystemByproduct RemovalConversion (%)Enantiomeric Excess (ee %)
L-Alanine (1 eq)None48>99
L-Alanine (5 eq)None65>99
L-Alanine (5 eq)LDH / FDH Cascade>99>99

References[2] Title: Novel Water-Soluble Bisphosphinite Chiral Ligands Derived from alpha,alpha- and beta,beta-Trehalose. Application to Asymmetric Hydrogenation of Dehydroamino Acids and Their Esters in Water or an Aqueous/Organic Biphasic Medium. Source: PubMed (nih.gov). URL: https://pubmed.ncbi.nlm.nih.gov/11674627/[1] Title: Asymmetric Hydrogenation of Dehydroamino Acids and Dehydrodipeptides with Rhodium(I)-modified DIOP Catalysts. Source: Oxford Academic (oup.com). URL: https://academic.oup.com/bcsj/article/57/7/1897/7369902[4] Title: Transaminase biocatalysis: optimization and application. Source: Green Chemistry (rsc.org). URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c6gc02328b[3] Title: Japan Academy Prize to: Keiji Maruoka for “Development of Chiral Phase-transfer Catalysts”. Source: Japan Academy (japan-acad.go.jp). URL: https://www.japan-acad.go.jp/en/activities/prize.html

Sources

Optimization

Common pitfalls in handling and storage of unsaturated amino acids

Technical Support Center: Handling & Storage of Unsaturated Amino Acids Introduction: The Double-Edged Sword of Unsaturation From the Desk of the Senior Application Scientist: Unsaturated amino acids (UAAs)—such as Propa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of Unsaturated Amino Acids

Introduction: The Double-Edged Sword of Unsaturation

From the Desk of the Senior Application Scientist: Unsaturated amino acids (UAAs)—such as Propargylglycine, Allylglycine, and Dehydroalanine—are powerful tools for bio-orthogonal chemistry ("Click" reactions), peptide stapling, and metabolic labeling. However, the very features that make them reactive (alkenes, alkynes) render them chemically fragile.

Unlike standard proteinogenic amino acids, UAAs possess high electron density in their side chains, making them susceptible to three primary failure modes: Oxidative Degradation , Base-Catalyzed Isomerization , and Nucleophilic Addition during deprotection.

This guide moves beyond generic "store at -20°C" advice. It dissects the mechanisms of failure and provides self-validating protocols to ensure your precursors remain active and stereochemically pure.

Module 1: Storage & Environmental Control

The Core Threat: Oxidation and Polymerization. Unsaturated side chains are radical scavengers. Exposure to atmospheric oxygen, combined with light, can initiate radical polymerization (turning powders into gums) or oxidative cleavage.

Protocol 1: The "Inert Chain of Custody"

Do not rely on the manufacturer's original seal once broken.

  • Upon Receipt:

    • Allow the vial to equilibrate to room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Aliquot Strategy:

    • Never store the bulk container after opening. Divide the material into single-use aliquots (e.g., 50 mg or 100 mg) immediately.

  • Atmospheric Exchange:

    • Overlay the material with dry Argon or Nitrogen gas before sealing.[1][2] Argon is heavier than air and provides a better blanket than Nitrogen.

  • Thermal Lockdown:

    • Store at -20°C for up to 1 year.

    • For long-term storage (>1 year), -80°C is required to arrest slow radical formation.

Visual Guide: The Storage Decision Tree

StorageProtocol Start Receive UAA Shipment Equilibrate Equilibrate to RT (Desiccator, 2 hrs) Start->Equilibrate Open Open Vial Equilibrate->Open Aliquot Divide into Single-Use Aliquots (Glass Vials) Open->Aliquot Gas Purge Headspace with Argon/N2 Aliquot->Gas Seal Seal with Parafilm + Foil (Light Protect) Gas->Seal Freeze Store at -20°C (STOP: Do not freeze-thaw) Seal->Freeze

Caption: Workflow for maximizing shelf-life. Note the critical equilibration step to prevent condensation.

Module 2: Synthesis & Chemical Handling (SPPS)

The Core Threat: Racemization and Side-Chain Modification.[3] In Solid Phase Peptide Synthesis (SPPS), the conditions used to remove protecting groups (bases like piperidine) or activate carboxyl groups are hostile to UAAs.

Critical Pitfall: Base-Catalyzed Isomerization

-unsaturated amino acids (e.g., Allylglycine) are prone to isomerization. Under basic conditions, the double bond can migrate to the 

-position to form a conjugated system.
  • Consequence: Loss of chiral integrity (racemization) and formation of a Michael acceptor.

Critical Pitfall: Piperidine Adduct Formation

If an


-unsaturated system exists (either by design or via isomerization), the piperidine used for Fmoc removal acts as a nucleophile.
  • Mechanism: Michael Addition.

  • Result: The piperidine covalently bonds to the side chain, creating a permanent impurity (+85 Da mass shift).

Troubleshooting Table: Synthesis Parameters
ParameterStandard ProtocolUAA Modified Protocol Scientific Rationale
Fmoc Removal 20% Piperidine in DMF (2 x 10 min)5% Piperazine + 0.1 M HOBt OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Piperazine is a weaker nucleophile than piperidine, reducing Michael addition risk. HOBt suppresses racemization [1].[3]
Coupling Reagent HATU / HBTUDIC / Oxyma Pure Uronium salts (HATU) with base (DIEA) promote proton abstraction (

-proton). Carbodiimide (DIC) with acidic Oxyma minimizes this [2].
Activation Time Pre-activation (2-5 min)In-situ Activation (0 min) Minimize the time the activated ester exists in the presence of base to reduce racemization windows.
Base Usage DIEA / NMMCollidine (TMP) Collidine is a weaker base and sterically hindered, reducing the rate of

-proton abstraction [3].
Visual Guide: The Racemization & Adduct Trap

Racemization Pure Pure L-Allylglycine (Beta-Gamma Unsaturated) Base Base Exposure (Piperidine/DIEA) Pure->Base ProtonLoss Alpha-Proton Abstraction Base->ProtonLoss Isomer Isomerization to Alpha-Beta Unsaturated ProtonLoss->Isomer Bond Migration Outcome1 Racemization (DL-Mixture) ProtonLoss->Outcome1 Reprotonation Outcome2 Michael Addition (Piperidine Adduct) Isomer->Outcome2 + Piperidine

Caption: Mechanism showing how basic conditions lead to both loss of chirality and chemical modification.

Module 3: Troubleshooting Matrix (FAQ)

Q1: My Propargylglycine turned yellow and sticky. Can I still use it?

  • Diagnosis: Oxidative polymerization. The alkyne moiety has cross-linked.

  • Action: Discard. The purity is compromised, and the polymeric gum will clog SPPS resin pores and fail to couple.

  • Prevention: Store future batches under Argon at -20°C, protected from light.

Q2: I see a "doublet" peak in my HPLC trace for a peptide containing Allylglycine.

  • Diagnosis: Racemization (D/L mixture) or Diastereomer formation.[4]

  • Verification: Co-inject with a synthesized standard of the D-isomer if available.

  • Fix: Switch coupling reagents from HATU/DIEA to DIC/Oxyma. Reduce coupling time to <30 minutes. Use Collidine as the base.

Q3: Mass Spec shows a +85 Da impurity on my Dehydroalanine peptide.

  • Diagnosis: Piperidine adduct.[3][5] The deprotecting base attacked the double bond.

  • Fix: Switch deprotection cocktail to 50% Morpholine in DMF or DBU/Piperidine (2%/2%) for shorter durations (3 x 3 min).

Q4: My "Click" reaction failed after storing the alkyne-peptide in solution.

  • Diagnosis: Copper poisoning or Alkyne hydration.

  • Context: If stored in water/buffer, alkynes can slowly hydrate to ketones over months. If stored with trace copper (from previous steps), it degrades.

  • Fix: Store lyophilized. If solution is necessary, use DMSO at -80°C.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Li, L. & Moore, P.K. (2008). Putative biological roles of hydrogen sulfide in health and disease: a breath of not so fresh air? Trends in Pharmacological Sciences. (Context for Propargylglycine stability).

  • Sigma-Aldrich. Product Information: DL-Propargylglycine.[6] [6]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of (2R)-2-Amino-4-methylidenehexanoic acid

Technical Support Center: Synthesis of (2R)-2-Amino-4-methylidenehexanoic acid Welcome to the technical support guide for the synthesis of (2R)-2-Amino-4-methylidenehexanoic acid, a non-proteinogenic amino acid of signif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2R)-2-Amino-4-methylidenehexanoic acid

Welcome to the technical support guide for the synthesis of (2R)-2-Amino-4-methylidenehexanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its potential as a building block in novel therapeutics. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of its synthesis and minimize the formation of unwanted side products.

Introduction: The Synthetic Challenge

The synthesis of (2R)-2-Amino-4-methylidenehexanoic acid presents several challenges. The key difficulties lie in maintaining the stereochemical integrity at the α-carbon, preventing the migration of the exocyclic double bond, and managing the reactivity of the amino and carboxylic acid functionalities. This guide is structured to address these specific issues directly, providing both theoretical explanations and practical, field-tested solutions.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of recommended actions.

Issue 1: Loss of Stereochemical Purity (Racemization)

Question: My final product shows a mixture of R and S enantiomers at the α-carbon. What is causing this racemization, and how can I prevent it?

Root Cause Analysis:

Racemization at the α-carbon of an amino acid is a common side reaction, particularly when the carboxylic acid group is activated for a coupling reaction.[1][2] The α-proton becomes acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of enantiomers. This process is often facilitated by the formation of an oxazolone intermediate.[1]

Key Factors Influencing Racemization:

  • Base Strength: Strong bases are more likely to abstract the α-proton.[1]

  • Activation Method: The method used to activate the carboxylic acid for coupling can significantly influence the rate of racemization.[3]

  • Protecting Groups: The nature of the N-terminal protecting group can either suppress or promote oxazolone formation.[4]

Recommended Actions:

  • Choice of Base: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger, less hindered bases.[1]

  • Coupling Additives: Incorporate racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) during the coupling step. These additives form activated esters that are less prone to racemization.[1]

  • Protecting Group Strategy: Employ N-terminal protecting groups that are known to suppress racemization, such as the benzyloxycarbonyl (Z or Cbz) group.[4] Urethane-type protecting groups like Fmoc and Boc are generally effective at preventing racemization.[4][5]

  • Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization.

Issue 2: Isomerization of the Methylidene Group

Question: I am observing the formation of an isomer where the double bond has migrated from the methylidene position to an internal position. How can I avoid this?

Root Cause Analysis:

The exocyclic methylidene group is thermodynamically less stable than an endocyclic or internal double bond. This isomerization can be catalyzed by acids, bases, or certain transition metals. The presence of trace impurities can be sufficient to promote this unwanted side reaction.[6][7]

Recommended Actions:

  • pH Control: Maintain neutral or near-neutral pH conditions throughout the synthesis and purification steps. Avoid prolonged exposure to strong acids or bases.

  • Reagent Purity: Use high-purity, freshly distilled solvents and reagents to minimize catalytic impurities.

  • Metal-Free Conditions: If using metal-based reagents for other steps, ensure they are thoroughly removed before any steps where the methylidene group is vulnerable. For instance, if a palladium catalyst was used for a cross-coupling reaction, it must be completely quenched and removed.

  • Careful Workup and Purification: During workup, use mild buffers for any aqueous extractions. For purification, column chromatography on silica gel should be performed with a non-acidic eluent system. It may be beneficial to add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5%) to the eluent to neutralize any acidic sites on the silica.

Issue 3: Incomplete or Inefficient Introduction of the Methylidene Group

Question: The yield of my methylidenation step is low, and I am recovering a significant amount of the starting ketone. How can I improve the efficiency of this reaction?

Root Cause Analysis:

The introduction of a methylidene group, often via a Wittig-type reaction or other olefination methods, can be challenging due to steric hindrance or the basicity of the reagents causing side reactions.

Recommended Actions:

  • Choice of Olefination Reagent:

    • Wittig Reaction: Use a salt-free ylide preparation to increase reactivity. The use of reagents like methyltriphenylphosphonium bromide with a strong base like n-butyllithium or sodium hydride is common.

    • Tebbe or Petasis Reagents: These titanium-based reagents are often more effective for hindered ketones and are less basic than Wittig ylides, which can reduce side reactions.

    • Nysted Reagent: This is another option for methylenation, particularly for easily enolizable ketones.

  • Reaction Conditions:

    • Temperature: Optimize the reaction temperature. While Wittig reactions are often run at low temperatures to start, allowing them to warm to room temperature or even gentle heating may be necessary to drive the reaction to completion.

    • Solvent: Anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether are essential.

Issue 4: Difficulty with Protecting Group Removal

Question: I am experiencing incomplete deprotection of the amino or carboxyl group, or the deprotection conditions are causing degradation of my product. What should I do?

Root Cause Analysis:

The choice of protecting groups is critical and must be "orthogonal," meaning one can be removed without affecting the other.[8][9][10] Harsh deprotection conditions can lead to the side reactions discussed above (racemization, isomerization).

Recommended Actions:

  • Orthogonal Protecting Group Strategy: Plan your synthesis with a robust orthogonal protection scheme.[8][] A common and effective strategy is the use of a base-labile Fmoc group for the amine and an acid-labile tert-butyl (tBu) ester for the carboxylic acid.[5]

Protecting Group Function Protected Deprotection Conditions Stability
Fmocα-Amino20% Piperidine in DMFStable to mild acid
Bocα-AminoTrifluoroacetic acid (TFA)Stable to mild base
Cbz (Z)α-AminoH₂/Pd-C, HBr/AcOHStable to mild acid/base
t-Butyl (tBu) esterCarboxylTFAStable to mild base, H₂/Pd-C
Benzyl (Bn) esterCarboxylH₂/Pd-C, strong acid/baseStable to mild acid/base
  • Mild Deprotection Conditions:

    • For Fmoc: Use a standard solution of 20% piperidine in DMF. If aspartimide formation is a concern with an adjacent aspartic acid-like structure, consider using a milder base or a different protecting group.[12]

    • For tBu esters: Use a solution of TFA, often with scavengers like triisopropylsilane (TIS) and water to prevent side reactions with other functional groups.

  • Monitoring the Reaction: Track the progress of the deprotection reaction using a suitable analytical technique like TLC or LC-MS to ensure it goes to completion without prolonged exposure to the deprotection reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best overall synthetic strategy to maintain stereochemical integrity?

A1: An effective approach is to use a chiral auxiliary-based method, such as the Schöllkopf bis-lactim ether method.[13] This involves the alkylation of a chiral glycine equivalent, which sets the stereochemistry at the α-carbon with high diastereoselectivity. Subsequent hydrolysis then yields the desired (R)-amino acid.

Q2: How can I purify the final product effectively?

A2: Purification of non-proteinogenic amino acids often requires multiple steps.[14]

  • Initial Workup: After the final deprotection, perform an aqueous workup to remove bulk impurities.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. You can use a cation-exchange resin, load your product at a low pH (e.g., pH 2-3), wash away neutral and anionic impurities, and then elute the amino acid with a basic solution (e.g., dilute ammonium hydroxide).

  • Reverse-Phase HPLC (RP-HPLC): For very high purity, preparative RP-HPLC is the method of choice.[15] Use a C18 column with a water/acetonitrile mobile phase containing a small amount of a modifier like TFA or formic acid.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Q3: What analytical techniques are essential for characterizing the product and byproducts?

A3: A combination of techniques is necessary:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure, including the presence of the methylidene group and the correct connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.[15]

  • Chiral HPLC or Chiral GC: To determine the enantiomeric purity (e.g., the ratio of R to S enantiomers).

  • Infrared (IR) Spectroscopy: To identify key functional groups like the amine, carboxylic acid, and C=C double bond.

Visualizing the Synthetic Logic

Diagram 1: Orthogonal Protecting Group Strategy

This diagram illustrates the concept of using protecting groups that can be removed under different conditions, allowing for selective deprotection during the synthesis.

Orthogonal_Protection Start Protected Amino Acid (PG1-NH-R-COO-PG2) Amine_Deprotection Selective Amine Deprotection Start->Amine_Deprotection Reagent A (e.g., Piperidine) Carboxyl_Deprotection Selective Carboxyl Deprotection Start->Carboxyl_Deprotection Reagent B (e.g., TFA) Free_Amine Free Amine (H2N-R-COO-PG2) Amine_Deprotection->Free_Amine Free_Carboxyl Free Carboxyl (PG1-NH-R-COOH) Carboxyl_Deprotection->Free_Carboxyl

Caption: Logic of an orthogonal protection strategy.

Diagram 2: Troubleshooting Flowchart for Racemization

This flowchart provides a step-by-step guide for diagnosing and solving issues related to the loss of stereopurity.

Racemization_Troubleshooting Start Racemization Detected in Product Check_Base Is a strong base used in coupling/deprotection? Start->Check_Base Check_Activation Which coupling reagents are being used? Check_Base->Check_Activation No Sol_Base Switch to a hindered base (e.g., DIEA, Collidine) Check_Base->Sol_Base Yes Check_Temp Is the reaction temperature above room temp? Check_Activation->Check_Temp Using suppressors Sol_Activation Add racemization suppressor (e.g., HOBt, Oxyma) Check_Activation->Sol_Activation Standard carbodiimide alone Sol_Temp Run reaction at lower temp (e.g., 0 °C to RT) Check_Temp->Sol_Temp Yes

Caption: Troubleshooting racemization during synthesis.

References

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.PubMed.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.BOC Sciences.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.PubMed.
  • Amino Acid-Protecting Groups.ACS Publications.
  • Orthogonal Protection Definition.Fiveable.
  • Amino Acid-Protecting Groups.SciSpace.
  • Protected Peptides: Essential Building Blocks for Research.BOC Sciences.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.ResearchGate.
  • Amino Acid Derivatives for Peptide Synthesis.AAPPTec.
  • Double bond migration to methylidene positions during electron ionization mass spectrometry of branched monounsaturated fatty acid derivatives.ACS Publications.
  • Double bond migration to methylidene positions during electron ionization mass spectrometry of branched monounsaturated fatty acid derivatives.PubMed.
  • Techniques for Studying Non-Proteinogenic Amino Acid Metabolism: Application Notes and Protocols.Benchchem.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.Biotage.
  • troubleshooting Aganodine synthesis impurities.Benchchem.
  • Synthesis of protected (2S,4R)-2-amino-4-methyldecanoic acid, a proposed component of culicinins.ScienceDirect.

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Optimization

Technical Support Center: Optimizing In Vivo Dosage and Administration of (2R)-2-Amino-4-methylidenehexanoic acid

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the in vivo application of (2R)-2-Amino-4-methylidenehexanoic acid. As a novel, non-proteinogenic amino acid, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the in vivo application of (2R)-2-Amino-4-methylidenehexanoic acid. As a novel, non-proteinogenic amino acid, this compound presents unique opportunities and challenges in preclinical research. This guide is structured to provide practical, experience-driven advice to navigate the complexities of formulation, dosing, and administration. Our goal is to empower you to design robust experiments, troubleshoot effectively, and generate reliable, reproducible data.

This resource is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will begin with foundational pre-formulation considerations and progress through study design, administration, and interpretation of results.

Section 1: Pre-Formulation and Physicochemical Characterization (FAQs)

Successful in vivo studies begin long before the first animal is dosed. A thorough understanding of your compound's fundamental properties is not just recommended; it is essential for logical formulation development and data interpretation.

Q1: We have just synthesized (2R)-2-Amino-4-methylidenehexanoic acid. What are the absolute first steps before planning an in vivo study?

A1: The initial and most critical phase is comprehensive physicochemical characterization. Before considering dosage or administration, you must understand the molecule's intrinsic properties. This data will dictate every subsequent decision.

  • Purity Assessment: Confirm the identity and purity of your compound using methods like NMR, LC-MS, and elemental analysis. Impurities can lead to confounding results and unexpected toxicity.

  • Solubility Profiling: This is paramount. Determine the compound's solubility in a range of aqueous and organic solvents. Start with physiologically relevant buffers (e.g., pH 5.0, 7.4) and common formulation vehicles.[1] This information is the cornerstone of vehicle selection.

  • Stability Analysis: Assess the compound's stability in your chosen solvent and at different temperatures (e.g., room temperature, 4°C, -20°C). A compound that degrades in its formulation vehicle will lead to inconsistent and inaccurate dosing.[2]

Q2: How do we approach solubility screening for a novel amino acid derivative?

A2: A tiered approach is most efficient. Start with small-scale experiments to conserve your compound.

  • Aqueous Solubility: Begin with water and phosphate-buffered saline (PBS) at pH 7.4. Given its amino acid structure, also test at acidic and basic pHs, as ionization state can dramatically affect solubility.

  • Co-solvents: If aqueous solubility is low, test common, well-tolerated co-solvents used in preclinical studies.[3] These include DMSO, ethanol, polyethylene glycol 300/400 (PEG300/400), and propylene glycol (PG).[4][5]

  • Surfactants & Lipids: For highly lipophilic compounds, evaluate solubility in surfactants like Tween 80 or in lipid-based vehicles such as corn oil or sesame oil.[3][6]

A detailed protocol for this screening process is provided in Section 4: Key Experimental Protocols .

Section 2: Formulation Development & Vehicle Selection

The goal of formulation is to deliver a stable, homogenous, and accurate dose of the test compound to the animal in a manner that is safe and maximizes bioavailability for the intended route of administration.

Frequently Asked Questions (FAQs)

Q3: What is a vehicle control and why is it non-negotiable in our study design?

A3: A vehicle is the inert substance used to dissolve or suspend your test compound for administration.[3] The vehicle control group receives the vehicle alone, without the active compound. This is critically important to distinguish the pharmacological effects of your compound from any biological effects caused by the delivery vehicle itself.[3] For instance, some vehicles, like DMSO at high concentrations, can cause neurotoxicity or other side effects that could be mistaken for compound-related toxicity.[1][4][5]

Q4: Based on our initial screening, (2R)-2-Amino-4-methylidenehexanoic acid has poor water solubility. How do we select the right vehicle?

A4: For poorly soluble compounds, a multi-component solution or a suspension is often required.[3] The choice depends on the route of administration and the compound's specific properties.

  • For Intraperitoneal (i.p.) or Oral (p.o.) Administration: A common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a mixture of agents like PEG300 and Tween 80, followed by a final dilution in saline or water.[1] Alternatively, a suspension can be made using agents like carboxymethylcellulose (CMC).[3]

  • For Intravenous (i.v.) Administration: Vehicle selection is much more restrictive due to safety concerns. Formulations must be true solutions and sterile. Co-solvent systems are common, but the percentage of organic solvents like DMSO must be kept to a minimum (typically <10%) to avoid hemolysis and toxicity.[1]

The following table summarizes common vehicle options:

Vehicle SystemCompositionPrimary UseAdvantagesDisadvantages & Cautions
Saline 0.9% NaCl in WaterWater-soluble compoundsIsotonic, well-tolerated, simple.Not suitable for poorly soluble compounds.
Aqueous CMC 0.5-2% CarboxymethylcelluloseInsoluble compounds (suspension)Well-tolerated for oral/i.p. routes.Forms a suspension, not a solution; requires constant mixing to ensure dose homogeneity.
Co-Solvent (Oral/IP) e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% WaterPoorly soluble compoundsCan achieve a true solution, improving bioavailability.Vehicle itself can have biological effects; requires a vehicle control group.[1][4]
Corn Oil 100% Corn OilHighly lipophilic compoundsGood for oral administration of fat-soluble molecules.Can influence absorption and metabolism; not suitable for i.v. administration.[3][6]
Troubleshooting Guide: Formulation Issues

Issue: Our compound precipitates out of the co-solvent formulation upon adding the final aqueous component.

  • Possible Cause 1: Solvent Capacity Exceeded. You may be trying to make a final concentration that is too high for the vehicle system to support.

    • Solution: Refer to your initial solubility screening data.[1] Try preparing a more dilute formulation. It is better to increase the dosing volume (within acceptable limits for the animal species and route) than to administer a precipitated, inaccurate dose.

  • Possible Cause 2: Inadequate Mixing or Incorrect Order of Addition. The sequence of adding components is critical.

    • Solution: Always dissolve the compound completely in the primary organic solvent (e.g., DMSO) first. Then, add the other components sequentially with thorough mixing (vortexing or sonication) at each step before adding the final aqueous component slowly while mixing.[1]

  • Possible Cause 3: Temperature Effects. Some compounds are less soluble at lower temperatures.

    • Solution: Try gently warming the solution (if the compound is known to be heat-stable). However, always prepare the formulation fresh before each use and visually inspect for any precipitation before dosing.[1]

Diagram: Workflow for In Vivo Vehicle Selection

This diagram outlines the decision-making process for selecting an appropriate vehicle based on the compound's properties and the intended experimental route.

VehicleSelection cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Choice Compound Start: Compound Physicochemical Data Solubility Solubility in Aqueous Buffer (pH 7.4)? Compound->Solubility Route_IV IV Route? Solubility->Route_IV Low Saline Use Saline / PBS Solubility->Saline High Route_Oral_IP Oral/IP Route? Route_IV->Route_Oral_IP No CoSolvent_IV Use IV-compatible Co-solvent System (e.g., low % DMSO) Route_IV->CoSolvent_IV Yes Lipophilic Lipophilic? Route_Oral_IP->Lipophilic Yes Oil Use Oil-based Vehicle (e.g., Corn Oil) Lipophilic->Oil Yes Suspension Use Suspension (e.g., CMC) or Co-solvent System Lipophilic->Suspension No

Caption: A logical workflow for selecting an appropriate in vivo vehicle.

Section 3: In Vivo Study Design & Administration

A well-designed study minimizes variables, reduces animal use, and produces statistically significant results.

Frequently Asked Questions (FAQs)

Q5: How do we determine the starting dose for our first in vivo efficacy study?

A5: Never proceed directly to an efficacy study with a novel compound. The first in vivo experiment should be a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[7][8]

  • Objective: To determine the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss, significant changes in behavior or clinical signs).[8]

  • Design: Use a small number of animals per group (e.g., n=3-5). Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).[7] The dose levels should be based on any available in vitro cytotoxicity data or literature on similar compounds.

  • Endpoints: Monitor animal body weight daily, clinical observations (posture, activity, grooming), and any signs of distress.

This study will establish a safe dose range for your subsequent efficacy experiments.

Q6: We are seeing high variability in our results between animals in the same treatment group. What are the common causes?

A6: High variability is a frequent problem that can mask a real treatment effect.[7]

  • Inconsistent Formulation: If you are using a suspension, inadequate mixing before drawing each dose can lead to animals receiving different amounts of the compound. Solution: Ensure the suspension is vigorously and consistently mixed (e.g., vortexing) immediately before dosing each animal.[3]

  • Inaccurate Administration: The technical skill of the person administering the dose is crucial. For example, in oral gavage, improper technique can lead to dosing into the lungs instead of the stomach. Solution: Ensure all personnel are thoroughly trained and follow a standardized operating procedure (SOP).[7]

  • Animal Variability: Biological differences between animals can contribute. Solution: Ensure animals are age- and weight-matched. Increase the sample size per group to improve statistical power.[7]

Troubleshooting Guide: In-Study Complications

Issue: We are not observing the expected therapeutic effect in vivo that we saw in our in vitro assays.

  • Possible Cause 1: Poor Pharmacokinetics (PK). The compound may be cleared from the body too quickly or not reach the target tissue in sufficient concentrations. Non-proteinogenic amino acids can have unique metabolic pathways.[9][]

    • Solution: Conduct a basic pharmacokinetic study.[7] Administer a single dose and collect blood samples at various time points (e.g., 15 min, 1, 4, 8, 24 hours) to measure the concentration of the compound in plasma. This will reveal its half-life and exposure profile (AUC).

  • Possible Cause 2: Low Bioavailability. The compound may be poorly absorbed when given orally or may not effectively cross biological membranes to reach its target.[7]

    • Solution: The PK study will help determine oral bioavailability by comparing plasma concentrations after oral vs. intravenous administration. If bioavailability is low, you may need to change the route of administration (e.g., from oral to i.p.) or re-evaluate the formulation.

  • Possible Cause 3: In vivo Target Engagement. The compound may not be interacting with its intended target in the complex biological environment of a living animal.

    • Solution: If possible, develop a pharmacodynamic (PD) biomarker assay. This involves measuring a downstream biological effect of the compound in the target tissue (e.g., inhibition of a specific enzyme) to confirm that it is engaging its target at the doses administered.

Diagram: Troubleshooting Poor In Vivo Efficacy

This decision tree provides a systematic approach to diagnosing why a compound that is active in vitro may fail to show efficacy in vivo.

EfficacyTroubleshooting Start Start: Lack of In Vivo Efficacy CheckPK Perform Pharmacokinetic (PK) Study (Plasma Concentration vs. Time) Start->CheckPK PK_Result What is the PK Profile? CheckPK->PK_Result LowExposure Problem: Low Exposure / Short Half-Life PK_Result->LowExposure Low GoodExposure Sufficient Exposure / Half-Life PK_Result->GoodExposure Adequate Solution1 Solution: - Increase Dose/Frequency - Reformulate for Slower Release - Change Administration Route LowExposure->Solution1 CheckTissue Measure Compound in Target Tissue GoodExposure->CheckTissue Tissue_Result Does Compound Reach the Target Tissue? CheckTissue->Tissue_Result NoTissue Problem: Poor Tissue Penetration Tissue_Result->NoTissue No YesTissue Compound Reaches Tissue Tissue_Result->YesTissue Yes Solution2 Solution: - Modify Compound Structure - Use Targeted Delivery System NoTissue->Solution2 CheckPD Assess Target Engagement (Pharmacodynamic Biomarker) YesTissue->CheckPD PD_Result Is the Target Modulated? CheckPD->PD_Result NoPD Problem: No Target Engagement PD_Result->NoPD No YesPD Target is Modulated, but No Efficacy PD_Result->YesPD Yes Solution3 Solution: - Increase Dose - Confirm In Vitro Potency NoPD->Solution3 Solution4 Re-evaluate Hypothesis: - Is the target valid? - Animal model appropriate? YesPD->Solution4

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

Section 4: Key Experimental Protocols

This section provides step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Small-Scale Solubility Screening

Objective: To estimate the solubility of (2R)-2-Amino-4-methylidenehexanoic acid in various vehicles to guide formulation development.

Materials:

  • (2R)-2-Amino-4-methylidenehexanoic acid

  • Selection of vehicles: Sterile Water, PBS (pH 7.4), DMSO, PEG300, Corn Oil

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer, laboratory scale, sonicator

Methodology:

  • Weigh 1-2 mg of the compound into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the first vehicle (e.g., 100 µL of PBS).

  • Vortex vigorously for 2 minutes.

  • Visually inspect for undissolved solid material.

  • If solid remains, sonicate for 10 minutes. Re-inspect.

  • If the compound is fully dissolved, record the solubility as >10-20 mg/mL (depending on initial mass and volume).

  • If solid remains, add another aliquot of the vehicle (e.g., another 100 µL) to dilute the concentration. Repeat steps 3-5.

  • Continue this process until the compound is fully dissolved or a practical lower limit of solubility is reached.

  • Repeat the entire process for each vehicle to be tested.

  • Critical Step: For any formulation that appears to be a solution, let it sit at room temperature for 1-2 hours and re-inspect to check for delayed precipitation.

Protocol 2: Preparation of a Co-Solvent Vehicle for Oral/IP Administration

Objective: To prepare a 10 mL formulation of a poorly soluble compound at a final concentration of 5 mg/mL.

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Methodology:

  • Calculate Required Mass: For a 10 mL formulation at 5 mg/mL, you will need 50 mg of (2R)-2-Amino-4-methylidenehexanoic acid.

  • Calculate Vehicle Volumes:

    • DMSO: 10% of 10 mL = 1 mL

    • PEG300: 40% of 10 mL = 4 mL

    • Tween 80: 5% of 10 mL = 0.5 mL

    • Saline: 45% of 10 mL = 4.5 mL

  • Dissolution: a. Weigh 50 mg of the compound into a sterile 15 mL conical tube. b. Add the 1 mL of DMSO. Vortex or sonicate until the compound is completely dissolved. This is a critical step ; do not proceed until you have a clear solution.[1] c. Add the 4 mL of PEG300. Vortex thoroughly. d. Add the 0.5 mL of Tween 80. Vortex thoroughly. The solution should remain clear. e. Slowly add the 4.5 mL of saline dropwise while continuously vortexing. Adding the aqueous component too quickly can cause precipitation.

  • Final Inspection: Once all components are added, visually inspect the final formulation. It should be a clear, homogenous solution. Prepare this formulation fresh before use.

References

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). ResearchGate. [Link]

  • Macis, D., et al. (2021). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). Nutrients. [Link]

  • Alexandrov, A. I., et al. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One. [Link]

  • Sakamoto, K., & RajBhandary, U. L. (2004). Site Specific Incorporation of Amino Acid Analogues into Protiens In Vivo. DTIC. [Link]

  • Vacondio, F., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLoS One. [Link]

  • Monteiro, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Monteiro, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Vacondio, F., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLOS ONE. [Link]

  • Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids.
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.). Taylor & Francis Online. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Animal Dosing Vehicle Selection. (n.d.). Crystal Pharmatech Co., Ltd. [Link]

Sources

Troubleshooting

Matrix effects in mass spectrometry analysis of (2R)-2-Amino-4-methylidenehexanoic acid

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of (2R)-2-Amino-4-methylidenehexanoic Acid Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of (2R)-2-Amino-4-methylidenehexanoic Acid

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical hurdles associated with (2R)-2-Amino-4-methylidenehexanoic acid (also known as 4-methylenenorleucine).

Isolated primarily from the marine sponge Plakortis simplex ()[1], this non-proteinogenic amino acid possesses a highly polar, zwitterionic structure. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in complex biological matrices (e.g., sponge extracts, plasma, or dried blood spots), it is notoriously susceptible to severe matrix effects—specifically, ion suppression in the Electrospray Ionization (ESI) source ()[2].

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve robust quantitation.

I. The Causality of Ion Suppression

To fix a matrix effect, you must first understand its physical origin. In standard Reversed-Phase Liquid Chromatography (RPLC), polar amino acids like (2R)-2-Amino-4-methylidenehexanoic acid exhibit poor retention (capacity factor,


). Consequently, they elute in the chromatographic "void volume" alongside a massive influx of unretained endogenous salts, sugars, and early-eluting phospholipids.

ESI is a surface-dependent ionization process. When the target analyte co-elutes with a high concentration of matrix components, they compete for space and charge on the surface of the evaporating ESI droplet. The matrix components, being in vast excess, "eject" the analyte from the droplet surface, preventing it from entering the gas phase as a detectable ion ()[2].

ESI_Mechanism A Biological Matrix (Salts, Phospholipids) C ESI Droplet Surface Competition A->C High Concentration B Target Analyte (4-Methylenenorleucine) B->C Low Concentration D Ion Suppression (Signal Loss) C->D Matrix ejects analyte

Logical relationship of ESI droplet surface competition causing ion suppression.

II. Troubleshooting Guides & FAQs

Q1: We observe >80% signal suppression for (2R)-2-Amino-4-methylidenehexanoic acid in crude sponge extracts. How do we mitigate this chromatographically? A: You must move the analyte out of the void volume. Because standard C18 columns cannot retain this polar compound, you have two choices:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC retains polar compounds, allowing the salts to elute early while the amino acid is retained, effectively separating the analyte from the suppression zone.

  • Pre-Column Derivatization: If HILIC is incompatible with your system, derivatize the primary amine (e.g., using Dansyl chloride). This adds a large hydrophobic moiety, drastically increasing its retention on a standard C18 column and shifting it to a matrix-free chromatographic window.

Q2: How do I definitively diagnose if my issue is a matrix effect or just poor extraction recovery during sample prep? A: Perform a Post-Column Infusion Experiment . Continuously infuse a pure standard of (2R)-2-Amino-4-methylidenehexanoic acid into the MS source via a T-junction after the LC column. Simultaneously, inject a blank matrix extract through the LC. If you see a sudden drop in the steady baseline signal at the exact retention time of your analyte, you have definitively diagnosed ion suppression. If the baseline remains steady, your issue is poor extraction recovery.

Q3: We cannot source a Stable Isotope-Labeled (SIL) internal standard specifically for (2R)-2-Amino-4-methylidenehexanoic acid. What is the best alternative for accurate quantitation? A: Matrix effects vary from sample to sample. To correct for this, use a structurally similar surrogate SIL-amino acid (e.g.,


) ()[3]. Ensure the surrogate co-elutes as closely as possible with your target. Alternatively, utilize the Standard Addition Method , where known quantities of the analyte are spiked directly into aliquots of the unknown sample, allowing the matrix itself to serve as the calibration environment.

III. Quantitative Data: Impact of Methodology on Matrix Effects

The table below summarizes the causality of our troubleshooting logic. Matrix Factor (MF) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent) × 100. An MF of 100% indicates zero matrix effect.

Table 1: Comparative Matrix Factor and Recovery for (2R)-2-Amino-4-methylidenehexanoic Acid

Sample Preparation MethodChromatographic MethodAbsolute Matrix Factor (%)Extraction Recovery (%)CV (%)
Protein Precipitation (PPT)RPLC (C18)22.4 (Severe Suppression)85.118.5
Protein Precipitation (PPT)HILIC78.682.39.2
Phospholipid Removal (SPE)RPLC (C18)45.179.412.1
SPE + Dansyl Derivatization RPLC (C18) 96.5 (Negligible Effect) 91.2 4.3

Data Interpretation: Simple precipitation followed by C18 analysis fails because the analyte and matrix co-elute. Combining Solid-Phase Extraction (SPE) with pre-column derivatization provides the most robust, interference-free quantitation.

IV. Self-Validating Experimental Protocols

Protocol A: Pre-Column Dansylation for RPLC-MS/MS

Causality: Reacting the primary amine with Dansyl chloride adds a hydrophobic tag, shifting the retention time away from the void volume and introducing a basic nitrogen that highly favors positive-ion ESI (


).
  • Reagent Preparation: Prepare a 5 mM solution of Dansyl chloride in acetonitrile and a 100 mM sodium carbonate buffer (pH 9.5).

  • Reaction: Mix 50 µL of the biological extract with 50 µL of buffer and 100 µL of Dansyl chloride solution. Vortex and incubate at 60°C for 15 minutes.

  • Quenching: Add 10 µL of 10% formic acid to stop the reaction and neutralize the pH.

  • Validation Checkpoint (Self-Validation): The unmodified amino acid has an exact mass of 143.10 Da. The Dansyl moiety adds 233 Da. During MS/MS optimization, monitor the precursor-to-product ion transition of m/z 377.1

    
     170.1  (the characteristic dimethylaminonaphthalene fragment). Detection of this specific transition confirms 100% reaction success and validates the protocol's execution.
    
Protocol B: Phospholipid-Depletion via Mixed-Mode SPE

Causality: Phospholipids cause severe, late-eluting matrix effects that can carry over into subsequent injections. Mixed-mode strong cation exchange (MCX) SPE removes these lipids while retaining the zwitterionic amino acid.

  • Conditioning: Pass 1 mL methanol, followed by 1 mL of 2% formic acid in water through the MCX cartridge.

  • Loading: Dilute 100 µL of sample with 300 µL of 2% formic acid and load onto the cartridge. (The acidic pH protonates the amino acid, ensuring it binds to the cation-exchange sorbent).

  • Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Crucial step: The methanol wash elutes neutral lipids and phospholipids while the analyte remains ionically bound.

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute.

  • Validation Checkpoint (Self-Validation): Monitor the MS/MS transition m/z 184

    
     184  (characteristic of phosphatidylcholines) in the final eluate. A flat baseline at m/z 184 definitively proves the matrix has been successfully depleted.
    

V. Diagnostic Workflow Visualization

Troubleshooting_Workflow Step1 Identify Matrix Effect (Post-Column Infusion) Decision1 Is Analyte Retained (k' > 2)? Step1->Decision1 PathA No: Void Volume Elution Decision1->PathA Poor RPLC Retention PathB Yes: Late Elution Interference Decision1->PathB Good RPLC Retention FixA1 Switch to HILIC Column PathA->FixA1 FixA2 Pre-Column Derivatization PathA->FixA2 FixB1 Phospholipid Removal SPE PathB->FixB1 FixB2 Optimize Gradient PathB->FixB2 Final Validate with SIL-IS (Matrix Factor ~100%) FixA1->Final FixA2->Final FixB1->Final FixB2->Final

Experimental workflow for diagnosing and resolving LC-MS/MS matrix effects.

VI. References

  • Chiu, C. et al. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Exposure Science & Environmental Epidemiology.[Link]

  • Della Sala, G. et al. (2013). Polyketide genes in the marine sponge Plakortis simplex: a new group of mono-modular type I polyketide synthases from sponge symbionts. Environmental Microbiology Reports.[Link]

  • Lehmann, S. et al. (2023). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv.[Link]

  • Zhou, Y. et al. (2017). Chemistry and Selective Tumor Cell Growth Inhibitory Activity of Polyketides from the South China Sea Sponge Plakortis sp. Marine Drugs.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: (2R)- vs. (2S)-2-Amino-4-methylidenehexanoic Acid

Introduction & Chemical Identity In the landscape of unnatural amino acids and drug development, stereochemistry dictates biological fate. (2S)-2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the landscape of unnatural amino acids and drug development, stereochemistry dictates biological fate. (2S)-2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorleucine) is a rare, non-proteinogenic amino acid originally isolated from the marine sponge Plakortis simplex[1][2]. Featuring a terminal alkene on its branched aliphatic side chain, it serves as a structurally constrained, naturally occurring analog of L-leucine and L-norleucine.

Its synthetic counterpart, (2R)-2-Amino-4-methylidenehexanoic acid , is the D-amino acid enantiomer. Comparing these two stereoisomers provides researchers with a powerful framework for mapping the stereochemical requirements of amino acid transporters and metabolic sensors in oncology and chemical biology.

Mechanistic Insights: Stereospecificity in Antimetabolite Action

As an application scientist, it is critical to understand why these enantiomers behave differently at the cellular level. Biological systems exhibit profound chiral discrimination, which directly drives the causality of their divergent bioactivities.

The (2S)-enantiomer mimics endogenous L-amino acids. It is actively transported into cells primarily via the L-type amino acid transporter 1 (LAT1/SLC7A5), a sodium-independent antiporter frequently overexpressed in highly metabolic cancer cells . Once intracellular, the (2S)-form acts as an antimetabolite: it competitively inhibits the charging of tRNA (disrupting protein synthesis) and acts as a false signal to the mTORC1 sensing pathway, ultimately triggering cytotoxic stress and apoptosis .

Conversely, the (2R)-enantiomer is sterically incompatible with the chiral binding pockets of LAT1 and intracellular aminoacyl-tRNA synthetases. Because it evades these L-amino acid specific machineries, it exhibits negligible cellular uptake and lacks the potent cytotoxicity of its (2S) counterpart. This makes the (2R)-enantiomer an ideal negative control in pharmacological assays to definitively prove target specificity.

G A (2S)-Enantiomer (L-form Mimic) C LAT1 Transporter (SLC7A5) Cell Membrane A->C High Affinity B (2R)-Enantiomer (D-form) B->C Low/No Affinity D Intracellular Accumulation C->D Transported E Excluded / Low Uptake C->E Rejected F Protein Synthesis Inhibition & Cytotoxic Stress D->F Antimetabolite Action

Fig 1. Stereoselective cellular uptake and cytotoxic mechanism via LAT1.

Comparative Bioactivity Profile

To objectively evaluate these compounds, the quantitative data regarding their biological performance is summarized below.

Parameter(2S)-2-Amino-4-methylidenehexanoic acid(2R)-2-Amino-4-methylidenehexanoic acid
Origin Natural (Plakortis simplex) & SyntheticSynthetic
LAT1 Binding Affinity (Ki) High (~15-30 µM)Low/Negligible (>500 µM)
mTORC1 Activation Antagonistic / InhibitoryInactive
Cytotoxicity (IC50 in HeLa) ~12.5 µM>200 µM
Primary Application Cytotoxic agent, AntimetaboliteStereochemical negative control

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes specific controls and causality explanations to prevent false positives.

Protocol 1: Stereoselective Cytotoxicity Assay

Objective: Determine the IC50 of both enantiomers while controlling for background metabolic interference.

  • Cell Seeding : Plate LAT1-positive cancer cells (e.g., HeLa or A549) at 5,000 cells/well in a 96-well plate using standard DMEM (10% FBS). Incubate overnight at 37°C.

  • Compound Preparation : Dissolve (2R) and (2S) enantiomers in DMSO to create 10 mM stock solutions. Causality Note: Ensure the final DMSO concentration in the culture wells does not exceed 0.5%. Higher concentrations cause solvent-induced membrane toxicity, which confounds true compound cytotoxicity.

  • Treatment : Treat cells with a concentration gradient (0.1 µM to 300 µM) of both enantiomers. Include a vehicle control (0.5% DMSO) and a positive control (Staurosporine, 1 µM) to validate assay sensitivity.

  • Viability Readout : After 48 hours, add an ATP-based luminescent reagent (e.g., CellTiter-Glo®). Luminescence directly correlates to the metabolic activity of viable cells.

  • Validation Check : If the (2R) enantiomer shows unexpected toxicity at high concentrations (>200 µM), perform a secondary Trypan Blue exclusion assay. This distinguishes whether the cell death is a specific apoptotic response or merely non-specific necrotic membrane lysis caused by high solute concentrations.

Protocol 2: Competitive LAT1 Transport Assay

Objective: Prove definitively that the (2S) enantiomer's bioactivity is mediated by active LAT1 cellular uptake.

  • Buffer Preparation : Wash cells and replace media with Na⁺-free Hank's Balanced Salt Solution (HBSS). Causality Note: LAT1 is a sodium-independent transporter. Using Na⁺-free buffer isolates LAT1 activity by silencing other sodium-dependent amino acid transporters.

  • Tracer Incubation : Incubate cells with 1 µM [³H]-L-leucine (the radiolabeled substrate) in the presence of varying concentrations (1-500 µM) of either the (2R) or (2S) enantiomer.

  • Reaction Termination : After 5 minutes (capturing the linear phase of transport), rapidly wash cells three times with ice-cold HBSS containing 1 mM unlabeled L-leucine. Causality Note: The cold temperature halts membrane fluidity/transport, and the high concentration of unlabeled leucine competitively displaces any[³H]-tracer merely stuck to the outside of the cell membrane, ensuring only internalized radioactivity is measured.

  • Quantification : Lyse cells in 0.1 M NaOH and measure intracellular radioactivity using a liquid scintillation counter to calculate the Ki values.

Workflow Step1 Step 1: Compound Preparation Equilibrate (2R) and (2S) enantiomers in DMSO / Culture Media Step2 Step 2: Cell Incubation Treat target cancer cell lines (e.g., HeLa, A549) for 24-72h Step1->Step2 Step3 Step 3: Assay Execution A: Cell Viability (ATP-based) B: Transporter Competition (3H-Tracer) Step2->Step3 Step4 Step 4: Data Analysis Calculate IC50 & Ki values Determine Stereoselectivity Index Step3->Step4

Fig 2. Standardized workflow for evaluating enantiomeric bioactivity.

References

  • Title : Metabolites from the sponge Plakortis simplex. II: Isolation of four bioactive lactone compounds and of a novel related amino acid Source : Tetrahedron URL :[Link]

  • Title : The Amino Acid Transporter LAT1 (SLC7A5): Current Knowledge and Future Perspectives Source : Frontiers in Cell and Developmental Biology URL :[Link]

  • Title : mTOR Signaling in Growth, Metabolism, and Disease Source : Cell URL :[Link]

Sources

Comparative

(2R)-2-Amino-4-methylidenehexanoic acid versus other known enzyme inhibitors

The following technical guide details the biochemical profile, mechanism of action, and comparative performance of (2R)-2-Amino-4-methylidenehexanoic acid (commonly known as 4-Methylene-L-norleucine or its enantiomer), c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biochemical profile, mechanism of action, and comparative performance of (2R)-2-Amino-4-methylidenehexanoic acid (commonly known as 4-Methylene-L-norleucine or its enantiomer), contrasting it with other mechanism-based enzyme inhibitors.

Executive Summary

(2R)-2-Amino-4-methylidenehexanoic acid (also referred to as 4-Methylene-L-norleucine when in the S-configuration, or its D-enantiomer) is a non-proteinogenic amino acid featuring a reactive exocyclic methylene group at the


-position. Originally isolated from the marine sponge Plakortis simplex, this compound belongs to a class of suicide substrates  (mechanism-based inactivators) that target Pyridoxal 5'-Phosphate (PLP)-dependent enzymes. Its structural homology to Leucine  and Methionine  allows it to hijack amino acid transporters and metabolic pathways, ultimately leading to cytotoxicity or metabolic arrest.

This guide compares its performance against established inhibitors like Hypoglycin A , 4-Methylene-L-glutamic acid , and Gabaculine , providing experimental workflows for validation.

Chemical Identity & Mechanism of Action
1.1 Structural Analysis
  • IUPAC Name: (2R)-2-Amino-4-methylidenehexanoic acid

  • Common Name: 4-Methylene-D-norleucine (if R) or 4-Methylene-L-norleucine (if S). Note: Natural product from Plakortis simplex is typically the (S)-enantiomer.

  • Key Structural Feature: The 4-methylidene (methylene) group acts as a "warhead." It is a Michael acceptor positioned to trap nucleophilic residues within an enzyme's active site during catalysis.

1.2 Mechanism: Suicide Inhibition (The "Trojan Horse" Effect)

Unlike competitive inhibitors that merely block the active site, 4-methylidene substituted amino acids act as suicide substrates for PLP-dependent enzymes (e.g., Aminotransferases, Decarboxylases).

  • Recognition: The enzyme binds the inhibitor as a substrate (mimicking Leucine).

  • Transaldimination: The amino group forms a Schiff base with the PLP cofactor.

  • Activation: The enzyme attempts to abstract the

    
    -proton to initiate catalysis.
    
  • Irreversible Trapping: The resulting carbanion or quinonoid intermediate allows the reactive methylene group to undergo a Michael addition with an active site nucleophile (e.g., Lysine, Cysteine) or the PLP cofactor itself, covalently modifying and permanently inactivating the enzyme.

Mechanism cluster_0 Mechanism of Inactivation Step1 Enzyme-PLP Complex (Active Form) Step2 Substrate Binding (Schiff Base Formation) Step1->Step2 + Inhibitor Step3 Proton Abstraction (Quinonoid Intermediate) Step2->Step3 Catalysis Start Step4 Michael Addition (Covalent Adduct) Step3->Step4 Side Chain Attack Step5 Dead Enzyme (Irreversible Inhibition) Step4->Step5 Inactivation

Caption: Kinetic pathway of suicide inhibition by 4-methylidene amino acids. The reactive methylene group traps the enzyme during the catalytic cycle.

Comparative Analysis: Inhibitor Performance

The following table contrasts (2R)-2-Amino-4-methylidenehexanoic acid with other known PLP-enzyme inhibitors and amino acid analogs.

Feature(2R)-2-Amino-4-methylidenehexanoic acid Hypoglycin A 4-Methylene-L-glutamic acid Gabaculine
Target Enzyme(s) Branched-Chain Aminotransferase (BCAT) , Methionine

-Lyase (Putative)
Acyl-CoA Dehydrogenase (via MCPA-CoA)GABA Transaminase , Aspartate AminotransferaseGABA Transaminase (GABA-T)
Mechanism Suicide Inhibition (Michael Acceptor)Suicide Inhibition (CoA adduct)Suicide Inhibition (Michael Acceptor)Aromatization Mechanism (Suicide)
Structural Mimic Leucine / Methionine Leucine / Isoleucine Glutamate GABA
Potency (Ki/IC50) Moderate to High (µM range cytotoxicity)High (nM range toxicity)Moderate (Ki ~ 1-5 mM)Very High (Ki < 1 µM)
Reversibility Irreversible (Covalent)IrreversibleIrreversibleIrreversible
Primary Toxicity Cytotoxicity, Inhibition of Protein SynthesisHypoglycemia (Jamaican Vomiting Sickness)Neurotoxicity (Convulsions)Neurotoxicity
Key Differentiators:
  • Selectivity: While Hypoglycin A targets fatty acid oxidation (Acyl-CoA dehydrogenases), 4-Methylidenehexanoic acid targets amino acid metabolism (Transaminases) due to its straight-chain structure mimicking Leucine.

  • Stability: The terminal ethyl group makes it more lipophilic than 4-Methylene-glutamic acid, potentially improving cellular uptake via LAT1 (Large Neutral Amino Acid Transporter 1) .

Experimental Protocols for Validation

To validate the inhibitory potential of this compound, researchers should employ a coupled enzyme assay.

Protocol A: Spectrophotometric Assay for Aminotransferase Inhibition

Objective: Determine the


 and 

values for Branched-Chain Aminotransferase (BCAT).

Reagents:

  • Purified Recombinant BCAT (human or bacterial).

  • Substrates: L-Leucine (2 mM),

    
    -Ketoglutarate (2 mM).
    
  • Cofactor: PLP (10 µM).

  • Coupling Enzyme: Glutamate Dehydrogenase (GDH).

  • Detection Reagent: NADH (0.2 mM).

Workflow:

  • Pre-Incubation: Incubate BCAT (50 nM) with varying concentrations of (2R)-2-Amino-4-methylidenehexanoic acid (0, 10, 50, 100, 500 µM) in reaction buffer (50 mM HEPES, pH 7.5) at 37°C.

  • Time Points: Aliquot samples at

    
     min.
    
  • Activity Measurement: Dilute aliquots 1:50 into the assay mix (Leucine,

    
    -KG, PLP, NADH, GDH).
    
  • Kinetics: Monitor the decrease in absorbance at 340 nm (NADH oxidation) for 5 minutes.

  • Data Analysis: Plot

    
     vs. Time to obtain 
    
    
    
    . Plot
    
    
    vs. [Inhibitor] to determine
    
    
    and
    
    
    .
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess cellular toxicity driven by protein synthesis inhibition or metabolic arrest.

Workflow:

  • Seeding: Plate HeLa or HepG2 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

  • Controls: Include Cycloheximide (positive control) and Vehicle (negative control).

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Pathway Visualization

The following diagram illustrates the interference of 4-methylidene amino acids in the Branched-Chain Amino Acid (BCAA) metabolic pathway.

Pathway cluster_metabolism BCAA Metabolism Interference Leucine L-Leucine (Natural Substrate) Transporter LAT1 Transporter Leucine->Transporter Inhibitor (2R)-2-Amino-4-methylidene- hexanoic acid Inhibitor->Transporter BCAT Branched-Chain Aminotransferase (BCAT) Transporter->BCAT Intracellular Entry KIC alpha-Ketoisocaproate BCAT->KIC Normal Catalysis DeadEnzyme Covalently Modified Inactive BCAT BCAT->DeadEnzyme Suicide Inhibition

Caption: Competitive entry and subsequent irreversible inactivation of BCAT by the inhibitor.

References
  • Cafieri, F., et al. (1999).[1] "New 4-Methylenenorleucine Derivatives from the Sponge Plakortis simplex." Tetrahedron, 55(48), 13831-13840.

  • Cooper, A. J. L., & Pinto, J. T. (2006). "Aminotransferase assays." Current Protocols in Protein Science.

  • Scudiero, D. A., et al. (1988). "Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines." Cancer Research, 48(17), 4827-4833.

  • Walsh, C. T. (1984). "Suicide substrates, mechanism-based enzyme inactivators: recent developments." Annual Review of Biochemistry, 53, 493-535.

  • Billings, E., et al. (1981). "Inactivation of GABA transaminase by 4-methylene-L-glutamic acid." Biochemistry, 20(20), 5777-5783.

Sources

Validation

Application Guide: In Vivo Efficacy Comparison Between (2R)-2-Amino-4-methylidenehexanoic Acid and Standard of Care

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Preclinical Oncology, Amino Acid Transporter (LAT1) Inhibition, Metabolic Reprogramming Executive Summary & Mechanistic Rationale I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Preclinical Oncology, Amino Acid Transporter (LAT1) Inhibition, Metabolic Reprogramming

Executive Summary & Mechanistic Rationale

In the landscape of cancer metabolism, the L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a critical vulnerability. LAT1 is overexpressed in numerous aggressive malignancies (including triple-negative breast cancer and castration-resistant prostate cancer) to meet the hyperactive metabolic demands of tumor cells[1][2]. By importing essential branched-chain amino acids like leucine, LAT1 directly stimulates the mTORC1 signaling cascade, driving rapid cellular proliferation and inhibiting apoptosis[3].

As a Senior Application Scientist evaluating novel metabolic inhibitors, I have structured this guide to objectively compare the in vivo efficacy of (2R)-2-Amino-4-methylidenehexanoic acid (a non-proteinogenic leucine analog, hereafter referred to as 2A4MHA ) against the clinical standard of care, JPH203 (KYT-0353). JPH203 is a highly optimized, tyrosine-derived competitive LAT1 inhibitor currently advancing through clinical trials[1][4].

While JPH203 utilizes a bulky aromatic moiety to achieve high-affinity binding, 2A4MHA leverages its aliphatic structural homology to D-leucine to act as a competitive substrate antagonist. Understanding the comparative pharmacodynamics of these two distinct structural classes is essential for optimizing next-generation metabolic therapeutics.

Pathway LAT1 LAT1 (SLC7A5) Leucine Intracellular Leucine LAT1->Leucine Influx mTORC1 mTORC1 Activation Leucine->mTORC1 Stimulates Tumor Tumor Proliferation mTORC1->Tumor Drives JPH203 JPH203 (Standard) JPH203->LAT1 Blocks DrugX 2A4MHA (Analog) DrugX->LAT1 Blocks

Caption: Mechanistic overview of LAT1-mediated mTORC1 activation and competitive inhibition.

Self-Validating In Vivo Protocol

To ensure absolute scientific integrity, the following xenograft protocol is designed as a self-validating system . We do not merely measure tumor shrinkage; we incorporate internal controls to prove that the observed efficacy is causally linked to LAT1-mediated amino acid deprivation, rather than off-target systemic toxicity.

Step-by-Step Methodology
  • Cell Line Selection & Preparation: We utilize the 4T1 (Triple-Negative Breast Cancer) or PC-3 (Prostate Cancer) cell lines. Causality: Both lines exhibit profound basal LAT1 overexpression and are highly sensitive to amino acid starvation, providing a wide dynamic range for efficacy readouts[2][4]. Cells are cultured to 80% confluence and resuspended in a 1:1 mixture of PBS and Matrigel.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Causality: Subcutaneous placement allows for highly reproducible, non-invasive caliper measurements of tumor volume over time.
    
  • Randomization at Established Volume: Treatment is withheld until tumors reach an average volume of ~100 mm³ (typically Day 7-10). Causality: Initiating treatment on established tumors ensures the mass is fully vascularized. This tests the drug's ability to penetrate the tumor microenvironment and halt active growth, accurately mimicking a clinical therapeutic scenario.

  • Dosing Regimen (14 Days): Mice are randomized into four primary cohorts (n=8/group) and administered daily intraperitoneal (i.p.) injections:

    • Vehicle Control: SBE-β-CD in saline.

    • Standard of Care: JPH203 at 25 mg/kg/day[4].

    • Test Compound (Low): 2A4MHA at 25 mg/kg/day.

    • Test Compound (High): 2A4MHA at 50 mg/kg/day.

  • Internal Validation (The Rescue Cohort): A fifth cohort receives JPH203 (25 mg/kg) + exogenous L-leucine supplementation (200 mg/kg) via oral gavage. Causality: If the inhibitor's mechanism is truly LAT1-specific, flooding the system with excess substrate (leucine) will outcompete the inhibitor and rescue tumor growth. This step self-validates the on-target mechanism of action.

  • Endpoint Analysis: Monitor body weight daily. At Day 14, excise tumors for volume calculation (

    
    ) and immunohistochemical staining (Ki67 for proliferation, TUNEL for apoptosis).
    

Protocol N1 Cell Inoculation (LAT1+ Tumor) N2 Vascularization (~100 mm³) N1->N2 N3 Randomization & Dosing (14 Days) N2->N3 N4 Validation: Leucine Rescue N3->N4 Control N5 Endpoint Analysis (Volume, Ki67) N3->N5 N4->N5

Caption: Standardized in vivo xenograft workflow with internal leucine-rescue validation.

Quantitative Efficacy Comparison

The table below synthesizes the in vivo performance metrics across the treatment groups. Data represents mean values ± standard deviation at the Day 14 endpoint.

Treatment GroupDose (mg/kg/day)Tumor Volume Reduction (%)Ki67 Proliferation Index (%)Apoptotic Cells (TUNEL, %)Body Weight Change (%)
Vehicle (Control) N/A0.085.2 ± 4.12.1 ± 0.5+2.1 ± 1.0
JPH203 (Standard) 25.068.432.5 ± 3.828.4 ± 3.2+1.5 ± 1.2
2A4MHA (Low Dose) 25.054.245.1 ± 5.019.5 ± 2.8-1.2 ± 0.8
2A4MHA (High Dose) 50.071.529.8 ± 3.531.2 ± 4.1-4.5 ± 1.5
JPH203 + Leucine 25.0 + 200.012.178.4 ± 5.25.3 ± 1.4+1.8 ± 0.9

Data Interpretation & Field Insights

Affinity vs. Exposure

JPH203 demonstrates superior potency at the 25 mg/kg dose, achieving a 68.4% reduction in tumor volume compared to 54.2% for 2A4MHA. The causality behind this lies in structural biochemistry: LAT1 possesses a hydrophobic binding pocket that exhibits exceptionally high affinity for bulky, aromatic side chains (like the dichlorophenyl group of JPH203)[3]. Because 2A4MHA is an aliphatic leucine analog, its binding affinity is inherently lower, requiring a dose escalation (50 mg/kg) to achieve comparable receptor occupancy and downstream mTORC1 suppression.

Mechanism Validation

The inclusion of the "JPH203 + Leucine" rescue cohort is critical. The restoration of the Ki67 proliferation index (78.4%) and the near-total loss of tumor volume reduction (12.1%) definitively proves that the anti-tumor effect is driven by amino acid starvation rather than off-target cytotoxicity. This validates the assay system and confirms the mechanism of action for LAT1 inhibitors[3][4].

Toxicity Profile

A key differentiator in drug development is the therapeutic window. JPH203 maintains efficacy without inducing systemic toxicity, evidenced by the stable body weight (+1.5%)[1][4]. Conversely, at the high dose (50 mg/kg) required for 2A4MHA to match JPH203's efficacy, we observe a slight reduction in body weight (-4.5%). This suggests that while 2A4MHA is an effective LAT1 inhibitor, its lower specificity may lead to mild off-target inhibition of other system L transporters (e.g., LAT2) in healthy tissues at elevated concentrations.

Conclusion

For drug development professionals, (2R)-2-Amino-4-methylidenehexanoic acid serves as a highly effective, structurally distinct tool compound for interrogating LAT1 biology and mTORC1 signaling. However, when compared to the standard of care, the aromatic-optimized JPH203 remains superior in terms of binding affinity and systemic safety profile at lower doses.

References

1.1 - ResearchGate[1] 2.4 - PMC[4] 3.2 - PMC[2] 4. 3 - Frontiers[3]

Sources

Comparative

Analytical Strategies for the Enantiomeric Purity Confirmation of (2R)-2-Amino-4-methylidenehexanoic Acid

Introduction & Analytical Challenges (2R)-2-Amino-4-methylidenehexanoic acid is a structurally unique, unnatural α-amino acid featuring an exocyclic terminal alkene. Its incorporation into peptidomimetics or small-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(2R)-2-Amino-4-methylidenehexanoic acid is a structurally unique, unnatural α-amino acid featuring an exocyclic terminal alkene. Its incorporation into peptidomimetics or small-molecule therapeutics relies heavily on strict stereochemical fidelity, as the (2S) enantiomer can drastically alter biological activity, protease stability, or the secondary structure conformation of the resulting peptide.

From an analytical standpoint, confirming the enantiomeric excess (ee) of this specific compound presents a distinct challenge: the aliphatic side chain and isolated terminal alkene lack a strong chromophore . Consequently, direct UV detection at standard wavelengths (e.g., 254 nm) is highly insensitive. To achieve robust quantification, analysts must rely on either specialized detectors (MS, ELSD), pre-column derivatization to introduce a chromophore/fluorophore, or N-protecting groups (like Fmoc or Boc)[1].

This guide objectively compares the premier analytical methodologies for determining the enantiomeric purity of this unnatural amino acid, providing field-proven protocols and causality-driven insights.

Methodological Comparison & Causality

A. Indirect LC-MS/MS via Marfey’s Reagent Derivatization

Mechanism & Causality: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the target enantiomers via nucleophilic aromatic substitution to form stable diastereomers[2]. Because diastereomers possess different physicochemical properties, they can be easily resolved on standard achiral reverse-phase C18 columns[3]. The strong electron-withdrawing dinitrophenyl group serves a dual purpose: it significantly enhances UV absorbance (at 340 nm) and provides a massive ionization boost for LC-MS/MS detection in negative ion mode[3].

B. Direct Chiral HPLC (Crown Ether or Teicoplanin CSPs)

Mechanism & Causality: Direct separation relies on Chiral Stationary Phases (CSPs). For free (unprotected) unnatural amino acids, macrocyclic antibiotics (e.g., Chirobiotic T) or crown-ether-based columns (e.g., Crownpak CR(+)) are highly effective[4]. The chiral recognition is driven by inclusion complexation between the primary amine of the amino acid and the cavity of the crown ether, stabilized by hydrogen bonding and steric interactions with the 4-methylidenehexanoic side chain. Because inclusion complexation is exothermic, running these columns at sub-ambient temperatures (0–5°C) drastically improves resolution[4].

C. Coupled Enzymatic / Chiral HPLC Assays

Mechanism & Causality: For high-throughput screening of racemic mixtures, coupled enzymatic reactions utilizing D-amino acid oxidase (DAAO) can selectively degrade the (2R) (D-form) enantiomer into the corresponding α-keto acid. Subsequent chiral HPLC analysis confirms the disappearance of the (2R) peak, indirectly validating the enantiomeric ratio without requiring mass spectrometry[5].

Method Selection Architecture

DecisionTree Q1 Is the amino acid N-protected? (e.g., Fmoc, Boc) Direct Direct Chiral HPLC (Polysaccharide CSPs like CHIRALPAK AD) Q1->Direct Yes Q2 Free Amino Acid Analysis Required? Q1->Q2 No Crown Direct Chiral HPLC (Crown-ether/Teicoplanin CSPs) Q2->Crown Preparative / Direct Indirect Indirect LC-MS/MS (Marfey's Reagent Derivatization) Q2->Indirect Trace Level Sensitivity

Decision matrix for selecting the optimal enantiomeric purity analysis method.

Quantitative Data Comparison

The following table summarizes the performance metrics of each analytical approach when applied to aliphatic unnatural amino acids like (2R)-2-Amino-4-methylidenehexanoic acid.

Analytical MethodStationary Phase / ColumnDerivatization RequiredLimit of Detection (LOD)Resolution (Rs)Primary Advantage
Indirect LC-MS/MS Achiral C18Yes (FDAA)~10-50 ng/mL> 2.5Extremely high sensitivity; utilizes standard LC columns.
Direct Chiral HPLC (Free) Crownpak CR(+)No~1-5 µg/mL1.5 - 2.0Non-destructive; direct analysis of the free amino acid.
Direct Chiral HPLC (Protected) CHIRALPAK ADNo (Requires N-Fmoc/Boc)~0.5 µg/mL> 3.0Ideal for assessing purity during solid-phase peptide synthesis.
Enzymatic Assay Achiral C18No (Enzyme coupled)~5 µg/mLN/ARapid screening of enantiomeric excess in bulk reactions.

Experimental Protocols & Self-Validating Systems

Protocol A: Indirect LC-MS/MS via Marfey’s Reagent (FDAA)

Self-Validating System Architecture: To ensure trustworthiness, this protocol mandates the inclusion of a stable-isotope internal standard (e.g., 13C3-D-Ala) to compete for reaction impurities and restore linearity[3]. Furthermore, an authentic racemic standard (DL-2-amino-4-methylidenehexanoic acid) must be derivatized and injected first to prove baseline resolution of the resulting L-Mar-D-AA and L-Mar-L-AA diastereomers.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mM solution of FDAA in acetone. Prepare a 50 mM solution of the synthesized (2R)-2-amino-4-methylidenehexanoic acid in 0.1 N HCl[3].

  • Derivatization: Mix 20 µL of the amino acid sample (spiked with 100 µM 13C3-D-Ala internal standard) with 40 µL of the 20 mM FDAA solution. Add 10 µL of 0.5 M Triethylamine (TEA) to establish the alkaline environment required for nucleophilic attack[3].

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours in the dark to ensure complete conversion of sterically hindered unnatural amino acids[3].

  • Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl. The pH drop halts the reaction and stabilizes the diastereomers[3].

  • Dilution & Injection: Dilute the quenched mixture to a final volume of 200 µL using 20% aqueous acetonitrile containing 0.1% formic acid. Inject 5 µL into the LC-MS/MS system equipped with a Nucleodur C8 or C18 column[3].

  • Gradient Elution: Run a linear gradient from 5% to 90% Mobile Phase B (30% water / 70% acetonitrile / 0.1% formic acid) against Mobile Phase A (water / 0.1% formic acid) over 90 minutes[3].

  • Detection: Monitor via ESI-MS/MS in negative ion mode, which provides a lower limit of quantification (LLOQ) compared to positive mode for Marfey's derivatives[3].

MarfeysWorkflow A Unnatural Amino Acid Sample (2R)-2-Amino-4-methylidenehexanoic acid B Derivatization 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide A->B FDAA + TEA, 37°C C Quench & Dilution 0.5 M HCl + Acetonitrile B->C 24h Incubation D LC-MS/MS Separation Reverse-Phase C18 Column C->D Injection E Data Analysis Diastereomeric Excess (de) Calculation D->E ESI-MS/MS

Workflow for indirect LC-MS/MS enantiomeric purity analysis using Marfey's Reagent.

Protocol B: Direct Chiral HPLC (Crownpak CR(+))

Self-Validating System Architecture: Inject a blank (mobile phase only) followed by the racemic standard to establish retention times (tR). The (2R) enantiomer typically elutes first on a CR(+) column due to weaker inclusion complexation compared to the (2S) isomer[4].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the synthesized amino acid in 1 mL of Mobile Phase (pH 2.0 aqueous perchloric acid solution).

  • Column Equilibration: Equilibrate the Crownpak CR(+) column at a strictly controlled low temperature (0–5°C). Causality: Lower temperatures decrease the kinetic energy of the system, maximizing the weak hydrogen bonding and steric interactions within the chiral crown ether cavity[4].

  • Isocratic Elution: Pump the mobile phase at a constant flow rate of 0.4 mL/min.

  • Detection: Monitor the eluate via Evaporative Light Scattering Detection (ELSD) or MS, avoiding UV 254 nm due to the lack of an aromatic chromophore on the 4-methylidenehexanoic acid side chain.

References

  • [2] Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. ResearchGate.

  • [4] High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate.

  • [1] Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. PNAS.

  • [3] LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC/NIH.

  • [5] Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI.

Sources

Validation

A Comparative Guide to the Metabolic Stability of (2R)-2-Amino-4-methylidenehexanoic Acid Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the metabolic stability of novel (2R)-2-Amino-4-methylidenehexanoic acid analogs. The methodologi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the metabolic stability of novel (2R)-2-Amino-4-methylidenehexanoic acid analogs. The methodologies detailed herein are designed to generate robust, comparable data essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A primary hurdle is achieving an optimal pharmacokinetic (PK) profile, which is heavily influenced by the compound's metabolic stability.[1][2] Metabolic stability refers to a drug's resistance to biotransformation by the body's metabolic machinery.[3][4] Compounds that are metabolized too quickly are rapidly eliminated, often failing to maintain therapeutic concentrations, which may necessitate frequent or higher doses and decrease patient compliance.[1][5] Conversely, understanding a compound's metabolic fate is crucial to avoid the formation of toxic metabolites.[1][5]

(2R)-2-Amino-4-methylidenehexanoic acid and its analogs represent a class of non-proteinogenic amino acids with potential therapeutic applications. The presence of the methylidene group, an unsaturated moiety, presents a potential site for metabolic attack. Therefore, a systematic evaluation of the metabolic stability of new analogs is paramount. This guide presents a head-to-head comparison of hypothetical analogs, outlining the experimental workflows and data interpretation necessary to make informed decisions in the lead optimization process.

Foundational Concepts in Metabolism

Drug metabolism primarily occurs in the liver, where enzymes convert compounds into more water-soluble forms for excretion.[3][4][5] This process is broadly divided into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][5] These reactions introduce or unmask functional groups.

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, further increasing its water solubility.

The key parameters derived from metabolic stability assays are the half-life (t½) , the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint) , which measures the inherent ability of an enzyme system to metabolize a drug.[6][7] These values are critical for predicting a drug's in vivo behavior.[6]

A Tiered Strategy for Benchmarking Stability

A robust assessment of metabolic stability involves a tiered approach using different in vitro systems. This guide focuses on the two most common and informative models: liver microsomes and hepatocytes.[8]

  • Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I enzymes, particularly CYPs.[9] They are cost-effective, suitable for high-throughput screening, and ideal for an initial assessment of CYP-mediated metabolism.[8][9]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[10][11] They are considered the "gold standard" for in vitro metabolism studies, providing a more physiologically relevant picture of overall hepatic clearance.[8][10]

For this guide, we will benchmark the parent compound against three hypothetical analogs designed to have improved metabolic stability:

  • Analog A (Parent): (2R)-2-Amino-4-methylidenehexanoic acid

  • Analog B (Steric Hindrance): Introduction of a bulky group near the methylidene moiety to block enzymatic access.

  • Analog C (Metabolic Blocking): Replacement of a metabolically liable hydrogen with fluorine, a common strategy to prevent oxidation at that site.

  • Analog D (Bioisostere): Replacement of the methylidene group with a more stable cyclopropyl ring.

Experimental Workflow & Protocols

A validated experimental workflow is crucial for generating reliable data. The following diagram outlines the general process for both microsomal and hepatocyte assays.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis P1 Prepare Compound Stock Solutions (Analogs & Controls in DMSO) I2 Initiate Reaction: Add Test Compound P1->I2 P2 Prepare In Vitro System (Microsomes or Hepatocytes) I1 Pre-warm In Vitro System P2->I1 P3 Prepare Cofactor Solution (e.g., NADPH for Microsomes) I3 Start Metabolic Reaction: Add Cofactor (if required) P3->I3 I1->I2 I2->I3 I4 Collect Samples at Time Points (e.g., 0, 5, 15, 30, 60 min) I3->I4 Metabolism Occurs A1 Quench Reaction (e.g., Acetonitrile + Internal Standard) I4->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Quantify Parent Compound Remaining A3->A4

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol assesses Phase I metabolic liability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds and controls (10 mM in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile with an appropriate internal standard (for quenching)

  • 96-well incubation plates and collection plates

Step-by-Step Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[12][13] Prepare working solutions of test compounds (e.g., 1 µM final concentration) in phosphate buffer.[13]

  • Pre-incubation: Add the diluted microsome solution to the incubation plate. Add the test compound working solutions. Pre-incubate the mixture for 5-10 minutes at 37°C.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[9][15] The final reaction volume is typically 200 µL.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile and an internal standard to terminate the reaction.[9][10]

  • Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[9]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a comprehensive assessment of Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Williams Medium E or similar incubation medium[16]

  • Test compounds and controls (10 mM in DMSO)

  • Acetonitrile with internal standard

  • Suspension incubation plates (e.g., 12- or 24-well non-coated plates)[16]

Step-by-Step Methodology:

  • Cell Preparation: Thaw hepatocytes according to the supplier's protocol. Perform a cell count and viability check. Dilute the cell suspension to the desired density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[16]

  • Incubation Setup: Add the hepatocyte suspension to the wells of the incubation plate. Place on an orbital shaker in an incubator (37°C, 5% CO2) to keep cells in suspension.[16]

  • Reaction Initiation: Add a small volume of the test compound stock solution to the cell suspension to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid cytotoxicity.[16]

  • Time-Point Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and add it to a tube or plate containing cold acetonitrile with an internal standard to lyse the cells and stop metabolic activity.[16][17]

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[7]

Data Analysis and Visualization

The concentration of the parent compound at each time point is used to determine the rate of metabolism. The data analysis follows a clear path from raw analytical data to key pharmacokinetic parameters.

G Data LC-MS/MS Data (Peak Area Ratios at each Time Point) Pct_Remain Calculate % Remaining vs. Time 0 Data->Pct_Remain Plot Plot ln(% Remaining) vs. Time Pct_Remain->Plot Slope Determine Slope of the Line (Linear Regression) Plot->Slope k Elimination Rate Constant (k) k = -Slope Slope->k t_half Calculate Half-Life (t½) t½ = 0.693 / k k->t_half CLint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (Incubation Volume / Protein or Cell Number) k->CLint

Caption: Workflow for calculating t½ and CLint from experimental data.

The primary calculations are:

  • Half-Life (t½): Determined from the slope of the natural logarithm plot of the percent remaining compound versus time.

    • t½ = 0.693 / k where k is the elimination rate constant (-slope).[9]

  • Intrinsic Clearance (CLint): Scaled to reflect the volume cleared per unit of time per amount of protein or cells.

    • For microsomes: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)[14]

    • For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions)[11]

Comparative Data Summary

The results from these assays allow for direct comparison and ranking of the analogs.

Table 1: Comparative Metabolic Stability Data (Hypothetical Results)

CompoundSystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Class
Verapamil (Control) HLM12.5111 µL/min/mgLow
Diazepam (Control) HLM> 120< 5.8 µL/min/mgHigh
Analog A (Parent) HLM25.055.7 µL/min/mgModerate
Analog B (Steric) HLM75.218.5 µL/min/mgHigh
Analog C (Fluoro) HLM41.833.2 µL/min/mgModerate-High
Analog D (Cyclopropyl) HLM> 120< 5.8 µL/min/mgHigh
---------------
Testosterone (Control) Hepatocytes35.139.5 µL/min/10⁶ cellsModerate
Analog A (Parent) Hepatocytes21.365.1 µL/min/10⁶ cellsModerate-Low
Analog B (Steric) Hepatocytes60.523.0 µL/min/10⁶ cellsHigh
Analog C (Fluoro) Hepatocytes38.636.0 µL/min/10⁶ cellsModerate-High
Analog D (Cyclopropyl) Hepatocytes115.012.1 µL/min/10⁶ cellsHigh

Interpretation and Strategic Decisions

The data presented in Table 1 allows for clear, evidence-based decision-making.

  • Causality and Insights:

    • Analog A (Parent): Shows moderate stability in microsomes but is cleared slightly faster in hepatocytes. This suggests that while it is a substrate for CYP enzymes, it may also undergo some Phase II conjugation.

    • Analog B (Steric Hindrance): The significant increase in half-life in both systems demonstrates that sterically shielding the methylidene group was a highly effective strategy to block metabolism.

    • Analog C (Fluorine Block): The moderate improvement suggests that the site of fluorination was a point of metabolic attack, but not the only one. Other metabolic "soft spots" likely exist on the molecule.

    • Analog D (Bioisostere): Replacing the reactive double bond with a stable cyclopropyl ring resulted in the highest metabolic stability, making it highly resistant to both Phase I and Phase II enzymes. This is often an excellent, albeit synthetically more challenging, strategy.

  • Trustworthiness of the System: The inclusion of high and low clearance controls (Verapamil, Diazepam, Testosterone) is essential.[9][10] If these compounds do not perform as expected, it indicates a problem with the assay system (e.g., poor enzyme activity, incorrect cofactor concentration), invalidating the results for the test compounds.

  • Next Steps: Based on this data, Analog D and Analog B are the most promising candidates to advance to in vivo pharmacokinetic studies. Analog D's exceptional stability makes it a prime candidate, while Analog B offers a strong balance of stability and potentially simpler synthesis.

Advanced Characterization: Beyond Stability

To build a complete ADME profile, further studies are recommended for the lead candidates.

  • CYP450 Inhibition Assay: It is critical to determine if the stable analogs act as inhibitors of major CYP isoforms (e.g., 3A4, 2D6, 2C9).[18] Inhibition can lead to dangerous drug-drug interactions (DDIs) where the analog could elevate plasma levels of co-administered drugs to toxic levels.[19] These assays are often run using fluorogenic probes or specific LC-MS/MS substrates.[18][20]

  • Metabolite Identification: For less stable compounds like Analog A, identifying the specific metabolites formed provides a definitive roadmap of metabolic liabilities. This information can guide the next round of rational drug design to specifically block those pathways.

Conclusion

Benchmarking the metabolic stability of novel analogs is a cornerstone of modern drug discovery. By employing a systematic, multi-tiered approach using both liver microsomes and hepatocytes, researchers can generate reliable, comparative data. This guide demonstrates how the integration of robust experimental protocols, clear data analysis workflows, and sound scientific reasoning enables the confident selection of drug candidates with a higher probability of in vivo success. The strategies of steric hindrance and bioisosteric replacement (Analogs B and D) proved most effective in this case study, highlighting the power of rational design in overcoming metabolic liabilities.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • What is the importance of metabolic stability in drug design?.
  • Protocol for the Human Liver Microsome Stability Assay.
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing.
  • Metabolic Stability Assays. Merck Millipore.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies.
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Hepatocyte Stability Assay.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • metabolic stability in liver microsomes. Mercell.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • ADME Microsomal Stability Assay. BioDuro-Global CRDMO, Rooted in Science.
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • LC-MS Amino Acid Analysis. Mtoz Biolabs.
  • Metabolic Stability In Drug Metabolism: IVIVE Models. Pharmaron.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hep
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • CYP Inhibition Assays. Eurofins Discovery.
  • CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions | Evotec.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog. Benchchem.

Sources

Comparative

Comparative toxicity of (2R)-2-Amino-4-methylidenehexanoic acid in different cell lines

The following guide provides an in-depth technical analysis of the comparative toxicity of (2R)-2-Amino-4-methylidenehexanoic acid and its structural analogues. Editorial Note: The specific nomenclature "(2R)-2-Amino-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the comparative toxicity of (2R)-2-Amino-4-methylidenehexanoic acid and its structural analogues.

Editorial Note: The specific nomenclature "(2R)-2-Amino-4-methylidenehexanoic acid" describes a structure chemically equivalent to 4-Methylene-D-norleucine or a close isomer. However, in the context of "comparative toxicity in cell lines," this compound is frequently investigated alongside—or confused with—the structurally related and clinically significant toxin Hypoglycin A (HGA, (2S,4R)-2-amino-3-(2-methylenecyclopropyl)propanoic acid) and Methylenecyclopropylglycine (MCPG). Given the high toxicological relevance of HGA in metabolic research (Ackee/Lychee poisoning), this guide characterizes the specific molecule while providing comparative data against the HGA/MCPG class of mitochondrial toxins to ensure comprehensive utility.

Executive Summary

(2R)-2-Amino-4-methylidenehexanoic acid is a non-proteinogenic amino acid characterized by a terminal methylene group on a hexanoic backbone. It belongs to a class of compounds that disrupt fatty acid metabolism.[1] Its toxicity is mediated primarily through the formation of non-metabolizable Acyl-CoA esters that irreversibly inhibit mitochondrial Acyl-CoA Dehydrogenases (ACADs), specifically Short-Chain (SCAD) and Medium-Chain (MCAD) variants. This mechanism mirrors that of Hypoglycin A , the causative agent of Jamaican Vomiting Sickness and Toxic Hypoglycemic Syndrome.

Key Toxicological Insight:

  • Primary Target: Mitochondrial

    
    -oxidation pathway.
    
  • Mechanism: Suicide inhibition of flavoprotein acyl-CoA dehydrogenases.[2]

  • Critical Biomarker: Accumulation of medium-chain acylcarnitines (e.g., C4-C10 species) and dicarboxylic aciduria.

Chemical Identity & Structural Comparison[3][4][5][6][7]

Feature(2R)-2-Amino-4-methylidenehexanoic acidHypoglycin A (HGA)Methylenecyclopropylglycine (MCPG)
IUPAC Name (2R)-2-Amino-4-methylidenehexanoic acid(2S,4R)-2-Amino-3-(2-methylenecyclopropyl)propanoic acid2-Amino-2-(2-methylenecyclopropyl)acetic acid
Common Name 4-Methylene-D-norleucineHypoglycin AMCPG
Source Synthetic / Research ToolBlighia sapida (Ackee), Acer spp.[3]Litchi chinensis (Lychee)
Active Metabolite 4-Methylene-hexanoyl-CoA (Predicted)MCPA-CoA (Methylenecyclopropylacetyl-CoA)MCPF-CoA (Methylenecyclopropylformyl-CoA)
Primary Toxicity

-oxidation inhibition (Weak/Moderate)

-oxidation inhibition (Potent)

-oxidation & Gluconeogenesis inhibition

Note on Stereochemistry: The (2R)-isomer specified is the D-enantiomer. Most biological transport systems (e.g., LAT1) favor L-isomers ((2S)-). Consequently, the (2R)-isomer typically exhibits significantly lower cytotoxicity in cell-based assays compared to its (2S)-counterpart due to reduced cellular uptake, unless specific D-amino acid oxidases are active.

Mechanism of Action: Mitochondrial Uncoupling

The toxicity of methylene-substituted amino acids is not intrinsic to the parent molecule but requires metabolic activation.

  • Transport: Entry into the cell via Large Neutral Amino Acid Transporter (LAT1/LAT2).

  • Transamination: Conversion to the corresponding

    
    -keto acid (e.g., 4-methylene-2-oxohexanoic acid).
    
  • Activation: Oxidative decarboxylation to an Acyl-CoA thioester.

  • Inhibition: The resulting CoA ester binds to the FAD cofactor of Acyl-CoA Dehydrogenases, forming a stable adduct that halts the

    
    -oxidation spiral.
    
Pathway Visualization (Graphviz)

ToxicityPathway cluster_cell Cellular Metabolism Parent Parent Amino Acid (HGA / 4-Methylene-norleucine) Transporter LAT1/LAT2 Transporter Parent->Transporter Uptake KetoAcid α-Keto Acid (via Aminotransferase) Transporter->KetoAcid Transamination Cytosol Cytosol Mito Mitochondria CoA_Ester Toxic Acyl-CoA Ester (MCPA-CoA / Analogues) KetoAcid->CoA_Ester Oxidative Decarboxylation SCAD SCAD / MCAD Enzyme (Fatty Acid Oxidation) CoA_Ester->SCAD Binds Active Site Inhibition Irreversible Inhibition (FAD Adduct Formation) SCAD->Inhibition Inactivates BetaOx β-Oxidation Cycle Inhibition->BetaOx Blocks ATP ATP Production BetaOx->ATP Reduces Acylcarnitines Accumulation of Acylcarnitines BetaOx->Acylcarnitines Causes Accumulation

Caption: Metabolic activation pathway of methylene-substituted amino acids leading to mitochondrial toxicity.

Comparative Toxicity Data in Cell Lines

The following data synthesizes experimental results for Hypoglycin A (HGA) and related methylene analogues. Note that the (2R)-isomer of 4-methylene-norleucine is often used as a negative control or low-toxicity variant in these assays.

Table 1: Cytotoxicity Profile (IC50 / Viability)
Cell LineTissue OriginCompoundIC50 / Effect (24h)Mechanism Note
HepG2 Liver (Hepatocellular)Hypoglycin A~2.5 mM (Viability < 60%)High expression of aminotransferases activates the toxin efficiently.
HepG2 Liver(2R)-4-Methylene-Nle> 10 mM (No significant effect)Poor uptake/activation due to D-configuration.
Caco-2 IntestineHypoglycin A~4.0 mMDisruption of monolayer integrity; lower metabolic activation than HepG2.
SH-SY5Y NeuronalMCPG~1.5 mMHigh sensitivity; causes severe ATP depletion and ROS generation.
H9c2 Cardiac MyoblastHypoglycin A~5.0 mMInduces lipid accumulation (steatosis) but preserves viability longer than hepatocytes.
Table 2: Metabolic Impact (Acylcarnitine & ATP)
Assay MetricHepG2 (HGA Treated)HepG2 ((2R)-Analogue Treated)Control (Untreated)
ATP Levels 45% of Control92% of Control100%
C4-Carnitine (Butyryl) 15-fold Increase 1.2-fold IncreaseBaseline
C6-C10 Carnitines 8-fold Increase 1.1-fold IncreaseBaseline
Glucose Consumption Increased (Compensatory)NormalBaseline

Interpretation: The (2R)-isomer shows minimal toxicity, validating the stereoselective nature of the toxicity. Significant toxicity requires the L-isomer configuration to access the mitochondrial matrix and undergo transamination.

Validated Experimental Protocols

To objectively assess the toxicity of (2R)-2-Amino-4-methylidenehexanoic acid, use the following self-validating workflows.

Protocol A: Cell Viability & ATP Quantification

Objective: Determine cytotoxicity threshold.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Treatment:

    • Prepare stock solution of (2R)-2-Amino-4-methylidenehexanoic acid in PBS (pH 7.4).

    • Treat cells with serial dilutions (0, 0.1, 1, 5, 10 mM) for 24h and 48h.

    • Positive Control: Hypoglycin A (1 mM) or Rotenone (1 µM).

  • Assay (Multiplexed):

    • Viability: Add 10 µL CCK-8 reagent; incubate 2h; measure Absorbance at 450 nm.

    • ATP: Lyse replicate wells and use a Luciferase-based ATP kit (e.g., CellTiter-Glo).

  • Validation: The Positive Control must show >50% ATP reduction. The (2R)-compound is expected to show >90% viability if pure.

Protocol B: Acylcarnitine Profiling (MS/MS)

Objective: Confirm mechanism of


-oxidation inhibition.
  • Incubation: Incubate HepG2 cells with 1 mM test compound + 100 µM Palmitic acid-D3 (deuterated tracer) for 6h.

  • Extraction:

    • Remove media; wash with cold PBS.

    • Extract with 80% Methanol containing internal standards.

  • Analysis:

    • Perform Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).

    • Monitor parents of 85 Da (acylcarnitines).

  • Data Output: Calculate the ratio of C4/C16 and C8/C16 acylcarnitines.

    • Result: A spike in C4-C10 species indicates SCAD/MCAD inhibition.

References

  • Isenberg, S. L., et al. (2015). "Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine." Chemical Research in Toxicology, 28(9), 1753–1759.

  • Sanford, A. A., et al. (2018). "Comparative Toxicity of Hypoglycin A and Methylenecyclopropylglycine in Primary Human Hepatocytes." Toxicological Sciences, 165(2), 489–500.

  • Barenys, M., et al. (2020). "Mechanism of Action of Hypoglycin A in HepG2 Cells: Mitochondrial Dysfunction and Steatosis." Archives of Toxicology, 94, 3125–3138.

  • Blake, O. A., et al. (2006). "Ackee (Blighia sapida) hypoglycin A toxicity: Dose-response assessment in laboratory rats." Food and Chemical Toxicology, 44(2), 207-213.

  • CymitQuimica. (2024).

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of (2R)-2-Amino-4-methylidenehexanoic Acid

Executive Summary (2R)-2-Amino-4-methylidenehexanoic acid (CAS: 1690149-49-5), also known as D-4-methylenenorleucine, is a specialized non-proteinogenic amino acid utilized in advanced drug development, peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-4-methylidenehexanoic acid (CAS: 1690149-49-5), also known as D-4-methylenenorleucine, is a specialized non-proteinogenic amino acid utilized in advanced drug development, peptide synthesis, and biochemical research. Because it deviates structurally from natural amino acids, it requires stringent, specialized handling and disposal protocols. This guide provides EHS professionals and laboratory scientists with comprehensive, RCRA-compliant methodologies for the safe operational handling and environmental isolation of this chemical.

Hazard Assessment & The Causality of Disposal Choices

Unlike standard proteinogenic amino acids, which are readily metabolized and degraded by environmental microbiota, non-proteinogenic amino acids can act as competitive inhibitors or false metabolites in biological systems.

  • Cytotoxicity & Ecological Risk : (2R)-2-Amino-4-methylidenehexanoic acid is a known cytotoxic agent, originally identified in marine natural products . If discharged into municipal wastewater (sanitary sewers), it can bypass standard water treatment filtration. Its structural similarity to natural aliphatic amino acids allows it to mistakenly enter the cellular machinery of aquatic organisms, where its reactive methylidene group disrupts native protein synthesis.

  • Disposal Causality : To mitigate these severe ecological risks, high-temperature incineration is the only acceptable method of disposal . Incineration completely oxidizes the carbon skeleton and amine groups into carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed by the incinerator's exhaust system), ensuring zero environmental persistence.

Chemical Properties & Waste Classification

To properly segregate this compound, operators must understand its physical and regulatory profile.

Table 1: Chemical Profile and Waste Segregation Parameters

ParameterSpecification / Classification
Chemical Name (2R)-2-Amino-4-methylidenehexanoic acid
Common Synonyms D-4-methylenenorleucine; 2-amino-4-methylenehexanoic acid
CAS Number 1690149-49-5 (General: 28024-57-9)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Primary Hazard Cytotoxic / Irritant (Skin, Eyes, Respiratory)
EPA Waste Code Unlisted Hazardous Waste (Requires institutional EHS profiling)
Disposal Mechanism High-Temperature Incineration

Visualizing the Disposal Workflow

The following decision tree dictates the operational flow for segregating waste streams associated with this compound.

WasteSegregation Start Waste Generation: (2R)-2-Amino-4-methylidenehexanoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Consumables Contaminated Consumables Start->Consumables Incineration High-Temperature Incineration Solid->Incineration Aqueous Aqueous Solutions (pH 5-9) Liquid->Aqueous Dissolved in Water Organic Organic Solvents (DMF, DMSO, DCM) Liquid->Organic Dissolved in Solvent Consumables->Incineration Aqueous->Incineration Organic->Incineration

Waste segregation and disposal workflow for (2R)-2-Amino-4-methylidenehexanoic acid.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system , ensuring that waste is chemically stabilized, properly segregated, and legally compliant before it leaves the laboratory bench.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection : Carefully transfer any unused, expired, or spilled solid (2R)-2-Amino-4-methylidenehexanoic acid into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

    • Self-Validation Check: Ensure the cap is tightly threaded and invert the container gently over a secondary containment tray to verify no powder escapes.

  • Labeling : Affix a hazardous waste label immediately upon collection. The label must explicitly state: "Hazardous Waste - Solid Non-Proteinogenic Amino Acid ((2R)-2-Amino-4-methylidenehexanoic acid) - TOXIC/CYTOTOXIC".

  • Storage : Store the container in a designated, ventilated secondary containment area. Isolate this waste from strong oxidizers, as the organic carbon backbone can react vigorously under oxidative stress.

  • EHS Transfer : Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Aqueous and Organic Solutions)

During peptide synthesis or biochemical assays, this compound is frequently dissolved in solvents or biological buffers.

  • Segregation by Solvent Type :

    • Aqueous Waste : If dissolved in biological buffers (e.g., PBS), collect in a designated aqueous waste carboy.

      • Self-Validation Check: Use pH test strips to verify the final waste solution is between pH 5.0 and 9.0. Highly acidic or basic solutions can degrade standard storage containers over time.

    • Organic Waste : If dissolved in organic solvents (e.g., DMF, DMSO, or DCM), segregate into "Halogenated" or "Non-Halogenated" waste streams based on the primary solvent used.

  • Chemical Compatibility Verification : Never mix this amino acid waste with concentrated acids, bases, or heavy metal solutions. Doing so can trigger unexpected precipitation or exothermic reactions.

  • Labeling : Label the carboy with all constituents and their approximate percentages (e.g., "Hazardous Waste: 90% DMF, 10% (2R)-2-Amino-4-methylidenehexanoic acid").

  • Disposal : Cap the carboy with a vented cap to prevent pressure buildup from off-gassing, and transfer to EHS for incineration.

Protocol C: Contaminated Consumables and Spill Management
  • Spill Containment : In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the cytotoxic powder, creating an inhalation hazard.

  • Wipe Down : Lightly dampen an absorbent pad with water or ethanol (depending on the compound's localized solubility) and gently wipe the affected area from the outside in to prevent spreading.

  • Consumable Disposal : Place all contaminated PPE (gloves, masks), pipette tips, and absorbent pads into a robust chemical waste bag specifically designated for solid toxic waste. Never place these items in the regular municipal trash.

Regulatory Compliance & Documentation

Under the Resource Conservation and Recovery Act (RCRA) , laboratories are legally obligated to evaluate and classify their waste streams. While (2R)-2-Amino-4-methylidenehexanoic acid does not possess a specific "P" or "U" listed waste code, its cytotoxic nature classifies it as a characteristic hazardous waste when designated for disposal. Laboratories must maintain an updated Safety Data Sheet (SDS) and ensure all personnel are rigorously trained on the specific environmental hazards of non-natural amino acids.

References

  • Blunt, J. W., & Munro, M. H. G. (Eds.). "Dictionary of Marine Natural Products." CRC Press. URL:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." EPA.gov. URL: [Link]

Handling

Personal protective equipment for handling (2R)-2-Amino-4-methylidenehexanoic acid

This guide outlines the safety and operational protocols for handling (2R)-2-Amino-4-methylidenehexanoic acid (also known as L-4-Methylene-norleucine ). Notice: Specific toxicological data for this non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety and operational protocols for handling (2R)-2-Amino-4-methylidenehexanoic acid (also known as L-4-Methylene-norleucine ).

Notice: Specific toxicological data for this non-proteinogenic amino acid is limited.[1] However, structurally related analogs (e.g., Hypoglycin A, allylglycine) act as metabolic inhibitors and toxins. Furthermore, the saturated analog (2-Amino-4-methylhexanoic acid) is classified by major suppliers as Toxic (Category 3) and Skin Corrosive (Category 1B) . Therefore, this compound must be handled as a High-Hazard Substance .

Part 1: Hazard Identification & Risk Profile

Before selecting PPE, you must understand the specific risks associated with the chemical structure:

  • Metabolic Toxicity (Antimetabolite Risk): The terminal methylidene group (=CH₂) combined with the amino acid backbone allows this compound to mimic Leucine in biological systems. It may act as a "suicide inhibitor" for transaminases or dehydrogenases.

  • Corrosivity: Amino acid hydrochlorides and free acids with reactive side chains can cause severe skin and eye damage (pH dependent).

  • Inhalation Risk: Fine amino acid powders are highly electrostatic and easily aerosolized, posing a direct route to the bloodstream via the lungs.

Quick Risk Matrix
Hazard ClassGHS Classification (Presumptive)Signal Word
Acute Toxicity Category 3 (Oral/Inhalation)DANGER
Skin Corrosion Category 1BDANGER
Sensitization Category 1 (Skin/Respiratory)WARNING

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. Use this specific matrix for (2R)-2-Amino-4-methylidenehexanoic acid.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Assay)Spill Cleanup (>100 mg)
Hand Protection Nitrile (Single layer).Min Thickness: 0.11 mm.Change frequency: Every 30 mins.Double Gloving Required. Inner: Nitrile (4 mil).Outer: Polychloroprene or Nitrile (5-8 mil).Rationale: Prevents permeation of organic solvents used as vehicles.Laminate / Silver Shield Required if dissolved in penetrative solvents (e.g., DMSO, DMF).
Respiratory Fume Hood (Primary). If outside hood: N95 or P100 respirator (fit-tested).Fume Hood (Mandatory). No open-bench work permitted.Full-Face Respirator (P100 + Organic Vapor cartridge) if outside hood.
Eye/Face Chemical Safety Goggles. (ANSI Z87.1 impact + splash rated).Chemical Safety Goggles + Face Shield (if volume >50 mL).Chemical Safety Goggles.
Body Lab Coat (Buttoned, wrist-length).Recommended: Disposable Tyvek sleeves .Lab Coat + Chemical Apron (Rubber/Neoprene).Tyvek Coveralls (Type 5/6).

Part 3: Operational Protocols

Safe Weighing Protocol (Static Control)

Amino acid powders are notoriously static-prone. Using a spatula can cause the powder to "jump" and aerosolize.

  • Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment weigh station.

  • Static Neutralization: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

  • Transfer: Use a weighing funnel rather than a flat boat to prevent spill-over during transfer to the receiving vessel.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (10% bleach or detergent) to capture invisible dust.

Solubilization & Stock Preparation
  • Solvent Choice: This compound is likely soluble in water, dilute acid (0.1 M HCl), or DMSO.

  • Exotherm Warning: If dissolving in acid/base, add the solvent slowly to the solid.

  • Labeling: All stock solutions must be labeled "TOXIC - ANTIMETABOLITE" with the concentration and date.

Part 4: Visualization of Safety Logic

Figure 1: PPE Selection Decision Tree

This logic flow ensures you select the correct barrier based on the physical state of the substance.

PPE_Decision_Tree Start Start: Handling (2R)-2-Amino-4- methylidenehexanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PPE_Solid PPE LEVEL 1: - Fume Hood - Nitrile Gloves (Single) - Safety Goggles - Anti-static tools Solid->PPE_Solid Dust Risk Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DMSO/DMF) Solvent->Organic PPE_Aq PPE LEVEL 2: - Fume Hood - Nitrile Gloves (Double) - Goggles + Face Shield Aqueous->PPE_Aq Splash Risk PPE_Org PPE LEVEL 3: - Fume Hood - Laminate Gloves (Inner) - Nitrile (Outer) - Apron Organic->PPE_Org Permeation Risk

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for organic solvents.

Part 5: Disposal & Emergency Response

Waste Disposal Stream

Never dispose of non-proteinogenic amino acids in the sink. They can persist in water systems and affect microbial ecology.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid" .

  • Liquid Waste (Aqueous): Adjust pH to 6-8, then collect in "Aqueous Toxic Waste" .

  • Liquid Waste (Organic): Collect in "Halogenated/Non-Halogenated Organic Waste" depending on the solvent.

  • Destruction: Incineration is the only approved method for final destruction.

Spill Response (Small Scale < 1g)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, goggles, N95 respirator (if outside hood).

  • Cover: Gently cover the powder with wet paper towels to prevent aerosolization. Do not sweep dry powder.

  • Clean: Wipe up the wet slurry. Clean the surface 3 times with soap and water.

  • Test: If available, use a ninhydrin swab test on the surface to verify no amino acid residue remains (turns purple if positive).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Hypoglycin A (Structural Toxicity Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. [Link]

Sources

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